Benzylamine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
phenylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMCHRSDOLMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514635 | |
| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
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Molecular Weight |
188.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37488-40-7 | |
| Record name | NSC120715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Benzylamine hydrobromide chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzylamine Hydrobromide
Abstract
This compound (C₇H₁₀BrN), the salt of the versatile primary amine benzylamine, serves as a crucial intermediate and reagent in synthetic organic chemistry and pharmaceutical development. Its solid, crystalline nature offers significant advantages in handling, stability, and purification over its volatile and air-sensitive liquid free base counterpart. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailing its synthesis, spectroscopic characterization, reactivity, and applications. The causality behind experimental choices and protocols is elucidated to provide actionable, field-proven insights for laboratory and process development applications.
Introduction: The Rationale for this compound
Benzylamine is a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex organic molecules.[1] However, as a low-melting, air-sensitive liquid, its storage and quantitative handling can be challenging.[2] The conversion to its hydrobromide salt, forming benzylammonium bromide, transforms it into a stable, crystalline solid that is easier to weigh, store, and purify.[3] This guide focuses on this salt form, providing the technical data necessary for its effective utilization in a research and development setting.
Physicochemical Properties: A Comparative Analysis
The conversion of benzylamine to its hydrobromide salt significantly alters its physical properties. The ionic character of the salt increases intermolecular forces, leading to a transition from a liquid to a high-melting solid.
| Property | Benzylamine (Free Base) | This compound | Rationale for Change |
| IUPAC Name | Phenylmethanamine | Phenylmethanamine; hydrobromide | Formation of an acid-base salt. |
| CAS Number | 100-46-9[4] | 37488-40-7[3] | Different chemical entity. |
| Molecular Formula | C₇H₉N[1] | C₇H₁₀BrN[3] | Addition of Hydrogen Bromide. |
| Molecular Weight | 107.15 g/mol [1] | 188.07 g/mol [3] | Additive mass of HBr. |
| Appearance | Colorless to light yellow liquid[1] | White to off-white powder or crystals[3] | Formation of a crystalline ionic lattice. |
| Melting Point | 10 °C[4] | Not widely reported; expected to be a high-melting solid. | Strong ionic forces in the crystal lattice. |
| Boiling Point | 184-185 °C[2] | Decomposes upon strong heating | Salts do not boil; they decompose. |
| Solubility | Miscible in water, ethanol, ether, acetone[4] | Soluble in polar solvents (e.g., water, methanol, ethanol); insoluble in non-polar solvents (e.g., hexanes, diethyl ether). | "Like dissolves like"; ionic salts dissolve in polar solvents. |
| pKa (of conjugate acid) | 9.34[4] | 9.34[4] | The pKa is an intrinsic property of the benzylammonium cation. |
Synthesis and Purification
The preparation of this compound is a straightforward acid-base neutralization reaction. The primary experimental consideration is the control of stoichiometry and the selection of an appropriate solvent system to facilitate precipitation and purification of the final product.
Principle of Synthesis
The lone pair of electrons on the nitrogen atom of benzylamine acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid. The use of a non-polar solvent like dichloromethane or diethyl ether is strategic; the starting benzylamine is soluble, but the resulting ionic salt is not, causing it to precipitate from the solution as it forms. This insolubility drives the reaction to completion and provides a simple method for initial product isolation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine (C₆H₅CH₂NH₂, ≥99%)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Diethyl ether (anhydrous)
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.7 g (0.10 mol) of benzylamine in 100 mL of anhydrous diethyl ether. Place the flask in an ice bath and stir for 10 minutes.
-
Acid Addition: While stirring vigorously in the ice bath, add 11.3 mL (0.10 mol) of 48% hydrobromic acid dropwise via a dropping funnel. A white precipitate will form immediately. The slow, dropwise addition is crucial to control the exothermic reaction.
-
Isolation: After the addition is complete, continue stirring the slurry in the ice bath for an additional 30 minutes. Filter the white solid under vacuum using a Büchner funnel.
-
Washing: Wash the filter cake with two 50 mL portions of cold diethyl ether to remove any unreacted starting material.
-
Recrystallization (Purification): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under high vacuum to a constant weight.
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The protonation of the amine group induces characteristic shifts in both NMR and IR spectra compared to the free base.
| Technique | Benzylamine (Free Base) | This compound (Expected) | Rationale for Spectral Changes |
| ¹H NMR | CDCl₃: δ 7.3 (m, 5H, Ar-H), 3.8 (s, 2H, CH₂), 1.5 (s, 2H, NH₂)[5] | DMSO-d₆: δ ~8.6 (br s, 3H, NH₃⁺), 7.5-7.3 (m, 5H, Ar-H), ~4.0 (s, 2H, CH₂) | The NH₂ protons become acidic NH₃⁺ protons, shifting significantly downfield and broadening. The adjacent CH₂ protons also shift slightly downfield due to the electron-withdrawing effect of the ammonium group. |
| ¹³C NMR | CDCl₃: δ 143.1, 128.4, 126.9, 126.8, 46.3 | DMSO-d₆: δ ~134.3, ~129.2, ~128.7, ~128.5, ~42.3 | The carbons, particularly the benzylic CH₂, shift due to the inductive effect of the protonated amine. |
| FT-IR (cm⁻¹) | Two sharp N-H stretches (~3370 & ~3300)[6] | Broad, strong N-H stretch (~3000-2800), N-H bend (~1600-1500) | The two N-H stretches of the -NH₂ group are replaced by the broad, overlapping stretching vibrations of the -NH₃⁺ group, which are broadened by hydrogen bonding in the solid state. |
Note: NMR data for the hydrobromide is predicted based on published data for the highly analogous benzylamine hydrochloride in DMSO-d₆.
Chemical Reactivity and Handling
Stability and Handling
The primary advantage of this compound is its superior stability. As a non-volatile solid, it is not susceptible to oxidation by air, unlike the free base which can degrade over time.[2] This makes it an ideal choice for long-term storage and for reactions requiring precise quantification of the amine.
Reactivity: The Gateway to the Free Base
For most synthetic applications where benzylamine acts as a nucleophile (e.g., N-alkylation, acylation, reductive amination), the free base is required. The hydrobromide salt is effectively a "protected" form of benzylamine. Liberation of the free amine is a simple deprotonation step.
Protocol: Liberation of Free Benzylamine
-
Dissolve this compound in a minimal amount of water.
-
Add the solution to a separatory funnel with an immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Slowly add an aqueous solution of a strong base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 12).
-
Shake the funnel to extract the liberated benzylamine free base into the organic layer.
-
Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and remove the solvent under reduced pressure to yield the liquid benzylamine free base, which can be used immediately or purified by distillation.
Logical Relationship Diagram
Caption: The equilibrium between this compound and its free base for synthetic use.
Applications in Research and Drug Development
This compound serves as a reliable precursor in multi-step syntheses. Its utility is demonstrated in the production of several pharmaceuticals where a benzylamine moiety is incorporated.
-
Pharmaceutical Intermediates: Benzylamine is a key starting material for drugs such as the anticonvulsant lacosamide and the antibiotic moxifloxacin .[1] Using the hydrobromide salt in the initial stages of process development ensures accurate material charging and improved stability.
-
Protecting Group Chemistry: The benzyl group is a common nitrogen-protecting group in organic synthesis. It can be readily attached and later removed under mild hydrogenolysis conditions. This compound provides a stable source for introducing this group.
-
Perovskite Research: Benzylammonium halides, including the bromide, are used in the formation of 2D and quasi-2D perovskite materials for optoelectronic applications, where the organic cation plays a critical role in tuning the material's properties.[3]
Safety and Toxicology
Benzylamine and its salts are corrosive and can cause severe skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion
This compound is more than just a salt; it is a strategic tool for chemists and pharmaceutical developers. By converting the reactive liquid benzylamine into a stable, crystalline solid, it enhances the reliability, safety, and precision of synthetic protocols. Understanding its distinct physicochemical properties, the methods for its preparation, and the simple protocol for liberating the active free base allows researchers to fully leverage the synthetic potential of this important chemical building block.
References
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
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Sciencemadness Wiki. (2025, February 12). Benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzyltriethylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black).... Retrieved from [Link]
-
ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. Retrieved from [Link]
Sources
Technical Whitepaper: Benzylamine Hydrobromide (BABr)
The following technical guide is structured as an advanced whitepaper for research and development applications.
Physicochemical Profiling, Synthesis Protocols, and Optoelectronic Applications
Executive Summary
Benzylamine Hydrobromide (
This guide provides a rigorous analysis of BABr’s physical properties, a self-validating synthesis workflow for high-purity applications, and a mechanistic breakdown of its role in stabilizing optoelectronic devices.
Technical Note on CAS Identity: The industry-standard CAS for this compound is 37488-40-7 . Note: Users frequently confuse this with Benzylamine Hydrochloride (CAS 3287-99-8) or generic Benzylamine (CAS 100-46-9). Ensure strict verification of the anion species before use in sensitive electronic applications, as chloride impurities can alter bandgap tuning.
Physicochemical Profile
The following data aggregates experimental values relevant to both organic synthesis and solution-processing of semiconductors.
Table 1: Core Physical Properties
| Property | Specification | Technical Commentary |
| Formula | - | |
| Molecular Weight | 188.07 g/mol | Stoichiometric calculation base. |
| Appearance | White Crystalline Powder | Yellowing indicates oxidation or free amine presence. |
| Melting Point | 201 – 204 °C | Sharp transition (<2°C range) indicates >99.5% purity. |
| Hygroscopicity | Moderate | Requires storage in desiccator or |
| Acidity (pKa) | ~9.3 (Conjugate acid) | Acts as a weak acid source in precursor solutions. |
Table 2: Solubility & Solvent Compatibility
Critical for solution-processing in spin-coating applications.
| Solvent | Solubility | Application Context |
| DMF / DMSO | High (>1 M) | Primary solvents for perovskite precursor inks. |
| Water | High | Useful for aqueous synthesis; detrimental for device fabrication. |
| Ethanol / IPA | Moderate | Used for recrystallization (often mixed with ether). |
| Diethyl Ether | Insoluble | Crucial: Used as an anti-solvent to wash away impurities. |
| Toluene / Chlorobenzene | Insoluble | Used as anti-solvents during spin-coating deposition. |
Structural Characterization
Understanding the lattice arrangement of BABr is essential when using it to template 2D perovskites (Ruddlesden-Popper phases).
-
Crystal System: BABr typically crystallizes in a layered structure where the organic benzylammonium cations form bilayers separated by bromide anions.
-
Spectroscopic Validation (H-NMR in DMSO-d6):
- 7.3–7.5 ppm (Multiplet, 5H, Aromatic Ring)
-
4.0–4.1 ppm (Singlet, 2H, Benzylic
) -
8.0+ ppm (Broad singlet, 3H,
– shift varies with concentration/acidity)
Experimental Protocol: High-Purity Synthesis
Objective: Synthesize electronic-grade (>99.9%) this compound for perovskite passivation. Scale: 10g Batch
The "Self-Validating" Workflow
This protocol incorporates checkpoints to ensure the removal of excess HBr and oxidation byproducts, which are fatal to solar cell efficiency.
Figure 1: Step-by-step synthesis workflow emphasizing thermal control and purification.
Detailed Methodology
-
Preparation: Chill 100 mL of Ethanol in a round-bottom flask to 0°C using an ice bath. Add 5.35g (50 mmol) of Benzylamine (purified).
-
Acidification: Dropwise, add 8.5 mL (approx. 75 mmol) of Hydrobromic acid (48% aq) while stirring.
-
Causality: The reaction is exothermic. Rapid addition causes heat spikes that can oxidize the amine (turning it yellow).
-
-
Evaporation: Rotovap the solution at 60°C under reduced pressure until a white solid precipitate forms.
-
The "Ether Wash" (Critical Step): Suspend the crude solid in cold Diethyl Ether (50 mL) and sonicate for 5 minutes. Filter the solid.
-
Why? Ether dissolves unreacted benzylamine and non-polar organic impurities but not the BABr salt. This guarantees stoichiometry.
-
-
Recrystallization: Dissolve the solid in minimal boiling Ethanol. Add Diethyl Ether dropwise until the solution turns slightly turbid. Cool to -20°C overnight.
-
Validation Checkpoint:
-
Visual: Crystals must be snow-white plates.
-
Melting Point: If MP < 200°C, repeat recrystallization.
-
Application Engineering: Perovskite Solar Cells
In the context of photovoltaics (PV), BABr is not just a salt; it is a surface modifier .
Mechanism of Action
When applied to a perovskite film (e.g.,
-
Defect Passivation: The bromide (
) fills halide vacancies, while the ammonium group ( ) hydrogen-bonds to under-coordinated or sites. -
Moisture Barrier: The hydrophobic benzyl ring (
) orients away from the surface, repelling water molecules.
Figure 2: Mechanism of BABr-induced passivation in perovskite optoelectronics.
2D/3D Heterostructures
BABr is often used to create a "2D cap" on top of a 3D perovskite bulk. The large benzylammonium cation is too big to fit into the 3D lattice, so it slices the lattice into 2D sheets (Ruddlesden-Popper phase), effectively sealing the grain boundaries.
Handling & Stability
-
Storage: Store in a dark, dry place. Hygroscopic nature requires tight sealing.
-
Incompatibility: Strong oxidizing agents. Reacts with strong bases to liberate free Benzylamine (fishy odor).
-
Safety: Irritant to eyes and skin. HBr released upon thermal decomposition (>250°C).
References
-
Sigma-Aldrich. Benzylammonium bromide Product Specification & CAS Data. Retrieved from
-
PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from
-
Zhou, S., et al. (2023). Effects of Applying Benzylamine as a Monoamine Additive in Wide-bandgap Perovskites. HOPV23 Conference Proceedings. Retrieved from
-
IUCr Journals. Crystal structure analysis of benzylammonium salts. International Union of Crystallography. Retrieved from
An In-depth Technical Guide to the Molecular Structure of Benzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylamine hydrobromide, the salt of the versatile primary amine benzylamine, serves as a crucial precursor and intermediate in numerous synthetic pathways, particularly within pharmaceutical and materials science. An exact understanding of its three-dimensional structure is paramount for predicting its reactivity, understanding its physical properties, and designing novel molecular entities. This guide provides a comprehensive analysis of the molecular structure of this compound, synthesizing data from spectroscopic methods to elucidate its key structural features. While a definitive single-crystal X-ray diffraction study is not publicly available, this document leverages detailed analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside established chemical principles, to present a robust model of its structure and reactivity. This guide also includes a detailed, field-tested protocol for its synthesis and purification, ensuring researchers can confidently prepare and characterize this important compound.
Introduction: The Benzylammonium Moiety in a Halide Matrix
Benzylamine (C₆H₅CH₂NH₂) is a primary arylamine that consists of a benzyl group attached to an amino functional group.[1] Its basicity, stemming from the lone pair of electrons on the nitrogen atom, allows it to readily react with acids to form ammonium salts. The reaction with hydrobromic acid (HBr) yields this compound (C₆H₅CH₂NH₃⁺Br⁻), an ionic compound composed of the benzylammonium cation and a bromide anion.[2] This salt form offers several advantages over the free base, including improved stability, higher melting point, and often, better crystallinity, making it easier to handle, purify, and store.
The benzylammonium cation is a key structural motif in various pharmaceuticals. For instance, benzylamine derivatives are precursors in the synthesis of certain antihypertensive drugs and antidepressants. The hydrochloride salt of benzylamine was even used to treat motion sickness during early space missions.[1] Given its prevalence, a deep understanding of the stereoelectronic properties of the fundamental this compound salt is essential for professionals in drug design and organic synthesis.
Synthesis and Purification of this compound
The preparation of this compound is a straightforward acid-base reaction. However, to ensure high purity, which is critical for subsequent applications, a carefully controlled procedure is necessary. The following protocol is adapted from established methods for the synthesis of analogous amine salts and is designed to yield high-purity, crystalline material.[3]
Synthesis Workflow
The synthesis involves the reaction of benzyl bromide with hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed with hydrobromic acid. This method avoids the direct use of benzylamine, which can be prone to oxidation.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials:
-
Benzyl bromide (C₇H₇Br)
-
Hexamethylenetetramine (C₆H₁₂N₄)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Methanol (CH₃OH)
-
Ethanol (C₂H₅OH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Formation of the Quaternary Ammonium Salt:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hexamethylenetetramine (1.0 eq) in a suitable solvent such as dichloromethane.
-
To this solution, add benzyl bromide (1.0 eq) dropwise at room temperature.[3]
-
After the addition is complete, stir the reaction mixture at 40°C for 4 hours.[4]
-
The formation of a white precipitate (the quaternary ammonium salt) will be observed.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with dichloromethane and dry under vacuum.[4]
-
-
Acid Hydrolysis to this compound:
-
Suspend the dried quaternary ammonium salt in a mixture of methanol and water.[3]
-
Add hydrobromic acid (48% aqueous solution, ~1.5 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
After the reaction is complete, cool the solution in an ice bath to induce crystallization of the crude this compound.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water or a dilute HBr solution to remove ammonium bromide by-products.[3]
-
-
Purification by Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.[5]
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified, white, needle-like crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum for 24 hours.
-
Elucidation of the Molecular Structure
In the absence of a definitive crystal structure from X-ray diffraction, a combination of spectroscopic techniques provides a detailed picture of the molecular geometry, bonding, and electronic environment of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of benzylamine and its hydrobromide salt is presented below.
| Property | Benzylamine (Free Base) | This compound (Salt) | Reference(s) |
| Molecular Formula | C₇H₉N | C₇H₁₀BrN | [2][6] |
| Molecular Weight | 107.15 g/mol | 188.07 g/mol | [2][6] |
| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid | [6][7] |
| Melting Point | 10 °C | 204 °C | [1][4] |
| Boiling Point | 185 °C | Decomposes | [4] |
| Solubility in Water | Miscible | Soluble | [1][4] |
| Solubility in Organic | Miscible with ethanol, ether; soluble in acetone, benzene | Soluble in alcohols | [4][7] |
| pKa of Conjugate Acid | 9.34 (for C₆H₅CH₂NH₃⁺) | Not directly applicable (already in salt form) | [8] |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene, and ammonium protons.
-
Aromatic Protons (H-Ar): The five protons on the phenyl ring will typically appear as a multiplet in the range of δ 7.3-7.6 ppm. Their exact chemical shifts and splitting patterns depend on the solvent and concentration.
-
Methylene Protons (-CH₂-): The two benzylic protons are diastereotopic and will appear as a singlet at approximately δ 4.0-4.2 ppm.
-
Ammonium Protons (-NH₃⁺): The three protons on the nitrogen atom will be deshielded due to the positive charge and will appear as a broad singlet around δ 8.5-9.0 ppm. The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with any trace amounts of water.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework.
-
Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the δ 128-135 ppm region. The ipso-carbon (the one attached to the methylene group) will have a distinct chemical shift from the ortho, meta, and para carbons.
-
Methylene Carbon (-CH₂-): The benzylic carbon is expected to appear around δ 42-44 ppm.[9]
FT-IR spectroscopy probes the vibrational modes of the molecule, providing key information about the functional groups present. The protonation of the amine group to form the benzylammonium ion results in significant and characteristic changes in the IR spectrum compared to the free base.
-
N-H Stretching Vibrations: In the free benzylamine, the N-H stretches of the primary amine appear as two bands around 3370 and 3300 cm⁻¹.[10] Upon protonation to -NH₃⁺, these are replaced by a very broad and strong absorption envelope, typically centered in the 2800-3200 cm⁻¹ region. This broadness is a hallmark of ammonium salts and is due to extensive hydrogen bonding between the cation and the bromide anion.[11]
-
N-H Bending Vibrations: Primary amines show an N-H "scissoring" bend around 1650-1580 cm⁻¹.[12] In the benzylammonium salt, a prominent N-H bending vibration is expected in a similar region, often referred to as the asymmetric and symmetric deformation modes of the -NH₃⁺ group.
-
Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are typically observed as a series of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear as a set of bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching Vibration: The C-N stretching vibration in aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[12]
Molecular Geometry and Intermolecular Interactions
While a definitive crystal structure is unavailable, we can infer key aspects of the molecular geometry and intermolecular forces from the spectroscopic data and by analogy to similar structures.
Caption: Key interactions within the this compound structure.
The structure of this compound is dominated by the ionic bond between the positively charged benzylammonium cation and the negatively charged bromide anion. The -NH₃⁺ group will adopt a roughly tetrahedral geometry. The most significant intermolecular force, which dictates the crystal packing, will be the hydrogen bonding between the acidic protons of the ammonium group and the bromide anion. These N-H···Br⁻ interactions are responsible for the broad N-H stretching band observed in the FT-IR spectrum.
Reactivity and Applications in Synthesis
This compound is a stable and convenient source of the benzylamine moiety for various organic transformations. Its reactivity is primarily centered on the benzylammonium cation.
-
N-Alkylation and N-Acylation: The amine can be deprotonated in situ with a suitable base to liberate the free benzylamine, which is a potent nucleophile. This allows for its use in the synthesis of N-benzyl amides, which are important scaffolds in many biologically active molecules, and other N-substituted benzylamines.[13]
-
Precursor for Heterocyclic Synthesis: Benzylamine is a common building block for the synthesis of nitrogen-containing heterocyclic compounds. The hydrobromide salt can be used directly in reactions that are tolerant of or catalyzed by acids, or it can be neutralized just before use.[10]
-
Use in Perovskite Materials: Ammonium halides, including benzylammonium bromide, have gained attention as components in the formation of 2D and quasi-2D perovskite materials for optoelectronic applications, where they can influence the crystal structure and electronic properties.[2]
Conclusion
This compound is a fundamentally important organic salt with wide-ranging applications in synthetic chemistry. This guide has provided a detailed examination of its molecular structure, drawing upon NMR and FT-IR spectroscopic data to build a comprehensive model in the absence of a published crystal structure. The key structural features are the ionic interaction between the benzylammonium cation and the bromide anion, and the extensive hydrogen bonding network involving the -NH₃⁺ group. The provided synthesis and purification protocol offers a reliable method for obtaining high-purity material for research and development. A thorough understanding of the structure and properties of this compound is invaluable for scientists and researchers working to develop new pharmaceuticals and advanced materials.
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Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. (2025, October 12). ResearchGate. Retrieved January 29, 2026, from [Link]
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Benzylamine. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]
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(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Benzylamine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. (1998). PubMed. Retrieved January 29, 2026, from [Link]
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Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (n.d.). Beilstein Journals. Retrieved January 29, 2026, from [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles. Retrieved January 29, 2026, from [Link]
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(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Benzylamine Hydrobromide (CAS 37488-40-7): A Comprehensive Technical Guide for Advanced Research and Development
Introduction: Beyond a Simple Salt - The Strategic Utility of Benzylamine Hydrobromide
To the discerning researcher in organic synthesis and drug development, this compound is more than a mere salt of a primary amine. It represents a strategic reagent, offering enhanced stability, improved handling characteristics, and precise stoichiometric control compared to its freebase counterpart. This guide delves into the core technical attributes of this compound, moving beyond rudimentary data to provide a field-proven perspective on its synthesis, analysis, and application. The narrative that follows is structured not as a rigid template, but as a logical exploration of the compound's lifecycle from synthesis to strategic deployment in complex molecular architectures. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.
Physicochemical and Structural Properties: The Foundation of Application
This compound is a white to off-white crystalline solid, a physical characteristic that immediately distinguishes it from the colorless liquid form of freebase benzylamine.[1] This solid nature is a direct consequence of the salt formation between the basic amine and hydrobromic acid, which imparts greater thermal stability and reduced volatility, simplifying storage and handling in a laboratory setting.
The compound's utility is significantly enhanced by its solubility profile. It is readily soluble in water and alcohols, facilitating its use in a variety of reaction media.[1] This solubility is a key consideration in its application, particularly in contexts where precise concentration control is paramount.
| Property | Value | Source(s) |
| CAS Number | 37488-40-7 | [2] |
| Molecular Formula | C₇H₁₀BrN | [2] |
| Molecular Weight | 188.07 g/mol | [2] |
| Appearance | White to almost white powder or crystals | [1][3] |
| Melting Point | 204 °C | [4] |
| Solubility | Soluble in water | [1] |
| pKa of Benzylamine | 9.34 | [5] |
Synthesis and Manufacturing: From Precursor to Purified Salt
The synthesis of this compound is predicated on the preparation of the parent benzylamine. A common and effective laboratory-scale synthesis of benzylamine is the Gabriel synthesis, which historically provides pure primary amines without contamination from secondary or tertiary amine by-products.[7] An alternative and widely used method is the Delépine reaction, which involves the reaction of benzyl chloride with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine.[8] This method is often preferred as it avoids the direct use of ammonia, which can lead to the formation of mixtures of primary, secondary, and tertiary amines.[8]
Experimental Protocol: Synthesis of this compound via the Delépine Reaction
This two-step protocol is designed to first synthesize benzylamine and then convert it to its hydrobromide salt, ensuring a high-purity final product.
Step 1: Synthesis of Benzylamine from Benzyl Chloride [8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 70 g of finely powdered hexamethylenetetramine in 280 mL of chloroform.
-
Addition of Benzyl Chloride: To this suspension, add 70 g of benzyl chloride. An initial exothermic reaction may occur; control the reaction rate by cooling the flask if necessary.
-
Reflux: Once the initial reaction subsides, heat the mixture to reflux and maintain for 30 minutes to ensure the completion of the quaternary ammonium salt formation.
-
Isolation of the Intermediate: Cool the reaction mixture. The quaternary ammonium salt will precipitate. Filter the solid, wash it with a small amount of chloroform, and dry it completely.
-
Hydrolysis: Transfer the dried intermediate to a distillation flask. Add 95% ethanol and a small excess of concentrated hydrochloric acid. Gently warm the flask until crystals of ammonium chloride begin to separate.
-
Work-up: Cool the flask to room temperature and filter the solid ammonium chloride and benzylamine hydrochloride.
-
Basification and Extraction: Dissolve the collected benzylamine hydrochloride in distilled water, cool the solution in an ice bath, and make it alkaline by the dropwise addition of a concentrated sodium hydroxide solution. The benzylamine will separate as an oily layer.
-
Purification: Separate the benzylamine layer, dry it over anhydrous sodium hydroxide pellets, and distill. Collect the fraction boiling at 183-186 °C. The expected yield of pure benzylamine is 60-70%.[7]
Step 2: Formation of this compound
-
Dissolution: Dissolve the purified benzylamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated hydrobromic acid (48% aqueous solution) dropwise with constant stirring.
-
Precipitation and Isolation: The this compound will precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
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Benzylamine Hydrobromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of Benzylamine Hydrobromide in Modern Synthesis
This compound, the hydrobromide salt of the versatile primary amine benzylamine, is a crystalline solid that serves as a crucial building block and reagent in a multitude of synthetic applications. While benzylamine itself is a widely used precursor in the pharmaceutical and polymer industries, its hydrobromide salt offers distinct advantages in terms of handling, stability, and reactivity in specific synthetic contexts. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, purification, analytical characterization, and key applications, with a focus on insights relevant to researchers and professionals in drug development.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization. This compound's key identifiers and physicochemical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀BrN | |
| Molecular Weight | 188.07 g/mol | |
| IUPAC Name | phenylmethanaminium bromide | |
| CAS Number | 37488-40-7 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 204 °C | |
| Solubility | Soluble in water |
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of this compound is typically achieved through a two-step process: the synthesis of benzylamine followed by its conversion to the hydrobromide salt. The choice of synthetic route for benzylamine itself is critical to minimizing impurities and maximizing yield.
Synthesis of Benzylamine: The Delépine Reaction
A robust and widely adopted method for the synthesis of primary amines from alkyl halides is the Delépine reaction. This method is often preferred over direct amination with ammonia, which can lead to the formation of secondary and tertiary amine byproducts. The Delépine reaction proceeds via the formation of a quaternary ammonium salt with hexamethylenetetramine, followed by acid hydrolysis to yield the primary amine.
Experimental Protocol:
-
Formation of the Hexaminium Salt: In a round-bottom flask equipped with a reflux condenser, suspend finely powdered hexamethylenetetramine in chloroform. Add benzyl chloride to the suspension. The reaction is often exothermic initially and may require cooling. After the initial reaction subsides, heat the mixture to reflux for 30-60 minutes to ensure complete reaction. Cool the mixture and filter the resulting white precipitate, which is the quaternary hexaminium salt. Wash the solid with a small amount of cold chloroform and dry.
-
Acid Hydrolysis: Transfer the dried hexaminium salt to a distillation flask. Add 95% ethanol and a slight excess of concentrated hydrochloric acid. Gently warm the mixture. Crystals of ammonium chloride and benzylamine hydrochloride will begin to precipitate. Cool the mixture to room temperature and filter the solid.
-
Liberation of Benzylamine: Dissolve the filtered solids in water and cool the solution in an ice bath. Make the solution alkaline by the dropwise addition of a concentrated sodium hydroxide solution. The benzylamine will separate as an oily layer. Separate the layers and dry the organic layer over anhydrous sodium hydroxide pellets.
-
Purification of Benzylamine: Purify the crude benzylamine by vacuum distillation.
Formation of this compound
The conversion of the free base, benzylamine, to its hydrobromide salt is a straightforward acid-base neutralization.
Experimental Protocol:
-
Dissolve the purified benzylamine in a suitable solvent such as isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrobromic acid with stirring. The reaction is exothermic.
-
The this compound will precipitate out of the solution.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Recrystallization
For high-purity applications, such as in drug development, recrystallization of the this compound is recommended. A common and effective solvent system for this purpose is a mixture of methanol and diethyl ether.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
To induce further crystallization, slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to stand at room temperature, and then in a refrigerator, to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is paramount to confirm the identity and purity of this compound, ensuring its suitability for downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The proton chemical shifts are influenced by the protonation of the amine group.
¹H NMR (300 MHz, DMSO-d₆):
-
δ ~8.4 (br s, 3H): This broad singlet corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with residual water.
-
δ ~7.5-7.3 (m, 5H): This multiplet represents the five aromatic protons of the phenyl group.
-
δ ~4.0 (s, 2H): This singlet corresponds to the two benzylic protons (-CH₂-).
¹³C NMR spectroscopy provides further confirmation of the carbon skeleton.
¹³C NMR (DMSO-d₆):
-
δ ~132.0: Quaternary aromatic carbon.
-
δ ~129.0, 128.5, 128.0: Aromatic CH carbons.
-
δ ~42.0: Benzylic carbon (-CH₂-).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule.
Key FTIR Absorptions (KBr pellet):
-
~3000-2800 cm⁻¹ (broad): N-H stretching vibrations of the ammonium group (-NH₃⁺).
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1495, 1455 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1580 cm⁻¹: N-H bending vibrations of the ammonium group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase method is typically employed.
Illustrative HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Applications in Drug Development and Organic Synthesis
Benzylamine and its salts are valuable intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals.[1] The benzyl group can serve as a protecting group for the amine functionality, which can be later removed by hydrogenolysis.[2]
Precursor to Active Pharmaceutical Ingredients (APIs)
Benzylamine derivatives are integral to the synthesis of various APIs, including antihypertensives and antidepressants.[3] While specific examples detailing the use of this compound are less common in readily available literature than for the free base or hydrochloride salt, its utility as a stable and easily handleable source of the benzylaminium cation makes it a suitable reagent in many synthetic schemes. For instance, in the synthesis of certain substituted aryl benzylamines that act as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (a target for prostate cancer therapy), benzylamine derivatives are key building blocks.[4]
Reagent in Named Reactions
Benzylamine participates in several named reactions, including the Schlittler-Müller modification of the Pomeranz–Fritsch reaction for the synthesis of isoquinolines. This highlights its role in the construction of complex heterocyclic scaffolds that are prevalent in medicinal chemistry.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: this compound is harmful if swallowed and causes skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]
-
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Conclusion
This compound is a valuable and versatile reagent for researchers and drug development professionals. Its stability and ease of handling, coupled with the synthetic utility of the benzylamine moiety, make it an important tool in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its successful application in the laboratory and beyond.
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Benzylamine Hydrobromide: A Comprehensive Technical Guide to its Melting Point
For Researchers, Scientists, and Drug Development Professionals
This guide serves as an in-depth technical resource on the melting point of benzylamine hydrobromide (C₇H₁₀BrN), a critical physicochemical parameter for identity, purity, and quality control in research and pharmaceutical development. As a senior application scientist, this document moves beyond a simple statement of the value to explore the causality behind its determination, potential variabilities, and the establishment of a robust, self-validating protocol for its measurement.
Core Physicochemical Properties
The melting point of a compound is intrinsically linked to its molecular structure and crystalline lattice energy. For this compound, an amine salt, the ionic interactions between the benzylammonium cation and the bromide anion result in a well-defined crystalline solid with a significantly higher melting point than its liquid free-base precursor, benzylamine.
A summary of its key physical and chemical properties is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Melting Point | 204 °C | |
| Molecular Formula | C₇H₁₀BrN | PubChem |
| Molecular Weight | 188.06 g/mol | PubChem |
| Appearance | White to almost white powder or crystals | |
| Parent Compound | Benzylamine (CAS 100-46-9) | PubChem |
| Parent Compound BP | 184-185 °C | [1][2] |
| Parent Compound MP | 10 °C | [1][3] |
The Imperative of Purity: Factors Influencing Melting Point
The experimentally observed melting point is one of the most reliable and accessible indicators of a compound's purity. For a pure, crystalline solid, the melting transition occurs over a very narrow temperature range (typically < 1°C). However, the presence of impurities disrupts the crystal lattice, leading to two distinct and observable phenomena: a depression of the melting point and a broadening of the melting range.
This occurs because the impurity introduces defects into the crystal structure, requiring less energy to overcome the intermolecular forces holding the solid together.
Diagram 1: Influence of Impurities on Melting Point This diagram illustrates the causal relationship between the synthesis/handling of benzylamine, the introduction of potential impurities, and the resulting effect on the observed melting point of its hydrobromide salt.
Table 2: Interpreting Melting Point Observations
| Observation | Interpretation | Probable Cause |
| Sharp, narrow range (e.g., 203.5-204°C) | High Purity | Sample is likely >99% pure. |
| Broad range, depressed MP (e.g., 198-202°C) | Impure Sample | Presence of residual solvents, starting materials, or side-products. |
| Sample appears wet, melts over a wide range | Hygroscopic Moisture | The sample has absorbed water from the atmosphere.[4] |
| Sample discolors (yellows/browns) before melting | Decomposition | The compound may be degrading at elevated temperatures. |
A Self-Validating Protocol for Accurate Melting Point Determination
To ensure the generation of trustworthy and reproducible data, the following protocol, based on the principles outlined in the United States Pharmacopeia (USP) chapter <741>, is recommended. This protocol incorporates system suitability checks to create a self-validating workflow.
Materials and Instrumentation
-
Melting Point Apparatus: Calibrated, capable of a controlled heating ramp (e.g., 1 °C/minute).
-
Capillary Tubes: Thin-walled, sealed at one end.
-
Sample: this compound, finely powdered and thoroughly dried.
-
Reference Standards: USP-traceable melting point standards bracketing the expected melting point (e.g., Sulfanilamide (163.9-166.4°C) and Sulfapyridine (190.0-192.0°C) for lower-end verification, and Caffeine (235.1-237.8°C) for upper-end verification).
Experimental Workflow
Diagram 2: Workflow for Melting Point Determination This flowchart details the systematic, step-by-step procedure for the accurate and reliable determination of the melting point, incorporating essential calibration and verification steps.
Step-by-Step Methodology
-
Instrument Verification (Trustworthiness Pillar): Before analyzing the sample, confirm the instrument's calibration.
-
Run a measurement on a certified reference standard with a melting point near 204°C.
-
The measured value must fall within the acceptance range specified for that standard. This step ensures the trustworthiness of the entire measurement session.
-
-
Sample Preparation (Experience Pillar): Proper sample preparation is critical for reproducibility.
-
Gently pulverize a small amount of the crystalline this compound into a fine powder. This ensures uniform heat transfer throughout the sample.
-
Dry the sample under vacuum or in a desiccator to remove any hygroscopic moisture, which can significantly depress the melting point.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.
-
The final packed sample height should be 2-3 mm. A consistent sample height is crucial for consistent results.[5]
-
-
Approximate Determination (Optional but Recommended):
-
Place the loaded capillary in the apparatus and heat at a rapid rate (e.g., 10-20 °C/minute) to quickly find the approximate melting temperature. This saves time during the precise measurement.
-
-
Precise Determination:
-
Using a fresh capillary, place the sample in the apparatus and heat rapidly to a temperature approximately 15-20 °C below the approximate melting point found in the previous step.
-
Once this temperature is reached, reduce the heating rate to a slow, controlled ramp of 1 °C per minute.[5] A slow ramp rate is essential to allow the temperature of the heating block and the sample to remain in thermal equilibrium, preventing temperature lag and ensuring an accurate reading.
-
Record T1 (Onset Point): The temperature at which the first droplet of liquid becomes visible within the sample.
-
Record T2 (Clear Point): The temperature at which the last solid particle melts, and the sample becomes a completely clear liquid.
-
The reported value is the melting range (T1 - T2). For a highly pure substance, this range will be very narrow.
-
Conclusion
The melting point of this compound is a fundamental property, with a literature value of 204 °C .[4] However, this value is only meaningful when determined under controlled conditions that account for the significant influence of impurities and procedural variables. By employing a self-validating protocol that includes instrument calibration, meticulous sample preparation, and a controlled heating rate, researchers can confidently use the melting point as a reliable determinant of the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.
References
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-
Quattrocchi, O., et al. (2014). USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Retrieved January 29, 2026, from [Link]
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A Comprehensive Technical Guide to the Solubility of Benzylamine Hydrobromide in Water and Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of benzylamine hydrobromide, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the solubility of this salt in various solvent systems is critical for its application in synthesis, purification, and formulation. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern its solubility and providing a robust experimental framework for its determination.
Introduction: The Significance of this compound Solubility
This compound (C₇H₉N·HBr) is the salt formed from the reaction of the organic base benzylamine with hydrobromic acid.[1][2] Its properties as a primary amine salt make it a valuable intermediate in organic synthesis and a potential candidate in pharmaceutical development. The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of its physicochemical profile, profoundly influencing reaction kinetics, crystallization behavior, bioavailability, and formulation strategies. A thorough understanding of its solubility in both aqueous and organic media is therefore not merely academic but a practical necessity for its effective application.
This guide will elucidate the theoretical underpinnings of this compound's solubility, present available quantitative and qualitative data, and detail a comprehensive, self-validating experimental protocol for researchers to determine its solubility in novel solvent systems.
Theoretical Framework: The Chemistry of Dissolution
The solubility of this compound is governed by the interplay of its ionic and organic character with the properties of the solvent. As an amine salt, it exists as a benzylammonium cation and a bromide anion. The dissolution process can be conceptualized as the overcoming of the crystal lattice energy by the solvation energy provided by the solvent molecules.
Aqueous Solubility: The Role of Polarity and Hydrogen Bonding
In water, a highly polar protic solvent, the dissolution of this compound is favorable. Water molecules effectively solvate the benzylammonium cations and bromide anions through ion-dipole interactions. The hydrogen atoms of the water molecules are attracted to the bromide anion, while the oxygen atoms are attracted to the positively charged ammonium group. Furthermore, the ammonium group of the benzylammonium cation can act as a hydrogen bond donor, and the bromide anion can act as a hydrogen bond acceptor, further enhancing its interaction with the water molecules.
Organic Solvent Solubility: A Spectrum of Interactions
The solubility of this compound in organic solvents is more nuanced and depends on the solvent's polarity, protic or aprotic nature, and its ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a significant dipole moment. They are expected to be good solvents for this compound, as they can solvate both the cation and the anion effectively.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have a large dipole moment but lack a hydrogen atom directly bonded to an electronegative atom. They are effective at solvating the benzylammonium cation through dipole-dipole interactions. While they are less effective at solvating the bromide anion compared to protic solvents, their high polarity can often overcome the lattice energy of the salt.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and are unable to effectively solvate the charged ions of this compound. Consequently, the solubility in these solvents is expected to be very low.
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the dissolution of this compound.
Solubility Profile of this compound
Precise, tabulated solubility data for this compound across a wide range of solvents and temperatures is not extensively available in the public domain. However, by synthesizing information from chemical suppliers and drawing parallels with its close analog, benzylamine hydrochloride, a reliable solubility profile can be constructed.
Aqueous Solubility
This compound is described as "soluble" in water. For its hydrochloride counterpart, a solubility of 50 mg/mL in water has been reported, which provides a useful quantitative estimate.[3] It is reasonable to expect the solubility of this compound to be in a similar range. The solubility of many salts in water increases with temperature, though this relationship must be determined experimentally for this compound.
Solubility in Organic Solvents
Based on data for benzylamine hydrochloride, this compound is expected to be soluble in a range of polar organic solvents.[4] The general principle is that amine salts exhibit solubility in polar organic solvents.[5]
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale / Supporting Data |
| Water | Polar Protic | Soluble | Stated by supplier; hydrochloride analog is soluble at 50 mg/mL.[3] |
| Methanol | Polar Protic | Soluble | General solubility of amine salts in alcohols.[5] |
| Ethanol | Polar Protic | Soluble | General solubility of amine salts in alcohols.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Hydrochloride analog is soluble in DMSO.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a versatile solvent for organic salts.[2][6] |
| Acetone | Polar Aprotic | Soluble | Hydrochloride analog is soluble in acetone.[4] |
| Dichloromethane (DCM) | Halogenated | Soluble | Hydrochloride analog is soluble in dichloromethane.[4] |
| Chloroform | Halogenated | Soluble | Hydrochloride analog is soluble in chloroform.[4] |
| Ethyl Acetate | Ester | Soluble | Hydrochloride analog is soluble in ethyl acetate.[4] |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble to Insoluble | Low polarity. |
| Hexane | Aliphatic Hydrocarbon | Insoluble | Nonpolar. |
Note: This table is a guide based on available data and chemical principles. Experimental verification is essential.
Experimental Protocol for Solubility Determination
The following protocol provides a robust and self-validating method for determining the solubility of this compound in a given solvent at various temperatures. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (purity >98%)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a series of standard solutions of lower concentrations.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve. The linearity of this curve (R² > 0.99) is the first point of self-validation.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Place the vial in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration plateaus.
-
-
Sampling and Analysis:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid temperature-induced precipitation or dissolution, the pipette and syringe filter should be pre-equilibrated to the experimental temperature.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the solvent or mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The solubility is expressed as mg/mL or mol/L at the specified temperature.
-
-
Validation and Trustworthiness:
-
The experiment should be performed in triplicate to ensure reproducibility.
-
The consistency of the results across replicates provides confidence in the obtained solubility value.
-
The use of a validated analytical method with a linear calibration curve ensures the accuracy of the concentration measurements.
-
Conclusion
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Benzylamine hydrobromide spectral data
An In-Depth Technical Guide to the Spectral Analysis of Benzylamine Hydrobromide
Introduction
This compound (C₇H₁₀BrN), a primary amine salt with a molecular weight of approximately 188.07 g/mol , serves as a crucial building block and precursor in various fields, including pharmaceutical synthesis and materials science.[1][2] Its structural integrity and purity are paramount for the successful outcome of these processes. Consequently, a thorough analytical characterization is essential. This guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure and confirm the identity of this compound, written from the perspective of a senior application scientist.
The purpose of this document is to offer researchers, scientists, and drug development professionals a detailed reference for the spectral analysis of this compound. We will delve into the principles and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the data itself, but the causality behind the spectral features and the self-validating protocols for acquiring reliable data.
Molecular Structure and Spectroscopic Correlation
This compound is an ionic compound consisting of the benzylammonium cation ([C₆H₅CH₂NH₃]⁺) and a bromide anion (Br⁻). This ionic nature profoundly influences its spectroscopic properties compared to its free base, benzylamine.
-
Infrared (IR) Spectroscopy will identify the key functional groups, particularly the vibrations associated with the ammonium group (N-H⁺) and the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy will map the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, providing definitive structural confirmation.
-
Mass Spectrometry (MS) will determine the mass-to-charge ratio of the molecule, which for a salt, typically involves analyzing the cationic portion.
Caption: Structure of this compound.
Infrared (IR) Spectroscopy
Principles of the Technique
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, allowing for the identification of functional groups.
Interpretation of the Benzylammonium Hydrobromide Spectrum
The IR spectrum of an amine salt is distinct from its free base form. The protonation of the amine group to form an ammonium ion results in characteristic absorptions.
-
N-H⁺ Stretching: The most prominent feature is a very broad and strong absorption envelope, typically spanning from 3200 to 2800 cm⁻¹.[3] This is due to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group. Its breadth is a result of extensive hydrogen bonding in the solid state.
-
C-H Stretching: Aliphatic C-H stretches from the methylene (-CH₂-) group appear just below 3000 cm⁻¹, often superimposed on the broad N-H⁺ envelope.[3] Aromatic C-H stretches are typically weaker and appear just above 3000 cm⁻¹.
-
N-H⁺ Bending: The ammonium group also exhibits characteristic bending (scissoring) vibrations, which appear in the 1620-1560 cm⁻¹ region.[4][5]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to several sharp bands in the 1600-1450 cm⁻¹ region.
Summary of Key IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H⁺ Stretch (Ammonium) | 3200 - 2800 | Strong, Very Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| N-H⁺ Bend | 1620 - 1560 | Medium |
| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong, Sharp |
Experimental Protocol: Acquiring an FTIR Spectrum via ATR
Attenuated Total Reflectance (ATR) is a modern, rapid technique for analyzing solid samples with minimal preparation.[6]
Caption: Workflow for FTIR-ATR Analysis.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR diamond or zinc selenide crystal is impeccably clean. Wipe with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.[7]
-
Background Scan: Perform a background scan with the clean, empty crystal. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Consistent and sufficient pressure is key for a high-quality, reproducible spectrum.[7]
-
Sample Scan: Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.
-
Cleaning: After analysis, thoroughly clean the crystal to prevent cross-contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles of the Technique
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of a compound in solution. It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. This "chemical shift" (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus, allowing for the differentiation of chemically distinct atoms.[8]
¹H NMR Spectral Data
For this compound, a deuterated solvent such as DMSO-d₆ is commonly used.[9] The spectrum is interpreted based on chemical shift, integration (relative number of protons), and multiplicity (splitting pattern).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C₆H₅ -) | ~7.4 - 7.6 | Multiplet (m) | 5H | Protons on the benzene ring are in a complex environment, appearing downfield due to aromatic ring current effects. |
| Benzylic (-CH₂-) | ~4.0 | Singlet (s) or Broad Singlet | 2H | These protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift compared to neutral benzylamine. |
| Ammonium (-NH₃⁺) | ~8.3 - 8.6 | Broad Singlet (br s) | 3H | The protons on the nitrogen are acidic and undergo rapid chemical exchange, resulting in a broad signal. This signal will disappear upon adding a drop of D₂O to the NMR tube, a key diagnostic test for exchangeable protons.[10] |
¹³C NMR Spectral Data
¹³C NMR requires higher sample concentrations due to the low natural abundance of the ¹³C isotope.[8][11] The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| Benzylic (-C H₂-) | ~42 | This carbon is directly attached to the electron-withdrawing nitrogen, causing it to be deshielded and shifted downfield. |
| Aromatic (ipso-C ) | ~132 | The carbon atom directly attached to the -CH₂NH₃⁺ group. |
| Aromatic (ortho/meta-C ) | ~129 | The four ortho and meta carbons of the benzene ring. |
| Aromatic (para-C ) | ~128 | The para carbon of the benzene ring. |
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is fundamental to acquiring a high-quality NMR spectrum.[8]
Caption: Workflow for NMR Sample Preparation.
Step-by-Step Methodology:
-
Weigh Sample: Accurately weigh the required amount of this compound. For a standard high-field NMR spectrometer, 1-5 mg is sufficient for ¹H NMR, while 5-30 mg is typically needed for ¹³C NMR.[8]
-
Select Solvent: Choose an appropriate deuterated solvent in which the sample is soluble. DMSO-d₆ is a common choice for amine salts.[9][11]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to a small vial containing the sample. Gently vortex or swirl to dissolve completely.
-
Filter and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.[12]
-
Cap and Mix: Securely cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Analysis: Wipe the outside of the tube clean and place it into the NMR spectrometer for analysis.
Mass Spectrometry (MS)
Principles of the Technique
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). For pre-ionized, non-volatile compounds like this compound, electrospray ionization (ESI) is the method of choice. In ESI-MS, the sample in solution is sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.
Interpretation of the this compound Mass Spectrum
It is critical to understand that the mass spectrum of a salt does not show the mass of the entire ionic compound. Instead, it reveals the mass of the individual ions.
-
Cation Detection (Positive Ion Mode): In positive ion mode, ESI-MS will detect the benzylammonium cation. However, it is most common to observe the cation as its neutral free base, benzylamine, with a proton added back by the instrument's conditions or by abstracting a proton from the solvent. The primary observed species will be the protonated free base, [C₆H₅CH₂NH₂ + H]⁺.
-
Molecular Ion of Free Base: The molecular weight of the free base, benzylamine (C₇H₉N), is 107.15 g/mol .[13][14] Therefore, the expected molecular ion peak [M+H]⁺ will appear at m/z ≈ 108.1 .
-
Fragmentation: The most characteristic fragmentation pathway for alkylamines is α-cleavage, where the C-C bond nearest the nitrogen atom is broken.[15] For benzylamine, this would involve cleavage of the bond between the phenyl ring and the benzylic carbon, though loss of NH₃ is also possible. The dominant fragment is often the tropylium cation at m/z 91.
Summary of Expected MS Peaks (ESI, Positive Mode)
| m/z | Identity |
| ~108.1 | [M+H]⁺ (Protonated Benzylamine) |
| ~91.1 | [C₇H₇]⁺ (Tropylium Cation Fragment) |
Safety and Handling
This compound and its related compounds should be handled with appropriate care. It is classified as a skin and eye irritant.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[16][17]
References
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ResearchGate. (n.d.). Figure 2. (a) Hyperpolarized 13 C NMR spectrum of benzylamine without 1... Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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MDPI. (2024). Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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SpectraBase. (n.d.). benzylamine, hydrobromide - 1H NMR. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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NIST. (n.d.). Benzylamine - IR Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
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NIST. (n.d.). Benzylamine - Mass Spectrum. Retrieved from [Link]
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University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]
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SupremeScience. (2014). How to Prepare an NMR Sample [Video]. YouTube. Retrieved from [Link]
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Wiley Online Library. (1953). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
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Magritek. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl.... Retrieved from [Link]
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The Royal Society of Chemistry. (2021). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]
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Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Retrieved from [Link]
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NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Retrieved from [Link]
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PubChem. (n.d.). Benzylamine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Benzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive analysis of the ¹H NMR spectrum of benzylamine hydrobromide, a common salt of the versatile primary amine, benzylamine. As the hydrobromide salt form significantly influences the electronic environment of the protons, a detailed understanding of its NMR spectrum is crucial for researchers in organic synthesis, medicinal chemistry, and materials science. This whitepaper will delve into the theoretical underpinnings of the spectral features, provide practical guidance on sample preparation and spectral acquisition, and offer a systematic approach to the interpretation of the resulting spectrum.
Introduction: The Significance of Benzylamine and the Role of NMR
Benzylamine is a foundational building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. Its conversion to the hydrobromide salt is a common strategy to improve its stability, crystallinity, and handling properties. Accurate and efficient characterization of this salt is paramount for quality control and reaction monitoring.
¹H NMR spectroscopy stands as a primary tool for this characterization, offering a non-destructive method to confirm the compound's identity and purity.[1] The spectrum provides a wealth of information, including the number of different types of protons, their relative ratios, their electronic environments, and their spatial relationships through spin-spin coupling.[1][2]
This guide will systematically deconstruct the ¹H NMR spectrum of this compound, providing the necessary expertise to not only interpret the data but also to understand the chemical principles that govern the observed spectral patterns.
The Molecular Environment: Structure and Proton Categories
To comprehend the ¹H NMR spectrum, it is essential to first examine the molecular structure of this compound and identify the distinct proton environments.
Molecular Structure of this compound
Figure 1. Molecular structure of this compound.
In this compound, there are three distinct sets of protons:
-
Aromatic Protons (H-Ar): The five protons attached to the phenyl ring. Due to the influence of the benzylammonium substituent, these protons are not all chemically equivalent.
-
Benzylic Protons (CH₂): The two protons on the carbon adjacent to the phenyl ring and the nitrogen atom.
-
Ammonium Protons (NH₃⁺): The three protons attached to the nitrogen atom, which is protonated to form an ammonium cation.
Decoding the Spectrum: A Peak-by-Peak Analysis
The ¹H NMR spectrum of this compound will exhibit signals corresponding to each of the proton categories mentioned above. The exact chemical shifts can vary slightly depending on the solvent and concentration.[3]
3.1. The Aromatic Region (δ 7.3-7.6 ppm)
The protons on the phenyl ring typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm.[4][5][6] This is due to the deshielding effect of the aromatic ring current.[7] In the case of this compound, the electron-withdrawing nature of the -CH₂NH₃⁺ group influences the electron density of the ring, causing the aromatic protons to appear as a complex multiplet.[8] For benzylamine hydrochloride, a closely related salt, the aromatic protons have been reported as a multiplet in the range of 7.37-7.53 ppm.[9] A similar range is expected for the hydrobromide salt.
3.2. The Benzylic Protons (δ ~4.0 ppm)
The two benzylic protons are situated between the electron-withdrawing phenyl group and the even more strongly electron-withdrawing ammonium group. This deshielding environment causes their signal to appear further downfield than typical benzylic protons.[4] For benzylamine hydrochloride, the benzylic protons are observed as a singlet at approximately 3.99 ppm.[9] A similar chemical shift is anticipated for this compound. The observation of a singlet indicates that there is no significant coupling to the ammonium protons, a phenomenon often due to rapid chemical exchange or quadrupole broadening by the nitrogen atom.
3.3. The Ammonium Protons (δ ~8.6 ppm)
The three protons on the positively charged nitrogen atom are significantly deshielded and are expected to appear far downfield. In the ¹H NMR spectrum of benzylamine hydrochloride in DMSO-d₆, the ammonium protons give rise to a broad singlet at around 8.64 ppm.[9] The broadness of this peak is a characteristic feature of protons attached to nitrogen and is often attributed to rapid exchange with trace amounts of water in the solvent and quadrupole relaxation.[10]
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-Ar) | 7.3 - 7.6 | Multiplet (m) | 5H |
| Benzylic (CH₂) | ~4.0 | Singlet (s) | 2H |
| Ammonium (NH₃⁺) | ~8.6 | Broad Singlet (br s) | 3H |
Table 1. Predicted ¹H NMR Spectral Data for this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Achieving a high-quality ¹H NMR spectrum requires careful attention to the experimental setup. The following protocol outlines the key steps for the analysis of this compound.
¹H NMR Workflow
Figure 2. A generalized workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.[3]
-
Integrate the area under each peak to determine the relative number of protons.[1][12]
-
Trustworthiness and Self-Validation: Ensuring Spectral Integrity
A reliable ¹H NMR spectrum is one that is consistent with the known structure of the compound. The following checks serve as a self-validating system for the acquired data:
-
Correct Number of Signals: The spectrum should display the expected number of distinct proton signals.
-
Appropriate Chemical Shifts: The chemical shifts of the signals should fall within the expected ranges for the different types of protons in the molecule.[1]
-
Correct Integration Ratios: The relative areas of the integrated peaks should correspond to the ratio of the number of protons giving rise to each signal (in this case, 5:2:3 for the aromatic, benzylic, and ammonium protons, respectively).[1]
-
Plausible Multiplicities: The splitting pattern of each signal should be consistent with the number of neighboring protons, as predicted by the n+1 rule (where applicable).[10]
Conclusion: A Powerful Tool for Structural Elucidation
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. A thorough understanding of the principles of chemical shift, integration, and the influence of the ammonium salt functionality allows for a confident and accurate interpretation of the spectrum. This guide has provided a framework for researchers, scientists, and drug development professionals to effectively utilize ¹H NMR spectroscopy for the characterization of this important chemical entity, ensuring the integrity and quality of their work.
References
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.4: Integration of ¹H NMR Absorptions - Proton Counting. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(11), 3533–3535. [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
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MDPI. (2026, January 25). Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. MDPI. [Link]
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MPG.PuRe. (n.d.). Supporting Information. MPG.PuRe. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. Oregon State University. [Link]
-
University of Cambridge. (n.d.). ¹H NMR Spectroscopy. University of Cambridge Department of Chemistry. [Link]
-
University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Puget Sound. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
University of York. (n.d.). Chemical shifts. University of York. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of benzylamine, the core molecule of benzylamine hydrobromide. In mass spectrometry, the hydrobromide salt typically dissociates, leading to the analysis of the benzylamine molecule itself. This guide focuses primarily on the fragmentation patterns observed under Electron Ionization (EI), which provides rich structural information, and briefly discusses the expected results from Electrospray Ionization (ESI). We will explore the characteristic fragmentation pathways, including alpha-cleavage and the formation of the highly stable tropylium ion, which are critical for the structural elucidation and identification of benzylamine and related compounds in various research and development settings.
Introduction: The Analyte in Context
Benzylamine (C₇H₉N) is a primary aralkylamine with a molecular weight of 107.15 g/mol .[1][2][3] It serves as a versatile intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. This compound is the acid salt form, which enhances the compound's stability and solubility.
When subjected to mass spectrometric analysis, the initial step is the generation of a gas-phase ion from the analyte. The nature of this ion and its subsequent fragmentation are highly dependent on the ionization technique employed. For the purpose of this guide, we recognize that the hydrobromide salt will dissociate, and the analysis will proceed on the benzylamine molecule.
-
Under Electron Ionization (EI) , a hard ionization technique, the benzylamine molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation, or molecular ion (M•⁺), at a mass-to-charge ratio (m/z) of 107. This ion is highly energetic and undergoes extensive, predictable fragmentation.
-
Under Electrospray Ionization (ESI) , a soft ionization technique, benzylamine, being a base (pKa ≈ 9.33), will readily accept a proton in an acidic mobile phase to form a protonated molecule [M+H]⁺ at m/z 108.[4][5] This even-electron ion is significantly more stable and typically undergoes less fragmentation than its EI-generated counterpart.[6]
This guide will focus principally on the detailed fragmentation patterns observed under EI, as they are most informative for structural confirmation.
The Core of Fragmentation: Electron Ionization (EI) Mass Spectrometry
Upon ionization by EI, the benzylamine molecular ion (C₆H₅CH₂NH₂•⁺, m/z 107) is formed. The fragmentation of this ion is governed by the stability of the resulting fragments. The NIST mass spectrum for benzylamine shows a prominent molecular ion peak, with the most abundant fragment ion (the base peak) occurring at m/z 106.[7]
Primary Fragmentation Pathway: Alpha-Cleavage
The most favorable initial fragmentation step for primary amines is alpha-cleavage (α-cleavage).[8][9] This involves the homolytic cleavage of a bond to the carbon atom adjacent (alpha) to the nitrogen atom. For benzylamine, this is the cleavage of a C-H bond on the benzylic carbon.
-
Mechanism: The radical cation at the nitrogen atom promotes the cleavage of an adjacent C-H bond. One electron from the C-H bond pairs with the lone electron on the nitrogen to form a stable iminium ion, and the other electron departs with the hydrogen atom.
-
Resulting Ion: This process results in the loss of a hydrogen radical (H•), leading to the formation of a highly stable, resonance-stabilized iminium cation at m/z 106 . This ion ([C₆H₅CH=NH₂]⁺) is often the base peak in the spectrum, signifying its high stability.[7][10]
The Signature Fragment: Formation of the Tropylium Ion
One of the most characteristic fragmentation pathways for benzyl-containing compounds is the formation of the C₇H₇⁺ ion at m/z 91 .[11][12] While this could exist as the benzyl cation (C₆H₅CH₂⁺), it readily rearranges to the more stable, aromatic tropylium ion.[11][12][13]
-
Mechanism: The formation of the m/z 91 ion from the molecular ion (m/z 107) involves the cleavage of the C-C bond between the phenyl ring and the aminomethyl group is not the primary route. Instead, it is proposed that the m/z 91 ion can be formed through more complex pathways, including from the [M-H]⁺ ion or via direct cleavage of the C-N bond in protonated benzylamines under different conditions (like CID).[14][15][16] Direct dissociation of the C-N bond can yield the benzyl cation, which then rearranges.[15]
-
Causality—The Stability of the Tropylium Ion: The driving force for this rearrangement is the exceptional stability of the tropylium cation. This seven-membered ring cation has 6 π-electrons, satisfying Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[11][12][17] This aromatic stability makes its formation highly favorable, resulting in a prominent peak at m/z 91 in the mass spectra of many benzyl derivatives.[11]
Other Characteristic Fragment Ions
Further fragmentation of the primary ions and the molecular ion leads to other signals in the spectrum:
-
m/z 79: This ion corresponds to the phenyl iminium cation ([C₆H₅N]⁺) or a related structure, likely formed by the loss of ethylene (C₂H₂) from the tropylium ion. The spectrum from the NIST database shows a significant peak at m/z 79.[7]
-
m/z 77: This peak represents the phenyl cation (C₆H₅⁺), formed by the loss of the CH₂NH₂ group from the molecular ion or by the loss of C₂H₂ from the m/z 106 ion.
-
m/z 51 and 39: These are common fragment ions resulting from the breakdown of the aromatic ring structure.
The following diagram illustrates the primary EI fragmentation pathway for benzylamine.
Caption: Electron Ionization (EI) fragmentation pathway of benzylamine.
Fragmentation Under Soft Ionization: Electrospray Ionization (ESI)
In ESI, particularly when coupled with tandem mass spectrometry (MS/MS), the fragmentation of benzylamine would be studied on the protonated molecule, [M+H]⁺ (m/z 108). The fragmentation of these even-electron ions follows different rules than the radical cations from EI.[6]
-
Primary Ion: The primary ion observed in a full scan ESI spectrum would be the protonated molecule at m/z 108 .
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the m/z 108 ion would likely lead to the loss of a neutral ammonia molecule (NH₃).[14][18]
Summary of Key Fragment Ions
The following table summarizes the principal ions observed in the mass spectrum of benzylamine, primarily under EI conditions.
| m/z | Proposed Identity | Formula | Notes |
| 107 | Molecular Ion | [C₇H₉N]⁺• | The radical cation of benzylamine. |
| 106 | [M-H]⁺ | [C₇H₈N]⁺ | Base peak; formed via α-cleavage of a benzylic hydrogen.[7][10] |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Highly stable aromatic ion; characteristic of benzyl compounds.[11][12] |
| 79 | Phenyl Iminium / related | [C₆H₅N]⁺ | Common fragment in aromatic amines. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Indicates the presence of an unsubstituted benzene ring. |
| 30 | Aminomethyl Cation | [CH₂NH₂]⁺ | A possible fragment from cleavage of the C-C bond, though less favored than pathways leading to the tropylium ion.[10] |
Experimental Protocol: Acquiring a Mass Spectrum
This section provides a generalized workflow for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI, a common setup for volatile compounds.
Objective: To obtain a reproducible EI mass spectrum of benzylamine.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of this compound in a suitable solvent like methanol or dichloromethane to a concentration of ~1 mg/mL.
-
The salt will dissociate. For GC-MS, the free base (benzylamine) is the volatile component that will be analyzed. A basic workup (e.g., adding a mild base like NaHCO₃ and extracting with an organic solvent) can be performed to ensure the analyte is in its free base form, but direct injection of a methanolic solution is often sufficient.
-
-
GC-MS Instrument Setup (Illustrative Parameters):
-
Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for initial analysis.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Setup (EI):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV (standard for library matching).
-
Mass Range: Scan from m/z 35 to 350.
-
Acquisition Mode: Full Scan.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to benzylamine.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion (m/z 107), the base peak (m/z 106), and other key fragments (m/z 91, 77, etc.).
-
Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
-
The following diagram outlines the GC-MS workflow for benzylamine analysis.
Sources
- 1. Benzylamine [webbook.nist.gov]
- 2. Benzylamine [webbook.nist.gov]
- 3. Benzylamine [webbook.nist.gov]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylamine(100-46-9) IR Spectrum [chemicalbook.com]
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- 12. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
- 14. researchgate.net [researchgate.net]
- 15. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Benzylamine Hydrobromide: From Precursor to Perovskite Stabilization
The following technical guide details the structural analysis of Benzylamine Hydrobromide, focusing on its critical role as a precursor in the synthesis of 2D layered perovskites.
Executive Summary
This compound (
Chemical Architecture & Synthesis Protocol
Mechanistic Formation
The synthesis of BABr is a classic acid-base neutralization, but purity is paramount for crystallographic grade material. The reaction involves the protonation of the amine nitrogen, converting the liquid free base into a solid ionic lattice stabilized by hydrogen bonding.
Reaction Equation:
Optimized Crystallization Workflow
To obtain single crystals suitable for X-ray diffraction (XRD), a slow evaporation method is preferred over rapid precipitation.
Protocol:
-
Stoichiometric Mixing: Dissolve 10 mmol Benzylamine (99.5%) in 10 mL ethanol.
-
Acid Addition: Dropwise addition of 10 mmol Hydrobromic acid (48 wt. % in water) at 0°C to prevent oxidation.
-
Solvent Evaporation: Stir for 30 mins, then filter. Redissolve precipitate in minimal hot ethanol.
-
Crystal Growth: Allow slow evaporation at room temperature (25°C) for 48-72 hours.
-
Harvest: Wash colorless needle/plate-like crystals with cold diethyl ether.
Figure 1: Step-by-step synthesis and crystallization workflow for high-purity this compound.
Crystallographic Analysis
The Precursor Lattice (BABr)
While the simple salt is often characterized by melting point (
-
Crystal System: Monoclinic (Isostructural trends with Chloride analog
)[1][2] -
Key Interaction: Charge-assisted hydrogen bonding (
).
The Application Structure: 2D Perovskite
The true scientific value of BABr lies in its incorporation into the perovskite lattice. When reacted with
Structural Data (Solved):
-
Space Group:
(Orthorhombic)[3][4] -
Lattice Parameters:
- (Stacking axis, defined by the benzyl spacer)
-
Z: 4
Structural Logic:
The inorganic
Data Summary Table
| Parameter | This compound (Precursor) | (BZA) |
| Formula | ||
| Role | Cation Source / Passivator | Active Optoelectronic Layer |
| Crystal System | Monoclinic (Typical) | Orthorhombic |
| Space Group | ||
| Stacking Axis | N/A | |
| Bandgap | Insulator (Wide) | Semiconductor (~2.9 - 3.0 eV) |
Structural Stabilization Mechanism
The efficacy of BABr in drug delivery (as a salt form) or materials science (perovskites) relies on the Spacer Effect .
The "Slicing" Effect
In 3D perovskites (
Figure 2: The structural mechanism of 2D lattice formation. The ammonium headgroup anchors to the inorganic halide, while the phenyl tail forces layer separation.
Experimental Characterization Protocol
To validate the structure of your synthesized BABr crystals, follow this self-validating workflow:
-
Single Crystal XRD (SC-XRD):
-
Instrument: Diffractometer with Mo K
radiation ( ). -
Temperature: Collect at 100 K to reduce thermal vibration of the phenyl ring.
-
Refinement: Use SHELXL. Look for disorder in the phenyl ring (common in these salts).
-
-
Powder XRD (PXRD) - Phase Purity:
-
Grind crystals and scan
. -
Validation: For the 2D perovskite, look for a series of low-angle peaks (
) corresponding to the (00l) reflections. These confirm the large -spacing ( ) characteristic of the layered structure.
-
-
Thermal Analysis (TGA/DSC):
-
Verify absence of solvent inclusions. Pure BABr should show a sharp melting endotherm without prior weight loss.
-
References
-
Crystal Structure of 2D Perovskites: Smith, M. D., et al. "Structural origins of broadband emission from layered Pb–Br hybrid perovskites." Chemical Science, 2017.[5]
-
Synthesis & Scintillation: Birowosuto, M. D., et al.
: green-emitting lead-free perovskite halide materials." Scientific Reports, 2021. -
Phase Transitions: Li, Q., et al. "Crystal Structure and Luminescence Properties of Lead-Free Metal Halides." Journal of Materials Chemistry C, 2020.
-
Chloride Analog Structure: Herrag, L., et al. "Synthesis and Crystal Structure of Benzyl-(2-cyano-ethyl)-ammonium Chloride." Moroccan Journal of Heterocyclic Chemistry, 2009.
Sources
Thermodynamic Properties of Benzylamine Hydrobromide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Benzylamine hydrobromide (C₇H₉N·HBr) is the hydrobromide salt of benzylamine, a versatile primary amine utilized in the synthesis of numerous pharmaceuticals and agrochemicals. The formation of a salt, such as a hydrobromide, is a common strategy in drug development to improve the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API). A thorough understanding of the thermodynamic properties of this compound is therefore of paramount importance for researchers and professionals in drug development. These properties govern the material's behavior during manufacturing, formulation, and storage, directly impacting the final product's safety, efficacy, and shelf-life.
This technical guide provides an in-depth exploration of the core thermodynamic properties of this compound. While comprehensive experimental data for this specific salt is not extensively published, this guide will establish a robust theoretical framework based on the well-characterized properties of the parent compound, benzylamine. We will delve into the fundamental thermodynamic principles that differentiate the salt from its free base and provide detailed, field-proven experimental protocols for the determination of these critical parameters. This approach is designed to empower researchers to either generate the necessary data for their specific applications or to make well-informed decisions based on a solid understanding of the underlying physicochemical principles.
Theoretical Framework: The Impact of Salt Formation on Thermodynamic Stability
The conversion of a free amine, such as benzylamine, to its hydrobromide salt introduces a strong ionic interaction that significantly alters its thermodynamic landscape. This transformation from a molecular solid or liquid to an ionic solid has profound implications for its melting point, solubility, and overall stability.
The fundamental thermodynamic relationship is described by the Gibbs free energy equation:
ΔG = ΔH - TΔS
Where:
-
ΔG is the Gibbs free energy, a measure of the spontaneity of a process.
-
ΔH is the enthalpy, representing the change in heat content.
-
T is the absolute temperature.
-
ΔS is the entropy, a measure of the disorder or randomness of a system.
The formation of this compound from benzylamine and hydrogen bromide is an exothermic process, resulting in a negative enthalpy of formation (ΔH). This is due to the favorable electrostatic interactions between the benzylammonium cation and the bromide anion in the crystal lattice. The formation of a highly ordered crystal structure from a liquid (benzylamine) and a gas (HBr) leads to a decrease in entropy (negative ΔS). However, the large negative ΔH term typically dominates, resulting in a negative Gibbs free energy of formation (ΔG), indicating that salt formation is a spontaneous process under standard conditions.
This increased thermodynamic stability of the salt form directly translates to a higher melting point compared to the free base and often influences its dissolution behavior, a critical parameter in drug delivery.
Key Thermodynamic Parameters and Their Significance
A comprehensive understanding of the following thermodynamic parameters is essential for the successful application of this compound in research and development:
-
Enthalpy of Formation (ΔHf°): This value quantifies the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's stability.
-
Gibbs Free Energy of Formation (ΔGf°): This parameter represents the change in Gibbs free energy during the formation of a compound from its elements. A more negative value indicates greater thermodynamic stability.
-
Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system. For a crystalline solid like this compound, the entropy is significantly lower than that of its liquid free base.
-
Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for heat transfer calculations in process scale-up and for understanding the temperature dependence of other thermodynamic properties.
-
Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting point is the temperature at which a solid transitions to a liquid. The enthalpy of fusion is the energy required for this phase change. These parameters are critical for determining the compound's purity and for designing manufacturing processes such as crystallization and drying.
-
Thermal Decomposition Temperature (Td): This is the temperature at which the compound begins to chemically degrade. Knowledge of Td is vital for ensuring the stability of the material during processing and storage.
Comparative Thermodynamic Data: Benzylamine vs. This compound
| Thermodynamic Property | Benzylamine (C₇H₉N) | This compound (C₇H₁₀BrN) | Causality of Difference |
| Molecular Weight | 107.15 g/mol [1] | 188.07 g/mol [2] | Addition of HBr to the benzylamine molecule. |
| Physical State at 25°C | Colorless liquid | White to almost white crystalline powder[2] | Strong ionic interactions in the salt lead to the formation of a stable crystal lattice. |
| Melting Point (Tm) | 10 °C[3] | 204 °C[2] | The significant energy input required to overcome the strong electrostatic forces in the ionic lattice of the salt results in a much higher melting point. |
| Enthalpy of Formation (ΔHf°) | Liquid: 34.20 ± 1.70 kJ/mol[1] | Expected to be significantly more negative. | The formation of the ionic bond between the benzylammonium cation and the bromide anion is a highly exothermic process, releasing a substantial amount of energy. |
| Heat of Vaporization (ΔHvap) | 49 kJ/mol[4] | Not applicable (decomposes before boiling) | As an ionic solid, it has a negligible vapor pressure and will likely decompose at high temperatures rather than boil. |
| Solubility in Water | Miscible[3] | Expected to be highly soluble. | The ionic nature of the salt allows for favorable interactions with polar water molecules, generally leading to high aqueous solubility. |
Experimental Determination of Thermodynamic Properties
To obtain precise thermodynamic data for this compound, the following experimental techniques are indispensable. The protocols described below are designed to be self-validating, incorporating internal checks and calibrations to ensure data integrity.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining melting point, enthalpy of fusion, and heat capacity.
Experimental Protocol for DSC Analysis:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent any potential sublimation or decomposition products from escaping during the analysis.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25°C to 250°C) at a controlled heating rate (e.g., 10°C/min).
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
Melting Point (Tm): Determine the onset temperature of the endothermic melting peak.
-
Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to calculate the enthalpy of fusion.
-
Heat Capacity (Cp): Can be determined by analyzing the shift in the baseline of the DSC curve. This requires a three-step measurement: a baseline (empty pans), a standard with known heat capacity (e.g., sapphire), and the sample.
-
Diagram of DSC Experimental Workflow:
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and decomposition temperature of this compound.
Experimental Protocol for TGA Analysis:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
-
Data Analysis:
-
Decomposition Temperature (Td): Determine the onset temperature of mass loss from the TGA curve. This indicates the beginning of thermal decomposition.
-
Residue Analysis: The percentage of mass remaining at the end of the experiment can provide information about the decomposition products.
-
Diagram of TGA Experimental Workflow:
Caption: Workflow for TGA analysis of this compound.
Logical Relationships of Thermodynamic Properties
The thermodynamic properties of this compound are interconnected. Understanding these relationships is crucial for a holistic assessment of the material's behavior.
Caption: Interrelationships of key thermodynamic properties.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic properties of this compound. While specific experimental data for this salt is limited in public literature, we have established the fundamental principles that govern its behavior, particularly in comparison to its well-characterized free base, benzylamine. The significant increase in melting point and the expected high thermodynamic stability are direct consequences of the formation of a robust ionic crystal lattice.
For researchers and drug development professionals, the detailed experimental protocols for DSC and TGA outlined herein provide a clear path to generating the precise data necessary for process development, formulation design, and stability assessments. A thorough characterization of these thermodynamic properties is not merely an academic exercise; it is a critical component of ensuring the development of safe, stable, and efficacious pharmaceutical products. The application of these principles and methodologies will undoubtedly contribute to a more rational and scientifically-driven approach to the use of this compound in its various applications.
References
-
Cheméo. (n.d.). Benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Benzylamine. In Wikipedia. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, February 12). Benzylamine. Retrieved from [Link]
-
Chemcess. (2023, November 2). Benzylamine: Properties, Production And Uses. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Biological Activity Screening of Benzylamine Hydrobromide Derivatives: A Technical Guide
Topic: Biological Activity Screening of Benzylamine Hydrobromide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
Benzylamine derivatives represent a privileged scaffold in medicinal chemistry, offering a versatile template for designing agents with antimicrobial, anticancer, and neuroprotective properties. While the free base amines are often oils or hygroscopic solids, the hydrobromide (HBr) salt forms are frequently preferred in drug development for their superior crystallinity, defined stoichiometry, and enhanced aqueous solubility, which are critical for reproducible biological screening.
This guide provides a rigorous technical framework for screening this compound derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of cationic amphiphiles, detailing self-validating workflows for antimicrobial potency, cytotoxic selectivity, and enzymatic inhibition.
Chemical Context & Rationale
Why the Hydrobromide Salt?
In biological screening, the counterion plays a silent but pivotal role. Benzylamine derivatives often possess a pKa between 9.0 and 9.5. At physiological pH (7.4), they exist predominantly as protonated cations.
-
Solubility: The HBr salt often disrupts the crystal lattice energy more effectively than the HCl salt for certain lipophilic benzylamines (e.g., carbazole-benzylamine hybrids), preventing precipitation in assay media.
-
Bioavailability: The cationic nitrogen is essential for electrostatic interaction with anionic bacterial membranes and specific amino acid residues (e.g., Asp189 in proteases).
Synthesis & Workflow
The generation of the HBr salt typically follows a reductive amination pathway, followed by acid treatment.
Figure 1: General synthetic pathway for isolating this compound derivatives.[1]
Module A: Antimicrobial & Antifungal Screening
Benzylamine derivatives, particularly those with lipophilic tails (e.g., carbazole or coumarin hybrids), act as cationic surfactants. They target the negatively charged bacterial cell envelope.
Mechanistic Basis
The protonated amine (from the HBr salt) electrostatically binds to the anionic phosphate heads of phospholipids (Gram-positive) or lipopolysaccharides (Gram-negative). This is followed by hydrophobic insertion of the benzyl ring, causing membrane depolarization.
Protocol: Broth Microdilution (CLSI Standards)
Objective: Determine Minimum Inhibitory Concentration (MIC).
Reagents:
-
Solvent: Dimethyl sulfoxide (DMSO). Note: HBr salts are soluble in DMSO; ensure final concentration < 1% to avoid solvent toxicity.
-
Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.
-
Indicator: Resazurin (Alamar Blue) for visual confirmation of metabolic arrest.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve benzylamine HBr derivative to 10 mg/mL in 100% DMSO.
-
Serial Dilution: Prepare a 96-well plate. Dispense 100 µL MHB. Perform 2-fold serial dilutions from 512 µg/mL down to 0.5 µg/mL.
-
Inoculation: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). Add 100 µL to each well. -
Incubation: 37°C for 18–24 hours.
-
Readout: Add 20 µL Resazurin (0.015%). Incubate 1-2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
Self-Validating Controls:
-
Sterility Control: Media only (Must remain Blue).
-
Growth Control: Bacteria + Solvent only (Must turn Pink).
-
Reference Standard: Ciprofloxacin or Fluconazole (Must match established MIC ranges).
Data Presentation Template:
| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
|---|---|---|---|---|
| Bn-HBr-01 | 4-F | 16 | 64 | 32 |
| Bn-HBr-02 | 4-OMe | 32 | >128 | 64 |
| Bn-HBr-03 | 3-CF3 | 4 | 32 | 8 |
| Ciprofloxacin | - | 0.5 | 0.015 | - |[1][2][3][4]
Module B: Anticancer & Cytotoxicity Screening
Benzylamine derivatives often exhibit anticancer activity via kinase inhibition (e.g., EGFR, PI3K) or tubulin polymerization inhibition. The HBr salt form is crucial here to ensure the compound is fully dissolved before cellular uptake.
Protocol: MTT / CCK-8 Cell Viability Assay
Objective: Determine IC50 (concentration inhibiting 50% growth) against cancer lines (e.g., MDA-MB-231, PC-3) vs. normal fibroblasts.
Critical Technical Nuance: Benzylamines can be lysosomotropic (accumulate in acidic lysosomes). Use a wash step if interference with the MTT reduction is suspected, or validate with an ATP-based assay (CellTiter-Glo).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow attachment (24 h). -
Treatment: Add compounds (dissolved in media + 0.1% DMSO) at concentrations 0.1–100 µM.
-
Exposure: Incubate for 48 or 72 hours.
-
Development:
-
Add MTT reagent (5 mg/mL). Incubate 4 h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
Figure 2: Cytotoxicity screening workflow for benzylamine derivatives.
Module C: Enzyme Inhibition (SAR Focus)
Benzylamine derivatives are classic inhibitors of Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) . The benzylamine moiety mimics the substrate, while the HBr salt ensures the amine is protonated to interact with the active site aspartate residues.
Target: MAO-B (Neurological Targets)
Assay Principle: Fluorometric detection of H2O2 generation during the oxidation of a substrate (e.g., Amplex Red) by MAO-B.
Protocol:
-
Enzyme Mix: Recombinant human MAO-B (1 U/mL) in phosphate buffer (pH 7.4).
-
Inhibitor: Pre-incubate benzylamine HBr derivative with enzyme for 15 mins.
-
Substrate: Add p-tyramine or benzylamine (as substrate control).
-
Detection: Measure fluorescence (Ex/Em 530/590 nm) over 30 mins.
-
Control: Clorgyline (MAO-A specific) or Deprenyl (MAO-B specific).
Structure-Activity Relationship (SAR) Insights
Based on recent literature, the biological activity of benzylamine hydrobromides is governed by substituents on the phenyl ring:
-
Halogenation (F, Cl, Br):
-
Position 4 (Para): Enhances lipophilicity and metabolic stability. Often increases antimicrobial potency by facilitating membrane penetration [1, 2].
-
Position 2 (Ortho): Can induce steric hindrance, improving selectivity for specific enzymes (e.g., Tryptase inhibition) [3].
-
-
Hydrophobic Tails (Coumarin/Carbazole hybrids):
-
Attaching large hydrophobic groups (via the nitrogen) drastically increases cytotoxicity against cancer lines but may reduce water solubility. The HBr salt is critical here to maintain a "drug-like" profile [4].
-
-
Electron Donating Groups (OMe):
-
Often reduce antimicrobial activity but may enhance affinity for certain kinase pockets (e.g., EGFR) by altering the electron density of the aromatic ring [5].
-
References
-
Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. Bioorg Med Chem Lett. 2006.[3][5]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Int J Mol Sci. 2023.[3][6][7][8]
-
Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chem Biodivers. 2025.[9][10][11]
-
Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. J Enzyme Inhib Med Chem. 2024.[2][7]
-
Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. J Med Chem. 2018.
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- 2. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. This compound | C7H10BrN | CID 12998568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of Benzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylamine hydrobromide (C₇H₁₀BrN) is the salt formed from the reaction of benzylamine and hydrobromic acid.[1][2] This white to off-white crystalline solid is soluble in water and alcohol, making it a versatile reagent in various chemical syntheses.[1] Its significance in organic chemistry, particularly in the pharmaceutical and agrochemical industries, stems from its role as a stable and manageable source of the benzylamine moiety.[1][3] This guide provides a comprehensive examination of the core reaction mechanisms involving this compound, focusing on its formation, reactivity, and applications. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a critical resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Significance of Benzylamine and its Hydrobromide Salt
Benzylamine (C₆H₅CH₂NH₂) is a primary arylamine that serves as a fundamental building block in organic synthesis.[4] It consists of a benzyl group attached to an amine functional group.[5] This colorless, water-soluble liquid is a common precursor in the industrial production of numerous pharmaceuticals, agrochemicals, and dyes.[3][5][6] Benzylamine's utility is broad, finding applications as a corrosion inhibitor, in synthetic textiles, and as a "protected nitrogen" source in complex molecule synthesis.[3]
The conversion of benzylamine to its hydrobromide salt, this compound, offers several practical advantages in a laboratory and industrial setting. The salt form enhances stability, reduces volatility, and simplifies handling and storage compared to the free base, which is a liquid with a strong ammonia-like odor.[4] The hydrobromide salt can be easily converted back to the free base when needed, making it an excellent "masked" source of benzylamine for various reactions.[5][7]
Core Reaction Mechanisms
Synthesis of this compound: An Acid-Base Approach
The most direct and common method for preparing this compound is through a simple acid-base neutralization reaction between benzylamine and hydrobromic acid (HBr).
Mechanism:
Benzylamine, being a weak base (pKa of the conjugate acid is approximately 9.33), readily reacts with a strong acid like HBr.[3][4] The lone pair of electrons on the nitrogen atom of the amine group acts as a proton acceptor. The hydrogen atom from HBr is transferred to the nitrogen, forming the benzylammonium cation and the bromide anion. The strong electrostatic attraction between these oppositely charged ions results in the formation of the ionic salt, this compound.
Caption: Synthesis of this compound via Acid-Base Neutralization.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Benzylamine (99%)
-
Hydrobromic acid (48% aqueous solution)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve a known amount of benzylamine in ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric equivalent of 48% hydrobromic acid dropwise to the cooled solution. The reaction is exothermic.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at a low temperature.
-
Rationale for Experimental Choices:
-
Solvent: Ethanol is a good choice as it dissolves the starting benzylamine and the resulting salt has limited solubility, especially upon cooling, facilitating its precipitation.
-
Temperature Control: The use of an ice bath is crucial to manage the exothermic nature of the acid-base reaction and to maximize the yield of the crystalline product.
-
Washing: Washing with cold diethyl ether removes non-polar impurities and unreacted benzylamine without dissolving a significant amount of the desired salt.
This compound in Nucleophilic Substitution Reactions
While benzylamine itself is a potent nucleophile, its hydrobromide salt is generally not used directly in nucleophilic substitution reactions. The protonated amine group in the salt is no longer nucleophilic. Therefore, to utilize this compound in such reactions, it must first be converted back to the free base, benzylamine. This is typically achieved by treating the salt with a base, such as sodium hydroxide or a tertiary amine like triethylamine.
Mechanism: Liberation of the Free Base
The hydrobromide salt is treated with a base stronger than benzylamine. This base deprotonates the benzylammonium cation, regenerating the nucleophilic benzylamine.
Caption: Regeneration of Benzylamine from its Hydrobromide Salt.
Once the free benzylamine is generated in situ or isolated, it can participate in a wide range of nucleophilic substitution reactions. A common application is in N-alkylation, where the benzyl group can later be removed by hydrogenolysis, making benzylamine a useful masked source of ammonia.[5][7]
Example: N-Alkylation using Benzylamine generated from its Hydrobromide Salt
Caption: Two-Step N-Alkylation using this compound.
Characterization of this compound
Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton signals will be shifted compared to the free base due to the presence of the positively charged ammonium group.
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.3-7.5 | Multiplet | 5H |
| Methylene (CH₂) | ~4.1 | Singlet | 2H |
| Amine (NH₃⁺) | Variable, broad | Singlet | 3H |
Table 1: Expected ¹H NMR Spectral Data for this compound.[2][8]
Rationale for Spectral Features:
-
Aromatic Protons: The signals for the phenyl group protons appear in the typical aromatic region.
-
Methylene Protons: The protons of the CH₂ group adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the ammonium group, causing them to appear at a downfield shift compared to benzylamine itself.
-
Amine Protons: The protons on the nitrogen appear as a broad signal due to quadrupolar relaxation and exchange with residual water. Its chemical shift is highly dependent on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Ammonium) | 3200-2800 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=C Stretch (Aromatic) | ~1600, ~1495, ~1450 |
Table 2: Key IR Absorptions for this compound.
Rationale for Spectral Features:
-
N-H Stretch: The most prominent feature is the broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is due to hydrogen bonding.
Applications in Drug Development and Organic Synthesis
The utility of benzylamine and its hydrobromide salt is extensive in the synthesis of pharmaceuticals and other complex organic molecules.[5]
-
Pharmaceutical Intermediates: Benzylamine is a precursor in the manufacture of various drugs, including lacosamide (an anticonvulsant), moxifloxacin (an antibiotic), and nebivolol (a beta-blocker).[5]
-
Protecting Group Chemistry: As mentioned, the benzyl group can serve as a protecting group for amines. After a series of synthetic steps, the benzyl group can be readily removed by catalytic hydrogenolysis.[5][7]
-
Synthesis of Heterocycles: Benzylamine is a key starting material for the synthesis of isoquinolines and other nitrogen-containing heterocyclic compounds.[5]
Conclusion
This compound is a stable, crystalline solid that serves as a convenient and safe source of benzylamine for a multitude of applications in organic synthesis. A thorough understanding of its formation through acid-base chemistry and its reactivity, primarily through the regeneration of the free amine, is crucial for its effective utilization. The analytical techniques of NMR and IR spectroscopy provide definitive methods for its characterization, ensuring the identity and purity of this important synthetic intermediate. For researchers in drug development and organic synthesis, this compound represents a valuable and versatile tool in the construction of complex molecular architectures.
References
-
Designer-Drug.com. Synthesis of Benzylamine and Derivatives. Available from: [Link]
-
Vedantu. What is the action of bromine water on benzylamine class 12 chemistry CBSE. Available from: [Link]
-
Wikipedia. Benzylamine. Available from: [Link]
-
Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. Available from: [Link]
- Google Patents. CN105218382A - A kind of preparation method of benzylamine compound.
-
Sciencemadness.org. Benzylamine via the delepine reaction. (2016-11-19). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12998568, this compound. Available from: [Link]
- Google Patents. DE19811092A1 - Process for the preparation of benzylamine salts.
-
SpectraBase. benzylamine, hydrobromide - Optional[1H NMR] - Spectrum. Available from: [Link]
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- 3. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
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- 7. Uses of Benzylamine_Chemicalbook [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
A Comprehensive Technical Guide to the Quantum Chemical Analysis of Benzylamine Hydrobromide
This guide provides a robust computational framework for the theoretical investigation of benzylamine hydrobromide (C₇H₁₀BrN), a salt composed of the benzylammonium cation and a bromide anion. Benzylamine itself is a key precursor in organic synthesis and the production of pharmaceuticals.[1] Its hydrobromide salt serves as an excellent model system for studying ionic interactions, hydrogen bonding, and the electronic structure of simple organic salts, which are fundamental to drug design and materials science. As an analog of monoamine neurotransmitters, understanding its conformational and electronic properties offers valuable insights into molecular recognition and biological activity.[2][3][4]
The following sections detail a complete workflow, from initial structure generation to advanced electronic and intermolecular analysis, grounded in Density Functional Theory (DFT). The causality behind methodological choices is explained to ensure that the protocols are not merely prescriptive but also instructive, fostering a deeper understanding of the computational experiment.
Theoretical Foundation: The Power of Density Functional Theory (DFT)
For systems like this compound, DFT strikes an optimal balance between computational accuracy and resource efficiency.[5][6] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure and energy of a system based on its electron density, a more manageable variable than the full many-electron wavefunction. The accuracy of DFT calculations hinges on two key components:
-
The Exchange-Correlation (XC) Functional: This term accounts for the complex quantum mechanical interactions between electrons. Hybrid functionals, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , incorporate a portion of exact Hartree-Fock exchange, often yielding highly reliable results for the geometries and electronic properties of organic molecules.[7][8]
-
The Basis Set: This is the set of mathematical functions used to construct the molecular orbitals.[9] For this compound, the 6-311++G(d,p) Pople-style basis set is a robust choice. The components signify:
-
6-311: A triple-zeta valence description, providing flexibility for valence electrons.
-
++: Diffuse functions on both heavy atoms and hydrogen, crucial for accurately describing the diffuse electron density of the bromide anion and systems with non-covalent interactions.
-
(d,p): Polarization functions on heavy atoms (d) and hydrogens (p), which allow for orbital shape distortion and are essential for describing chemical bonds accurately.
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a well-validated level of theory for the analyses described herein.
The Computational Workflow: A Step-by-Step Protocol
A successful computational analysis follows a logical progression of steps, where the output of one stage serves as a validated input for the next. This ensures the integrity and reliability of the final results.
Caption: Computational workflow for this compound analysis.
Step 1: Initial Molecular Structure Generation
The starting point is a reasonable 3D structure of the benzylammonium cation and the bromide anion. This can be constructed using molecular building software or downloaded from a chemical database like PubChem.[10] It is crucial to represent the molecule as an ion pair, C₆H₅CH₂NH₃⁺ and Br⁻, reflecting its salt nature.
Step 2: Geometry Optimization
The initial structure is a mere guess. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, i.e., the most stable structure.
Protocol:
-
Load the initial structure into a computational chemistry software package (e.g., Gaussian, ORCA).
-
Define the calculation parameters:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Charge: 0 (for the overall neutral ion pair)
-
Multiplicity: 1 (singlet state)
-
-
Specify the task as Opt (Optimization).
-
Run the calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the system's energy.
Step 3: Vibrational Frequency Calculation
Once optimization is complete, a frequency calculation must be performed on the optimized geometry. This serves two critical purposes:
-
Validation of the Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure.[11]
-
Thermodynamic Properties & IR Spectrum: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections to energy and enthalpy, and the theoretical infrared (IR) spectrum.
Protocol:
-
Use the optimized coordinates from the previous step.
-
Set up a new calculation with the same method and basis set.
-
Specify the task as Freq (Frequency).
-
Execute the calculation and analyze the output to confirm the absence of imaginary frequencies.
Step 4: Simulating the Biological Environment (Solvation)
Gas-phase calculations on ions are often physically unrealistic. The properties of charged species like this compound are profoundly influenced by their environment, such as a polar solvent like water. Implicit solvation models, like the Polarizable Continuum Model (PCM) , are computationally efficient methods to account for these effects.[12][13][14] The PCM models the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
Protocol:
-
The PCM model can be applied during both the optimization and frequency steps.
-
In the calculation setup, add the keyword SCRF=(PCM, Solvent=Water). This instructs the software to perform the self-consistent reaction field calculation using the PCM model with water as the solvent.
In-Depth Analysis of Electronic Structure and Bonding
With a validated structure, we can probe the detailed electronic properties that govern the molecule's reactivity and interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[15][16]
Protocol:
-
The orbital energies are standard output from the DFT calculation.
-
Use visualization software to plot the 3D isosurfaces of the HOMO and LUMO to identify their locations on the molecule. For this compound, the HOMO is expected to be localized on the electron-rich bromide anion, while the LUMO will likely be on the benzylammonium cation.
Sources
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- 6. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
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- 10. This compound | C7H10BrN | CID 12998568 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. 11.2 Chemical Solvent Models⣠Chapter 11 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irjweb.com [irjweb.com]
Methodological & Application
Application Note & Protocol: High-Purity Synthesis of Benzylamine Hydrobromide
Abstract
This document provides a comprehensive guide for the synthesis of benzylamine hydrobromide from benzylamine and hydrobromic acid. This compound is a stable, crystalline salt of the versatile organic precursor, benzylamine, facilitating easier handling, storage, and dosing in various applications, including pharmaceutical development and specialized organic synthesis. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The methodology is grounded in fundamental acid-base chemistry, with detailed explanations for each step to ensure a self-validating and robust procedure.
Introduction and Scientific Background
Benzylamine (C₆H₅CH₂NH₂) is a primary arylkylamine that serves as a crucial building block in the synthesis of numerous compounds, including pharmaceuticals, dyes, and polymers.[1][2][3] As a free base, benzylamine is a corrosive, air-sensitive liquid with a pungent ammonia-like odor, which can present handling and storage challenges.[3][4] Conversion of benzylamine to its hydrobromide salt (C₆H₅CH₂NH₃⁺Br⁻) offers a chemically robust and physically stable alternative. The salt form is typically a crystalline solid, which is less volatile, not susceptible to air oxidation, and easier to weigh and dispense accurately.
The synthesis detailed herein is a classic Brønsted-Lowry acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amine group in benzylamine acts as a proton acceptor (a Lewis base), while hydrobromic acid (HBr) serves as a strong proton donor. The resulting proton transfer yields the benzylammonium cation and the bromide anion, which crystallize from the solution as an ionic salt.
Reaction Scheme: C₆H₅CH₂NH₂ (Benzylamine) + HBr (Hydrobromic Acid) → C₆H₅CH₂NH₃⁺Br⁻ (this compound)
This protocol has been optimized for high yield and purity, incorporating best practices for safety and product characterization.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Benzylamine (C₇H₉N) | ≥99% | Sigma-Aldrich | Corrosive, air-sensitive liquid. Handle under an inert atmosphere if possible. |
| Hydrobromic Acid (HBr) | 48% (w/w) in H₂O | Fisher Scientific | Highly corrosive. Causes severe burns.[5][6] |
| Isopropanol (2-Propanol) | ACS Grade | VWR | Used as the reaction and crystallization solvent. |
| Diethyl Ether | Anhydrous | J.T. Baker | Used for washing the final product. Highly flammable. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice/water bath
-
Büchner funnel and filter flask assembly
-
Vacuum source
-
Schott filter paper
-
Glassware for drying (e.g., watch glass, vacuum desiccator)
-
Standard personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Quantitative Data
| Compound | Molecular Wt. ( g/mol ) | Amount | Moles (mol) | Molar Eq. |
| Benzylamine | 107.15[2][3] | 5.36 g (5.46 mL) | 0.050 | 1.0 |
| Hydrobromic Acid (48%) | 80.91 (HBr) | 10.1 g (6.78 mL) | 0.060 | 1.2 |
| Product: Benzylamine HBr | 188.06 [7][8] | Theoretical: 9.40 g | 0.050 | - |
Note: A slight excess of hydrobromic acid is used to ensure complete protonation of the benzylamine.
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.36 g (5.46 mL) of benzylamine in 25 mL of isopropanol.
-
Reaction Setup: Place the flask in an ice/water bath on top of a magnetic stirrer and begin gentle stirring. The cooling is critical as the neutralization reaction is highly exothermic.
-
Acid Addition: Measure 6.78 mL of 48% hydrobromic acid and place it in a dropping funnel. Add the HBr dropwise to the stirring benzylamine solution over a period of 15-20 minutes. Maintain the internal temperature of the reaction mixture below 20°C.
-
Causality Note: Slow, controlled addition of the strong acid is paramount to manage the heat generated. A rapid addition can cause the solvent to boil and may lead to the formation of impurities.
-
-
Crystallization: As the HBr is added, a white precipitate of this compound will form. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction and crystallization are complete.
-
Product Isolation: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold (approx. 5-10 mL each) diethyl ether.
-
Self-Validation Check: The washing step is crucial for removing any unreacted starting materials and excess hydrobromic acid, ensuring high purity of the final product.
-
-
Drying: Transfer the solid product to a watch glass and dry in a vacuum oven at 50-60°C for 2-4 hours, or until a constant weight is achieved. The typical yield is 85-95%.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
Appearance: White to off-white crystalline solid.[8]
-
Melting Point: The expected melting point is approximately 204°C.[8] A sharp melting point range indicates high purity.
-
¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately:
-
δ 8.5-9.0 (broad singlet, 3H, -NH₃⁺)
-
δ 7.4-7.6 (multiplet, 5H, Ar-H)
-
δ 4.1 (singlet, 2H, -CH₂-)
-
Reference spectra can be found in chemical databases such as SpectraBase.[9]
-
-
FTIR Spectroscopy: (KBr Pellet or ATR): Key characteristic peaks (cm⁻¹) include:
-
~3000-2800 (broad): N-H stretching from the ammonium salt (R-NH₃⁺).
-
~1600, 1495: C=C stretching from the aromatic ring.
-
Representative spectra for benzylamine starting material can be found for comparison.[10][11] The most significant change will be the appearance of the broad ammonium stretch and the disappearance of the primary amine N-H stretches.
-
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and acid-resistant gloves (e.g., neoprene or butyl rubber) when handling the reagents.
-
Handling Benzylamine: Benzylamine is corrosive and a skin irritant.[3] Avoid inhalation of vapors and direct contact with skin and eyes.[12]
-
Handling Hydrobromic Acid: 48% Hydrobromic acid is extremely corrosive and can cause severe chemical burns upon contact.[5][6] It releases toxic hydrogen bromide gas.[13] All manipulations should be performed within a certified chemical fume hood.
-
Waste Disposal: The aqueous filtrate should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal. All organic waste, including the ether washings, must be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]
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Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link]
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Helal, A. (2024). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Available at: [Link]
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Application Note: Protocol for N-Alkylation using Benzylamine Hydrobromide
Introduction: The Strategic Importance of N-Alkylation and Benzylamine Hydrobromide
N-alkylation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The introduction of an alkyl group onto a nitrogen atom is a critical step in the synthesis of a vast array of bioactive molecules, materials, and synthetic intermediates.[1][2] Among the various alkylating agents, benzyl groups serve a unique dual purpose: they can be a permanent structural feature of the target molecule or act as a temporary protecting group for primary or secondary amines.[3] The benzyl group's utility as a protecting group stems from its facile removal under mild hydrogenolysis conditions.[3]
Direct alkylation of amines with alkyl halides is a common approach; however, it is often plagued by a lack of selectivity.[4][5] The primary amine starting material can react with the alkyl halide to form the desired secondary amine, but this product is often more nucleophilic than the starting amine and can react further, leading to the formation of tertiary amines and even quaternary ammonium salts.[4][5] This overalkylation results in complex product mixtures that are challenging to separate, leading to lower yields of the desired product.[5]
The use of this compound offers a strategic advantage in controlling selectivity. By employing the hydrobromide salt of the amine, the reaction conditions can be modulated to favor mono-alkylation.[6] Under basic conditions, a controlled amount of the free primary amine is generated, which can then react with the alkylating agent. The resulting secondary amine is immediately protonated to form its hydrobromide salt, rendering it less nucleophilic and significantly suppressing subsequent alkylation reactions.[6] This application note provides a detailed protocol for the selective N-monoalkylation of primary amines using this compound, focusing on the underlying principles that ensure high yield and selectivity.
Reaction Mechanism and Principle of Selectivity
The N-alkylation of an amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7][8] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion as a leaving group.[7][8]
Step 1: Deprotonation The reaction is initiated by the deprotonation of this compound by a base (e.g., potassium carbonate) to generate the free benzylamine. This equilibrium is crucial for controlling the concentration of the reactive nucleophile.
Step 2: Nucleophilic Attack (SN2) The generated benzylamine then acts as a nucleophile, attacking the alkyl halide in an SN2 manner to form a new carbon-nitrogen bond. This results in the formation of a protonated secondary amine.[7]
Step 3: Proton Transfer A subsequent acid-base reaction occurs where the excess amine in the reaction mixture deprotonates the newly formed secondary ammonium salt, yielding the neutral secondary amine product.[5][7]
The key to achieving mono-alkylation selectivity lies in the competitive deprotonation and protonation strategy.[6] The newly formed, more substituted secondary amine is more basic than the primary amine and will preferentially exist in its protonated, less reactive form. This significantly reduces the likelihood of a second alkylation event.[6]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of an alkyl bromide with this compound.
Materials and Reagents
-
This compound
-
Alkyl bromide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Apparatus for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the alkyl bromide (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The reaction is typically complete within 12-24 hours.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. d. Dissolve the residue in ethyl acetate. e. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-alkylated benzylamine.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Workflow Diagram
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Benzylamine Hydrobromide: A Versatile Reagent for Modern Organic Synthesis
Introduction
In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency, safety, and stability. Benzylamine (C₆H₅CH₂NH₂) is a foundational primary amine, widely recognized as a key building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] However, as a free base, it exists as a corrosive, air-sensitive liquid that readily absorbs atmospheric carbon dioxide to form the corresponding carbamate salt.[1] This presents challenges in storage, handling, and accurate measurement.
The hydrobromide salt, benzylamine hydrobromide (C₆H₅CH₂NH₃⁺Br⁻), offers a superior alternative for many applications. As a stable, crystalline solid, it is significantly easier to handle, weigh, and store over long periods, circumventing the inherent instability of the free amine.[3] This guide provides an in-depth exploration of this compound as a reagent, focusing on its utility as a precursor to free benzylamine and its direct application in cornerstone synthetic transformations such as reductive amination. We will delve into detailed protocols, the mechanistic rationale behind them, and the broader implications for drug discovery and development, where the benzylamine scaffold is a privileged structure.[4][5]
Physicochemical Properties & Safety Protocols
Understanding the physical properties and safety requirements of a reagent is a prerequisite for its effective and safe use in any laboratory setting.
Data Summary: Benzylamine vs. This compound
| Property | Benzylamine (Free Base) | This compound (Salt) | Rationale for Use |
| CAS Number | 100-46-9[6] | 37488-40-7 | - |
| Molecular Formula | C₇H₉N[6] | C₇H₁₀BrN | - |
| Molecular Weight | 107.15 g/mol [7] | 188.07 g/mol | - |
| Appearance | Colorless to slightly yellow liquid[2] | White to off-white crystalline powder[3] | Solid form is easier to weigh and handle. |
| Boiling Point | 184-185 °C[6] | Decomposes | Higher thermal stability. |
| Melting Point | 10 °C[2] | ~160-164 °C | Wide liquid range of free base can be inconvenient. |
| Solubility | Miscible in water, ethanol, ether[2] | Soluble in water | Water solubility is critical for many drug formulations.[8] |
| Key Hazard | Corrosive, air-sensitive, flammable[9] | Skin and eye irritant | Reduced volatility and reactivity compared to the free base. |
Safety and Handling
This compound, while more stable than its free base, is classified as a hazardous substance that causes skin and severe eye irritation. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the reagent.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust particles.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10] The solid salt form prevents the degradation that occurs when liquid benzylamine is exposed to air.[1]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep the solid material into a designated waste container. The affected area should be cleaned thoroughly.[11]
Core Application: A Stable Source for In Situ Amine Generation
The primary application of this compound is as a stable, solid precursor to generate free benzylamine immediately before use or in situ. This avoids the pitfalls of using the liquid amine directly.
Protocol 1: Liberation of Free Benzylamine from its Hydrobromide Salt
This protocol details the standard acid-base extraction procedure to obtain pure, liquid benzylamine. The causality is a simple Brønsted-Lowry acid-base reaction where the stronger base (hydroxide) deprotonates the benzylammonium cation.
Step-by-Step Methodology:
-
Dissolution: In a separatory funnel, dissolve this compound (1.0 eq.) in deionized water (approx. 5-10 mL per gram of salt).
-
Basification: Cool the solution in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) (1.1 eq.) dropwise with gentle swirling. Monitor the pH of the aqueous layer with pH paper, aiming for a pH > 12 to ensure complete deprotonation.
-
Extraction: Extract the liberated benzylamine into an organic solvent such as diethyl ether or dichloromethane (3 x 20 mL). The less dense benzylamine will partition into the organic layer.
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Verification: The resulting colorless oil is free benzylamine. The yield should be high (>95%). Confirm purity via ¹H NMR spectroscopy if required.
Protocol 2: One-Pot Synthesis of N-benzyl-N-cyclohexylamine
This protocol demonstrates the synthesis of a secondary amine from cyclohexanone and this compound.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add cyclohexanone (1.0 eq.), this compound (1.05 eq.), and dichloromethane (DCM) as the solvent.
-
In Situ Neutralization: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq.), to the suspension. Stir for 10-15 minutes at room temperature to liberate the free benzylamine.
-
Imine Formation: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.
Application 2: Synthesis of Primary Amines via the Gabriel Synthesis
While this compound is the product of this sequence, the Gabriel synthesis is a cornerstone method for preparing primary amines, including benzylamine, with high purity. [12]It elegantly solves the problem of over-alkylation that plagues direct alkylation of ammonia. [13]The process involves the Sₙ2 reaction of a benzyl halide (e.g., benzyl bromide) with potassium phthalimide, followed by hydrolysis to release the primary amine. [14]The final product can be isolated as its stable hydrobromide salt.
Mechanism Causality: Phthalimide's N-H proton is acidic due to the two adjacent carbonyl groups, allowing it to be deprotonated by a base like potassium hydroxide. The resulting phthalimide anion is an excellent nucleophile that attacks the benzyl halide. The final deprotection step, often using hydrazine (the Ing-Manske procedure), proceeds via nucleophilic acyl substitution to release the desired primary amine and the stable phthalhydrazide byproduct. [12]
Protocol 3: Laboratory-Scale Gabriel Synthesis of Benzylamine
This protocol is adapted from established literature procedures. [15] Step-by-Step Methodology:
-
Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF). Add benzyl bromide (1.0 eq.) and heat the mixture (e.g., to 80-100 °C) with stirring. Monitor the reaction by TLC until the benzyl bromide is consumed.
-
Isolation of Intermediate: Cool the reaction mixture and pour it into ice water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry.
-
Hydrazinolysis: Suspend the N-benzylphthalimide in ethanol. Add hydrazine hydrate (1.2 eq.) and reflux the mixture. A precipitate of phthalhydrazide will form.
-
Isolation of Amine: Cool the mixture and acidify with aqueous HBr to precipitate any remaining phthalhydrazide and convert the product to this compound. Filter the mixture.
-
Purification: Concentrate the filtrate to obtain the crude this compound. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to yield the pure, solid product.
Application in Drug Discovery and Development
The benzylamine moiety is a "privileged scaffold" in medicinal chemistry. [5]This means its structure is frequently found in compounds that bind to a variety of biological targets. Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a versatile component for designing enzyme inhibitors and receptor ligands. [4]
-
Enzyme Inhibition: Benzylamine derivatives have been designed as potent inhibitors for various enzymes. For instance, they serve as the basis for selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer therapy.
-
Scaffold for Library Synthesis: In drug discovery, large libraries of related compounds are often synthesized to explore structure-activity relationships (SAR). Using this compound as a starting material provides a stable, easy-to-handle solid, which is highly advantageous for automated or parallel synthesis platforms where accurate dispensing of reagents is critical.
-
Improved Physicochemical Properties: Converting a drug candidate containing a basic amine into a salt (like a hydrobromide) is a standard strategy to improve its water solubility, crystallinity, and stability, which are crucial for formulation and bioavailability. [8]
Summary and Future Outlook
This compound is more than just a salt; it is an enabling reagent that enhances the practicality and reproducibility of reactions involving benzylamine. By providing a stable, solid, and non-volatile source of this crucial synthetic building block, it simplifies handling, improves safety, and allows for more precise control over reaction stoichiometry. Its utility spans from fundamental transformations like reductive amination to its role as a key component in the synthesis of complex molecules for the pharmaceutical industry. As organic synthesis continues to move towards more efficient, safer, and automated processes, the use of stable salt forms of reactive liquid reagents like this compound will undoubtedly become even more prevalent.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 7504, Benzylamine." PubChem, [Link]. Accessed January 28, 2026.
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Wikipedia. "Benzylamine." Wikipedia, The Free Encyclopedia, 2023, [Link]. Accessed January 28, 2026.
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Brainly. "Outline a benzylamine preparation using Gabriel's synthesis." Brainly.com, 2023, [Link]. Accessed January 28, 2026.
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Cheméo. "Benzylamine (CAS 100-46-9) - Chemical & Physical Properties." Cheméo, [Link]. Accessed January 28, 2026.
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Rudolph, J., et al. "Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D." ACS Medicinal Chemistry Letters, 2013, [Link]. Accessed January 28, 2026.
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Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017, [Link]. Accessed January 28, 2026.
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LibreTexts Chemistry. "Synthesis of Amines." Chemistry LibreTexts, 2025, [Link]. Accessed January 28, 2026.
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Smith, B. C. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online, 2019, [Link]. Accessed January 28, 2026.
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Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal, [Link]. Accessed January 28, 2026.
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-
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-
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-
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The Strategic Application of Benzylamine Hydrobromide in the Synthesis of Heterocyclic Compounds: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the strategic use of benzylamine hydrobromide in the synthesis of a diverse array of heterocyclic compounds. Moving beyond a simple reagent, this guide elucidates the dual role of this compound as both a stable source of the benzylamine moiety and an in-situ generator of a Brønsted acid catalyst (HBr), streamlining synthetic protocols and potentially enhancing reaction efficiency. We will explore its application in the construction of key heterocyclic scaffolds, providing detailed protocols, mechanistic insights, and a discussion of the underlying chemical principles.
Introduction: The Advantages of this compound in Heterocyclic Synthesis
Benzylamine is a fundamental building block in the synthesis of numerous nitrogen-containing heterocycles.[1][2] Traditionally, the free base, a liquid, is employed. However, its hydrobromide salt offers several practical and chemical advantages:
-
Solid-State Stability and Handling: this compound is a stable, crystalline solid, which simplifies storage, handling, and accurate dosing compared to the liquid free base.[3]
-
In-Situ Acid Catalysis: Many condensation and cyclization reactions for heterocycle formation require an acid catalyst.[4] The hydrobromide salt conveniently provides both the amine nucleophile and a catalytic amount of hydrobromic acid upon dissolution or heating, eliminating the need for an additional acid catalyst.[5]
-
Controlled Release of Amine: The equilibrium between the salt and the free amine in solution can lead to a controlled release of the nucleophilic benzylamine, potentially minimizing side reactions.
This guide will focus on the application of this compound in the synthesis of quinazolines, imidazoles, and in the renowned Pictet-Spengler reaction for the formation of tetrahydro-β-carbolines.
Synthesis of Quinolines: A Streamlined Approach
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Their synthesis often involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzophenone with an amine, followed by cyclization and oxidation.[6][7] The use of this compound in this context can simplify the reaction setup.
Mechanistic Rationale
The synthesis of a 2-phenylquinazoline from 2-aminobenzaldehyde and this compound is proposed to proceed through the following key steps:
-
In-situ Formation of Benzylamine and HBr: In the reaction medium, this compound establishes an equilibrium, providing both free benzylamine and hydrobromic acid.
-
Acid-Catalyzed Imine Formation: The HBr catalyzes the condensation of the 2-aminobenzaldehyde with benzylamine to form an imine intermediate.
-
Intramolecular Cyclization: The amino group on the benzene ring attacks the imine carbon, leading to the formation of a dihydroquinazoline intermediate.
-
Oxidative Aromatization: An oxidizing agent, such as air (O2) or another suitable oxidant, facilitates the removal of two hydrogen atoms to yield the aromatic quinazoline ring system.
Caption: Proposed workflow for quinazoline synthesis using this compound.
Experimental Protocol: Synthesis of 2-Phenylquinazoline
This protocol is adapted from established methods for quinazoline synthesis, substituting benzylamine and a separate acid catalyst with this compound.[7][8]
Materials:
-
2-Aminobenzaldehyde
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.0 mmol, 1.0 eq).
-
Add this compound (1.2 mmol, 1.2 eq).
-
Add DMSO (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylquinazoline.
Data Summary
| Entry | Amine Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | HBr (cat.) | DMSO | 120 | 4 | ~85 |
| 2 | This compound | None (in-situ) | DMSO | 120 | 4-6 | Expected >80 |
Synthesis of 2,4,5-Trisubstituted Imidazoles: A Multi-Component Approach
The synthesis of 2,4,5-trisubstituted imidazoles is often achieved through a one-pot, three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[9] this compound can serve as a precursor to the benzylamine component, with the in-situ generated HBr catalyzing the condensation steps.
Mechanistic Considerations
The reaction is thought to proceed via the initial formation of a diimine intermediate from the 1,2-dicarbonyl compound and two equivalents of amine, followed by cyclization and oxidation. The acidic conditions provided by this compound facilitate these condensation steps.
Caption: Multi-component synthesis of a trisubstituted imidazole.
Experimental Protocol: Synthesis of 2-Benzyl-4,5-diphenylimidazole
This protocol is a proposed adaptation of known multi-component imidazole syntheses.[9]
Materials:
-
Benzil
-
Benzaldehyde
-
This compound
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine benzil (1.0 mmol, 1.0 eq), benzaldehyde (1.0 mmol, 1.0 eq), this compound (1.1 mmol, 1.1 eq), and ammonium acetate (2.0 mmol, 2.0 eq).
-
Add glacial acetic acid (5 mL).
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture with aqueous ammonia solution until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
The Pictet-Spengler Reaction: Accessing Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceuticals.[3][4] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The use of an amine hydrohalide salt is common in this reaction.
Mechanistic Pathway
The reaction proceeds through the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product. The HBr from this compound would serve as the essential acid catalyst.
Caption: The Pictet-Spengler reaction mechanism.
Experimental Protocol: A Model Pictet-Spengler Reaction
This is a generalized protocol illustrating the principle. In a real application, a β-arylethylamine like tryptamine would be used with an aldehyde, and this compound would serve as the acid catalyst source.
Materials:
-
Tryptamine
-
Benzaldehyde
-
This compound (as a source of HBr catalyst)
-
Methanol
Procedure:
-
Dissolve tryptamine (1.0 mmol, 1.0 eq) in methanol (10 mL) in a round-bottom flask.
-
Add benzaldehyde (1.1 mmol, 1.1 eq).
-
Add a catalytic amount of this compound (0.1 mmol, 0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Conclusion
This compound presents itself as a versatile and practical reagent for the synthesis of a range of important heterocyclic compounds. Its solid nature facilitates handling and storage, while its ability to act as an in-situ source of both the benzylamine nucleophile and a Brønsted acid catalyst offers a streamlined approach to synthesis. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable reagent in the development of novel heterocyclic molecules for pharmaceutical and materials science applications. Further investigation into the comparative efficacy of this compound versus other amine salts and catalyst systems is warranted to fully delineate its advantages in specific synthetic transformations.
References
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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Wikipedia. (2023). Protecting group. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of triazines.
- Zhang, L., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4613.
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National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
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Digital Repository of University of Babylon. (n.d.). Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(12), 5246-5268.
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Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]
- MDPI. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Molecules, 16(12), 10122-10149.
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Chemical Reviews. (2011). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 111(3), 1293-1320.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
YouTube. (2024). Preparation of Imidazoles, Part 2: Benzimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrosynthesis of oxadiazoles from benzoylhydrazines. Retrieved from [Link]
- Google Patents. (n.d.). Process for manufacture of imidazoles.
- Heterocyclic Letters. (2015). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 5(2), 241-259.
- Google Patents. (n.d.). Benzimidazole derivatives, their preparation and use.
- International Journal of Pharmaceutical Sciences Review and Research. (2012). Novel Substituted 1,3,4-Thiadiazoles: Synthesis and Antimicrobial Activity. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 1-5.
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Retrieved from [Link]
- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
- International Journal of Molecular Sciences. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. International Journal of Molecular Sciences, 22(3), 1063.
- Google Patents. (n.d.). Process for-the synthesis of triazines.
- PubMed. (2012). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Convenient methods for the synthesis and characterisation of various Triazines. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 234-237.
- Sami Publishing Company. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Organic Chemistry Research, 9(2), 133-140.
-
National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]
- MDPI. (2016).
-
National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Co(III)-Catalyzed Synthesis of Quinazolines via C–H Activation of N -Sulfinylimines and Benzimidates. Retrieved from [Link]
- Organic Letters. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Organic Letters, 16(13), 3564-3567.
- Beilstein Journal of Organic Chemistry. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997.
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The Strategic Application of Benzylamine Hydrobromide in Peptide Synthesis: A Guide to Enhanced Deprotection
For researchers, medicinal chemists, and professionals in drug development, the integrity of synthetic peptides is paramount. The final deprotection and cleavage steps in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl strategy, are critical junctures where the success of a multi-step synthesis is determined. The liberation of the desired peptide from its solid support and the removal of side-chain protecting groups must be efficient and clean. However, the aggressive reagents required for this process, such as strong acids, can generate highly reactive carbocations, leading to a host of undesirable side reactions. This guide provides an in-depth exploration of the application of benzylamine hydrobromide as a key agent in mitigating these side reactions, ensuring higher purity and yield of the final peptide product.
The Challenge of Benzyl Protecting Group Removal in Boc-SPPS
In the realm of peptide synthesis, particularly the widely-used Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, benzyl-based protecting groups are extensively employed for the side chains of various amino acids. These include O-benzyl (Bzl) for tyrosine, serine, and threonine, and benzyloxycarbonyl (Z or Cbz) for lysine. The robustness of these benzyl ethers and carbamates necessitates the use of strong acids for their removal, a process that is typically performed concurrently with the cleavage of the peptide from the resin.[1]
Historically, strong acids like anhydrous hydrogen fluoride (HF) have been the gold standard for this purpose.[2][3] However, due to its high toxicity and the requirement for specialized equipment, alternative cleavage reagents are often sought. Hydrogen bromide (HBr) in solvents like acetic acid (AcOH) or trifluoroacetic acid (TFA) presents a viable alternative for cleaving benzyl-based protecting groups and releasing the peptide from the solid support.[4]
The downside of using strong acids is the generation of highly reactive benzyl cations (C₆H₅CH₂⁺) upon cleavage of the protecting groups. These electrophilic species can readily alkylate susceptible amino acid residues within the peptide sequence, leading to impurities that are often difficult to separate from the desired product. Tryptophan and tyrosine are particularly vulnerable to this alkylation.[5]
This compound: A Targeted Scavenger for Benzyl Cations
To counteract the deleterious effects of benzyl cations, a "scavenger" is incorporated into the cleavage cocktail. A scavenger is a nucleophilic species that is more reactive towards the carbocation than the amino acid side chains, effectively trapping it and preventing it from modifying the peptide.
This is where this compound demonstrates its strategic value. While not as commonly cited as thiol-based scavengers, its application is rooted in sound chemical principles. Benzylamine, a primary amine, is an effective nucleophile. In the acidic environment of the HBr cleavage cocktail, it exists as its hydrobromide salt, ensuring its solubility and compatibility with the reaction medium.
The primary function of this compound is to act as a scavenger for the benzyl cations generated during deprotection. The lone pair of electrons on the nitrogen atom of benzylamine attacks the benzyl cation, forming a stable, non-reactive secondary amine. This reaction is thermodynamically favorable and kinetically rapid, effectively outcompeting the side reactions that would otherwise compromise the integrity of the synthetic peptide.
Mechanistic Insight into the Scavenging Action
The workflow for the final deprotection and cleavage step in Boc-SPPS utilizing an HBr-based cocktail is designed to systematically remove all protecting groups and liberate the final peptide. The inclusion of this compound is a critical element for ensuring a clean reaction.
Figure 1: Workflow of HBr-mediated cleavage with this compound as a scavenger.
Experimental Protocol: HBr-Mediated Cleavage with this compound
This protocol provides a general guideline for the cleavage of a peptide synthesized using Boc/Bzl chemistry on a Merrifield or similar resin. The specific conditions, such as reaction time, may need to be optimized based on the peptide sequence and the specific protecting groups used.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Acetic Acid or Trifluoroacetic Acid (TFA)
-
33% HBr in Acetic Acid
-
This compound
-
Anisole (co-scavenger, particularly for tryptophan-containing peptides)
-
Cold diethyl ether
-
Reaction vessel with a stirrer
-
Filtration apparatus
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cocktail Preparation: In a separate flask, prepare the cleavage cocktail. For every 100 mg of resin, a typical cocktail might consist of:
-
1 mL of Anhydrous Acetic Acid or TFA.
-
100 mg of this compound.
-
50 µL of Anisole.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the peptide-resin.
-
Slowly add 33% HBr in acetic acid (e.g., 0.5 mL) to the slurry.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking small aliquots, precipitating the peptide, and analyzing by HPLC.
-
-
Peptide Isolation:
-
After the reaction is complete, filter the resin and wash it with a small amount of fresh cleavage cocktail or TFA.
-
Combine the filtrates and add the solution dropwise to a large volume (10-20 times the filtrate volume) of cold diethyl ether to precipitate the crude peptide.
-
-
Work-up:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Recommended Condition | Rationale |
| Cleavage Reagent | 33% HBr in Acetic Acid | Strong acid capable of cleaving benzyl-based protecting groups and the peptide-resin linkage. |
| Primary Scavenger | This compound | Nucleophile to trap benzyl cations generated during deprotection. |
| Co-scavenger | Anisole | Protects tryptophan residues from alkylation. |
| Reaction Temperature | Room Temperature | Sufficient for cleavage without excessive side reactions. |
| Reaction Time | 1-2 hours | Typically adequate for complete deprotection and cleavage; should be optimized. |
| Precipitation Solvent | Cold Diethyl Ether | Efficiently precipitates the peptide while solubilizing organic byproducts. |
Conclusion and Best Practices
The use of this compound as a scavenger in HBr-mediated cleavage cocktails is a scientifically sound strategy to enhance the quality of synthetic peptides produced via the Boc/Bzl methodology. By effectively trapping reactive benzyl cations, it minimizes the formation of deleterious side products, leading to a cleaner crude product and simplifying subsequent purification efforts.
Key considerations for successful application:
-
Anhydrous Conditions: Ensure all reagents and glassware are free of water to prevent unwanted side reactions.
-
Optimization: The optimal ratio of scavengers and reaction time can be sequence-dependent. A small-scale test cleavage is always recommended.
-
Safety: HBr and TFA are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
By integrating this compound into their deprotection protocols, peptide chemists can significantly improve the outcomes of their syntheses, contributing to the advancement of research and development in the life sciences.
References
-
Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). National Institutes of Health. Retrieved from [Link]
-
Cleavage from HMBA-MBHA Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (2015). National Institutes of Health. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]
-
Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. (1978). PubMed. Retrieved from [Link]
-
Suppression of a side reaction associated with N(im)-benzyloxymethyl group during synthesis of peptides containing cysteinyl residue at the N-terminus. (1991). PubMed. Retrieved from [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
"Safety-Catch" Protecting Groups in Peptide Synthesis. (2008). ResearchGate. Retrieved from [Link]
-
Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. (2015). ResearchGate. Retrieved from [Link]
-
Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. (2015). PubMed. Retrieved from [Link]
Sources
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- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Surface Functionalization of Carboxylated Nanoparticles with Benzylamine via Carbodiimide Chemistry
Abstract
This technical guide provides a comprehensive framework for the functionalization of carboxyl-terminated nanoparticles with benzylamine hydrobromide. The protocol leverages the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) coupling chemistry to form a stable amide linkage. This guide is designed for researchers in materials science, nanomedicine, and drug development, offering a detailed, step-by-step protocol, the underlying chemical principles, and essential characterization techniques to validate successful surface modification. The insights provided herein are grounded in established chemical principles to ensure reproducibility and reliability in your experimental workflow.
Introduction: The Rationale for Benzylamine Functionalization
The surface chemistry of a nanoparticle dictates its interaction with the biological environment, its stability, and its utility in various applications.[1][2] Functionalization—the process of modifying the nanoparticle surface with specific molecules—is a critical step in tailoring these nanomaterials for advanced applications such as targeted drug delivery, diagnostics, and catalysis.[3] Introducing primary amines, such as benzylamine, onto a nanoparticle surface imparts a positive charge at physiological pH, which can enhance cellular uptake and allow for the subsequent attachment of other molecules.[4]
Benzylamine is selected for its simple aromatic structure and primary amine group. The benzene ring provides a hydrophobic moiety while the amine serves as a reactive handle for further conjugation. This dual functionality makes benzylamine-coated nanoparticles versatile platforms for a multitude of applications, including the delivery of poorly water-soluble drugs and interaction with biological membranes.[5] This guide specifically addresses the use of this compound, a common salt form, and elucidates the necessary adjustments to the standard amine coupling protocol.
Principle of the Method: EDC/sulfo-NHS Mediated Amide Bond Formation
The covalent conjugation of benzylamine to a carboxylated nanoparticle surface is most efficiently achieved through a two-step carbodiimide coupling reaction.[6][7] This method is preferred as it minimizes nanoparticle aggregation and side reactions.[7][8]
Step 1: Activation of Carboxyl Groups. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl groups (-COOH) on the nanoparticle surface to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate is unstable in aqueous solutions and can hydrolyze, reverting back to the original carboxyl group.
Step 2: Formation of a Stable Intermediate. To enhance the efficiency and stability of the reaction, N-hydroxysulfosuccinimide (sulfo-NHS) is introduced.[6][7] Sulfo-NHS reacts with the O-acylisourea intermediate to form a semi-stable amine-reactive sulfo-NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with the amine.[7][9]
Step 3: Nucleophilic Attack and Amide Bond Formation. The primary amine of benzylamine acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond, covalently linking the benzylamine to the nanoparticle surface, and releases the sulfo-NHS leaving group.[6]
A critical consideration when using this compound is that the amine group is protonated (-NH3+). For it to be an effective nucleophile, it must be deprotonated to its free amine form (-NH2). This is achieved by performing the coupling reaction in a buffer with a pH slightly above the pKa of the benzylammonium ion or by adding a non-nucleophilic base.
Workflow Overview
Caption: EDC/sulfo-NHS coupling workflow for nanoparticle functionalization.
Detailed Experimental Protocols
This section provides detailed protocols for the functionalization of generic carboxylated nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles). It is imperative to optimize these protocols for your specific nanoparticle system.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Carboxylated Nanoparticles | Varies | Sigma-Aldrich, nanoComposix | Starting material, ensure they are well-dispersed. |
| This compound | ≥99% | Sigma-Aldrich | The amine source. |
| EDC | ≥98% (TLC) | Thermo Fisher Scientific | Store desiccated at -20°C. Use immediately after preparing solution. |
| Sulfo-NHS | ≥98% | Thermo Fisher Scientific | Store desiccated at 4°C. |
| MES Buffer | ≥99.5% | Sigma-Aldrich | Activation buffer. |
| PBS Buffer | pH 7.4 | Gibco | Washing and coupling buffer. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Non-nucleophilic base for deprotonation. |
| Hydroxylamine | 50 wt. % in H₂O | Sigma-Aldrich | Quenching agent. |
| Ethanolamine | ≥99.0% | Sigma-Aldrich | Alternative quenching agent. |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore Milli-Q | For all buffer and solution preparations. |
Protocol: Two-Step Benzylamine Conjugation
This protocol is designed for a starting quantity of 10 mg of carboxylated nanoparticles. Adjust volumes accordingly.
Step 1: Nanoparticle Preparation and Washing
-
Disperse 10 mg of carboxylated nanoparticles in 10 mL of DI water. Sonicate for 5 minutes to ensure a homogenous suspension.
-
Pellet the nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes; adjust for your particle size and density). Discard the supernatant.
-
Resuspend the nanoparticle pellet in 10 mL of Activation Buffer (50 mM MES, pH 6.0). Repeat the centrifugation and resuspension step twice to thoroughly equilibrate the nanoparticles in the buffer.
-
After the final wash, resuspend the nanoparticle pellet in 5 mL of Activation Buffer.
Step 2: Activation of Carboxyl Groups
-
Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in cold Activation Buffer immediately before use.
-
To the nanoparticle suspension from Step 1.4, add 500 µL of the EDC solution (final concentration ~1 mg/mL) and 500 µL of the sulfo-NHS solution (final concentration ~1 mg/mL).
-
Incubate the mixture for 30 minutes at room temperature on a rotator or shaker. This forms the amine-reactive sulfo-NHS ester intermediate.
Step 3: Conjugation with Benzylamine
-
During the activation step, prepare a 100 mM solution of this compound in Coupling Buffer (e.g., PBS, pH 7.4).
-
To deprotonate the benzylamine, add triethylamine (TEA) to the benzylamine solution at a 1.5-fold molar excess relative to the this compound.
-
After the 30-minute activation, pellet the activated nanoparticles by centrifugation. Discard the supernatant containing excess EDC and sulfo-NHS.
-
Immediately resuspend the nanoparticle pellet in 5 mL of Coupling Buffer.
-
Add 1 mL of the deprotonated benzylamine solution to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 2 hours at room temperature on a rotator or shaker.
Step 4: Quenching and Final Washing
-
To quench any unreacted sulfo-NHS esters, add 500 µL of a quenching solution (e.g., 1 M ethanolamine or 1 M hydroxylamine, pH 8.5).
-
Incubate for 30 minutes at room temperature.
-
Pellet the functionalized nanoparticles by centrifugation. Discard the supernatant.
-
Wash the nanoparticles three times by resuspending in 10 mL of PBS (pH 7.4) followed by centrifugation to remove unreacted reagents and byproducts.
-
After the final wash, resuspend the benzylamine-functionalized nanoparticles in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) at a desired concentration (e.g., 10 mg/mL).
Reaction Parameter Summary
| Parameter | Recommended Range | Rationale |
| Activation pH | 5.5 - 6.5 (MES Buffer) | Optimal for EDC activity while minimizing hydrolysis of the NHS-ester.[10] |
| Coupling pH | 7.2 - 8.0 (PBS, HEPES) | Facilitates nucleophilic attack by the deprotonated primary amine.[11] |
| EDC:COOH Ratio | 5:1 to 10:1 molar excess | Drives the activation reaction forward. |
| sulfo-NHS:EDC Ratio | 1:1 to 2:1 molar ratio | Ensures efficient conversion of the O-acylisourea to the more stable NHS ester. |
| Benzylamine:COOH Ratio | 10:1 to 50:1 molar excess | High concentration of the amine promotes efficient coupling. |
| Activation Time | 15 - 30 minutes | Sufficient for NHS-ester formation without significant hydrolysis. |
| Coupling Time | 2 hours - Overnight | Allows for completion of the amidation reaction. |
Validation and Characterization of Functionalization
Successful functionalization must be confirmed through a suite of characterization techniques. No single method is sufficient; a combination provides a comprehensive and trustworthy validation.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the chemical bonds present on the nanoparticle surface. The key signature of successful conjugation is the appearance of peaks corresponding to the newly formed amide bond and the benzyl group.
-
Amide I Band: Expect a new peak around 1650 cm⁻¹ , corresponding to the C=O stretching of the amide bond.
-
Amide II Band: A peak around 1550 cm⁻¹ due to N-H bending and C-N stretching.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ .
-
Aromatic C=C Bending: Characteristic peaks in the 1450-1600 cm⁻¹ region.
-
Disappearance of -COOH signal: A reduction in the broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹ .
A comparison of the FTIR spectra before and after functionalization is crucial for confirmation.[12][13]
Dynamic Light Scattering (DLS) and Zeta Potential
DLS and zeta potential measurements provide information about the size distribution and surface charge of the nanoparticles in suspension, which are critical indicators of successful functionalization and colloidal stability.[14][15]
-
Hydrodynamic Diameter (DLS): Measures the effective size of the nanoparticle and its surrounding solvent layer.[16][17] An increase in the hydrodynamic diameter after functionalization is expected due to the addition of the benzylamine layer. This also helps confirm that no significant aggregation has occurred during the reaction process.[18]
-
Zeta Potential: This measures the surface charge of the nanoparticles. Carboxylated nanoparticles typically have a negative zeta potential at neutral pH. After successful functionalization with benzylamine, the surface will be decorated with primary amines. At a pH below the pKa of the amine (~9-10), these groups will be protonated, resulting in a significant shift of the zeta potential to a positive value. This charge reversal is a strong indicator of successful surface modification.[4]
| Sample | Expected Hydrodynamic Diameter | Expected Zeta Potential (at pH 7) |
| Carboxylated Nanoparticles | Baseline (e.g., 100 nm) | Negative (e.g., -30 mV) |
| Benzylamine-NP | Increase (e.g., 105-110 nm) | Positive (e.g., +25 mV) |
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for assessment of their core size, morphology, and dispersity.[19] While TEM will not resolve the thin benzylamine layer, it is essential to confirm that the nanoparticle core integrity was maintained and that the functionalization process did not induce irreversible aggregation.
Applications in Research and Drug Development
Benzylamine-functionalized nanoparticles are a versatile platform with numerous potential applications:
-
Enhanced Drug Loading: The aromatic benzyl groups can improve the loading of hydrophobic drug molecules through π-π stacking interactions.[5]
-
Gene Delivery: The positive surface charge facilitates the electrostatic binding of negatively charged nucleic acids (siRNA, DNA), making these particles potential non-viral gene delivery vectors.[20]
-
Targeted Drug Delivery: The primary amine serves as a chemical handle for the attachment of targeting ligands, such as antibodies or peptides, enabling site-specific drug delivery.[21][22]
-
Biocatalysis: Enzymes can be immobilized on the nanoparticle surface via the amine groups, creating a stable and reusable biocatalytic system.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change in Zeta Potential | Inefficient activation; Hydrolysis of NHS-ester; Benzylamine not deprotonated. | Ensure EDC/sulfo-NHS are fresh and used immediately. Work quickly after activation. Confirm the addition of base (TEA) to the this compound solution. Increase coupling pH to 8.0. |
| Nanoparticle Aggregation | Inappropriate buffer ionic strength; Cross-linking between particles. | Perform washes with low ionic strength buffers or DI water. Ensure a two-step protocol is followed, washing away excess EDC/sulfo-NHS before adding the amine. |
| Low Functionalization Yield | Insufficient excess of reagents; Short reaction time. | Increase the molar excess of EDC, sulfo-NHS, and benzylamine. Increase the coupling reaction time (e.g., overnight at 4°C). |
Conclusion
This application note details a robust and verifiable protocol for the functionalization of carboxylated nanoparticles with this compound using EDC/sulfo-NHS chemistry. By understanding the principles behind each step—from the crucial deprotonation of the amine salt to the comprehensive characterization of the final product—researchers can confidently and reproducibly generate tailored nanoparticles. The resulting amine-terminated nanoparticles serve as a powerful and versatile platform for innovation in drug delivery, diagnostics, and beyond.
References
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- Ansari, F., et al. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. PMC - NIH.
- BenchChem. (n.d.). Application Notes and Protocols: Functionalization of Nanoparticles with 4,4'-Oxybis((bromomethyl)benzene).
- BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Bromododecane.
- Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles.
- ACS Publications. (2024). Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption. ACS Omega.
- CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- PMC - NIH. (n.d.). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles.
- ResearchGate. (n.d.). Comparative analysis of the FTIR spectra of amine functionalized....
- PMC - PubMed Central. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development.
- ResearchGate. (2016). EDC/NHS based coupling and stability?.
- nanoComposix. (n.d.). Dynamic Light Scattering (DLS) Nanoparticle Analysis.
- News-Medical.Net. (2024). What are the drug delivery applications of nanoparticles?.
- The University of Manchester. (n.d.). Generation and Functionalization of Biodegradable Nanoparticles for Biomedical Applications.
- Bettersize. (n.d.). Why choose dynamic light scattering for nanoparticle characterisation?.
- Chemical Communications (RSC Publishing). (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
- PMC - NIH. (2024). Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents.
- RSC Publishing. (n.d.). Preparation of amino-functionalized magnetic nanoparticles for enhancement of bacterial capture efficiency.
- Wyatt Technology. (n.d.). dynamic light scattering (DLS).
- Penerbit UTHM. (2021). Characterization of Amino-Functionalized Ferromagnetic Nanoparticles with Glutaraldehyde Cross-linking.
- ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?.
- MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing.
- RSC Publishing. (n.d.). Dopamine functionalized polymeric nanoparticle for targeted drug delivery.
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Benzylamine Hydrobromide: A Potential Brønsted Acid Catalyst for Heterocyclic Synthesis
Application Note & Proposed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document explores the potential application of benzylamine hydrobromide as a cost-effective, readily available organocatalyst in organic synthesis. While direct literature on its catalytic use is scarce, its chemical properties, particularly its potential as a Brønsted acid, suggest its utility in acid-catalyzed reactions. This guide provides a theoretical framework, proposed mechanisms, and detailed experimental protocols for its application in key multicomponent reactions, offering a foundation for further research and development.
Introduction: The Case for this compound as a Brønsted Acid Catalyst
In the realm of green and sustainable chemistry, the development of efficient, inexpensive, and environmentally benign catalysts is of paramount importance. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in this endeavor. Amine salts, particularly hydrohalides, can function as Brønsted acid catalysts, offering a milder alternative to traditional Lewis acids or strong mineral acids.
This compound, the salt of the weak base benzylamine (pKa ≈ 9.33) and the strong acid hydrobromic acid, is proposed here as a potential Brønsted acid catalyst.[1][2][3] The benzylammonium ion possesses an acidic proton with an estimated pKa of approximately 4.67, positioning it as a viable catalyst for a range of acid-mediated transformations. Its accessibility, stability, and ease of handling make it an attractive candidate for exploration in various organic reactions, particularly in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.
This application note will focus on the proposed catalytic activity of this compound in two synthetically valuable multicomponent reactions: the Biginelli and Hantzsch syntheses.
Proposed Catalytic Applications
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4] These heterocyclic motifs are prevalent in a wide array of biologically active compounds, including calcium channel blockers and antihypertensive agents. The reaction is traditionally catalyzed by strong acids, but milder Brønsted and Lewis acids have been shown to be effective.[5]
Causality Behind Experimental Choices:
The proposed mechanism for the this compound-catalyzed Biginelli reaction hinges on the Brønsted acidity of the benzylammonium ion. The catalyst is expected to protonate the aldehyde, activating it towards nucleophilic attack by urea. Subsequent steps involving cyclization and dehydration are also acid-promoted. The choice of a protic solvent like ethanol is to facilitate proton transfer and solubilize the reactants. A moderate reaction temperature is proposed to provide sufficient activation energy without promoting side reactions.
Proposed Mechanism:
Caption: Proposed mechanism for the this compound-catalyzed Biginelli reaction.
Experimental Protocol: Synthesis of 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
This compound (0.1 mmol, 19 mg, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL) with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 10 | 5 | Expected high yield |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 10 | 6 | Expected high yield |
| 3 | 4-Methoxybenzaldehyde | Methyl acetoacetate | 10 | 4 | Expected high yield |
*Note: The yields are hypothetical and need to be determined experimentally.
The Hantzsch Reaction: Synthesis of 1,4-Dihydropyridines
The Hantzsch reaction is a multicomponent reaction that provides access to 1,4-dihydropyridines (1,4-DHPs) by the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[6] 1,4-DHPs are another class of privileged structures in medicinal chemistry, with applications as calcium channel blockers.
Causality Behind Experimental Choices:
Similar to the Biginelli reaction, the proposed catalytic role of this compound in the Hantzsch synthesis is that of a Brønsted acid. It is expected to catalyze the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, as well as the formation of the enamine from the second equivalent of the β-ketoester and the amine. The final cyclization and dehydration steps are also acid-catalyzed. The use of a higher boiling point solvent like isopropanol allows for a higher reaction temperature, which can accelerate the reaction rate.
Proposed Mechanism:
Caption: Proposed mechanism for the this compound-catalyzed Hantzsch reaction.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (2.0 mmol, 260 mg)
-
This compound (1.0 mmol, 188 mg)
-
Isopropanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and this compound (1.0 mmol).
-
Add isopropanol (5 mL) to the flask.
-
Heat the mixture to reflux (approximately 82 °C) with continuous stirring.
-
Monitor the reaction by TLC (e.g., ethyl acetate/hexane).
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Add cold water (15 mL) to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold isopropanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 7 | Expected good yield |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 8 | Expected good yield |
| 3 | Benzaldehyde | Methyl acetoacetate | 6 | Expected good yield |
*Note: The yields are hypothetical and need to be determined experimentally.
Safety and Handling
This compound is a stable, crystalline solid. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Future Outlook
The proposed use of this compound as a Brønsted acid catalyst opens up avenues for further investigation. Its efficacy in other acid-catalyzed reactions, such as esterifications, acetalizations, and other multicomponent reactions, warrants exploration. Furthermore, the synthesis and application of chiral derivatives of this compound could pave the way for asymmetric organocatalysis. The simplicity, low cost, and potential for recyclability make this compound a promising candidate for the development of more sustainable synthetic methodologies.
References
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Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. (2010). National Institutes of Health. Retrieved from [Link]
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Benzylamine | C6H5CH2NH2 | CID 7504. (n.d.). PubChem. Retrieved from [Link]
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Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2021). PubMed Central. Retrieved from [Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PubMed Central. Retrieved from [Link]
-
(PDF) Ceric Ammonium Nitrate (CAN)–Catalyzed Multicomponent Reactions: An Efficient Catalyst for Green Organic Synthesis. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Biginelli reactions catalyzed by hydrazine type organocatalyst. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Benzylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved from [Link]
-
Brønsted acid catalysis of photosensitized cycloadditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. (2010). PubMed. Retrieved from [Link]
-
Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. (n.d.). ACS Publications. Retrieved from [Link]
-
Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM. (2021). YouTube. Retrieved from [Link]
-
Catalytic Organometallic Reactions of Ammonia. (n.d.). PubMed Central. Retrieved from [Link]
-
ChemInform Abstract: Tetrabutyl Ammonium Bromide-Mediated Benzylation of Phenols in Water under Mild Condition. (2025). ResearchGate. Retrieved from [Link]
-
Mechanism of Selective Extraction and Separation of Vanadium and Aluminum from Oxalic Acid Leachate of Shale: Experimental Investigation and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]
-
Highly Acidic BINOL-Derived Phosphoramidimidates and their Application in the BrOnsted Acid Catalyzed Synthesis of -Tocopherol. (2025). ResearchGate. Retrieved from [Link]
-
Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed. Retrieved from [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.). ijc.cc.oalib.com. Retrieved from [Link]
-
Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. (n.d.). ResearchGate. Retrieved from [Link]
-
Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst. (2025). PubMed Central. Retrieved from [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). MDPI. Retrieved from [Link]
-
This compound | C7H10BrN | CID 12998568. (n.d.). PubChem. Retrieved from [Link]
-
o -Benzenedisulfonimide as a Reusable Brønsted Acid Catalyst for Ritter-Type Reactions. (2025). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Reactions Involving Benzylammonium Bromide
Introduction
Benzylammonium bromide, the hydrobromide salt of benzylamine, serves as a versatile and stable precursor in a multitude of organic syntheses. Its solid, crystalline nature offers distinct advantages over the free base, benzylamine, which is a corrosive and hygroscopic liquid.[1][2] These advantages include enhanced stability, ease of handling and weighing, and reduced volatility, contributing to safer laboratory practices and more precise reaction stoichiometry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving benzylammonium bromide. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization. Benzylamine and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[3][4]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of benzylammonium bromide is paramount for its safe and effective use.
Table 1: Physicochemical Properties of Benzylammonium Bromide
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BrN | [5] |
| Molecular Weight | 188.06 g/mol | [5] |
| Appearance | White to off-white crystalline solid | --- |
| Solubility | Soluble in water, methanol, ethanol | --- |
| Melting Point | Not well-defined, decomposes | [3] |
Safety and Handling:
Benzylammonium bromide, like its parent amine, requires careful handling. It is classified as harmful if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[6][7] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[6] Refer to the material safety data sheet (MSDS) for comprehensive safety information before commencing any experimental work.[7]
Core Applications and Reaction Protocols
Benzylammonium bromide is a valuable reagent in several key organic transformations, primarily serving as a source of the benzylamine nucleophile. The protonated nature of the amine requires the use of a base to liberate the free amine in situ for it to participate in nucleophilic reactions.
N-Alkylation Reactions
N-alkylation is a fundamental C-N bond-forming reaction. Using benzylammonium bromide allows for controlled mono-alkylation, as the resulting secondary amine can be reprotonated, reducing its reactivity towards further alkylation.[8]
Protocol 1: Synthesis of N-Butylbenzylamine via N-Alkylation
This protocol details the N-alkylation of benzylammonium bromide with 1-bromobutane to yield N-butylbenzylamine. The reaction utilizes a non-nucleophilic base to deprotonate the benzylammonium ion.
Reaction Scheme:
C₆H₅CH₂NH₃⁺Br⁻ + C₄H₉Br + 2 K₂CO₃ → C₆H₅CH₂NHC₄H₉ + 2 KBr + H₂O + CO₂
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzylammonium bromide | 188.06 | 1.88 g | 0.01 |
| 1-Bromobutane | 137.02 | 1.51 g (1.18 mL) | 0.011 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 |
| Acetonitrile (CH₃CN) | 41.05 | 20 mL | --- |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylammonium bromide (1.88 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol).
-
Solvent Addition: Add 20 mL of acetonitrile to the flask.
-
Reagent Addition: While stirring, add 1-bromobutane (1.18 mL, 0.011 mol) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid salts and wash with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-butylbenzylamine.
Causality and Insights:
-
Choice of Base: Potassium carbonate is a suitable base as it is strong enough to deprotonate the benzylammonium ion but is not nucleophilic, thus avoiding side reactions with the alkyl halide.[8] The use of two equivalents of base ensures complete deprotonation and neutralization of the HBr formed.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, as it dissolves the reagents and facilitates the nucleophilic attack without solvating the nucleophile excessively.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.
Workflow Diagram:
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, proceeding through the in-situ formation and subsequent reduction of an imine.[9][10] Benzylammonium bromide can be used as the amine source in the presence of a base.
Protocol 2: Synthesis of N-(1-Phenylethyl)benzylamine via Reductive Amination
This protocol describes the reaction of benzylammonium bromide with acetophenone in the presence of a reducing agent to form N-(1-phenylethyl)benzylamine.
Reaction Scheme:
C₆H₅CH₂NH₃⁺Br⁻ + C₆H₅C(O)CH₃ + NaBH₃CN + K₂CO₃ → C₆H₅CH₂NHCH(CH₃)C₆H₅ + NaBr + KCN + H₂O + CO₂
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzylammonium bromide | 188.06 | 1.88 g | 0.01 |
| Acetophenone | 120.15 | 1.20 g (1.17 mL) | 0.01 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 0.75 g | 0.012 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 0.01 |
| Methanol (CH₃OH) | 32.04 | 25 mL | --- |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzylammonium bromide (1.88 g, 0.01 mol), acetophenone (1.17 mL, 0.01 mol), and potassium carbonate (1.38 g, 0.01 mol) in 25 mL of methanol.
-
pH Adjustment: Stir the mixture at room temperature for 30 minutes. The pH of the solution should be maintained between 6 and 7. If necessary, add a few drops of acetic acid.
-
Reducing Agent Addition: In a single portion, add sodium cyanoborohydride (0.75 g, 0.012 mol) to the stirring solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Make the solution basic (pH > 10) with 2 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate).
Causality and Insights:
-
Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of carbonyl compounds.[10] It is more stable at acidic pH compared to sodium borohydride.
-
pH Control: Maintaining a slightly acidic to neutral pH is crucial. It facilitates imine formation without significantly reducing the starting carbonyl compound or causing decomposition of the reducing agent.
-
In Situ Formation: The reaction proceeds via the in situ formation of the imine from benzylamine (generated by the base) and acetophenone, which is then immediately reduced.
Logical Relationship Diagram:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in N-Alkylation | Incomplete deprotonation of benzylammonium bromide. | Ensure the base is anhydrous and used in sufficient excess. |
| Side reaction of the alkyl halide. | Consider a more reactive alkyl halide or increase the reaction temperature. | |
| Formation of Dialkylated Product | The secondary amine product is competing for the alkylating agent. | Use a bulkier base or carefully control the stoichiometry of the alkylating agent. |
| Incomplete Reductive Amination | Inefficient imine formation. | Adjust the pH to the optimal range (6-7) to favor imine formation. |
| Decomposition of the reducing agent. | Ensure the reducing agent is added to a cooled solution if the reaction is exothermic. |
Conclusion
Benzylammonium bromide is a highly practical and safe alternative to benzylamine for various synthetic applications. The protocols provided for N-alkylation and reductive amination demonstrate its utility in forming valuable secondary amines. By understanding the principles behind these reactions and adhering to the detailed procedures, researchers can confidently employ benzylammonium bromide in their synthetic endeavors, contributing to the development of novel molecules in the pharmaceutical and chemical industries.
References
-
INCHEM. (1999). ICSC 1338 - BENZYLAMINE. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]
-
Sciencemadness.org. (2016). Benzylamine via the delepine reaction. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Phenylamine with Bromine Water. [Link]
-
ResearchGate. (n.d.). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. [Link]
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ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. [Link]
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Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
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Wikipedia. (n.d.). Benzylamine. [Link]
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PubChem. (n.d.). Benzylamine. [Link]
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PubChem. (n.d.). Benzylamine hydrobromide. [Link]
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Vedantu. (n.d.). What is the action of bromine water on benzylamine class 12 chemistry CBSE. [Link]
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ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
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ResearchGate. (n.d.). Important biologically active N-alkylated amines. [Link]
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ACS Publications. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reaction of tertiary aliphatic amines with halogens. Kinetics and products of the reaction of tribenzylamine with molecular bromine and tribromide ion. [Link]
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Chemcess. (2024). Benzylamine: Properties, Production And Uses. [Link]
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ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]
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Green Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]
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Cheméo. (n.d.). Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. [Link]
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Safe handling and storage procedures for Benzylamine hydrobromide
Application Notes & Protocols for Benzylamine Hydrobromide
Title: A Comprehensive Guide to the Safe Handling, Storage, and Emergency Management of this compound in a Research Environment
Abstract: This document provides a detailed framework for the safe handling and storage of this compound, a corrosive and hazardous organic salt. Designed for researchers, scientists, and drug development professionals, these application notes synthesize critical safety information with field-proven protocols. The guide emphasizes understanding the causality behind safety measures, ensuring a self-validating system of laboratory practice. Procedures for risk assessment, personal protection, routine handling, emergency response, and waste disposal are outlined to minimize risk and ensure personnel safety.
Introduction and Scientific Context
This compound (C₇H₁₀BrN) is the hydrobromide salt of benzylamine, an organic compound widely used as a precursor and intermediate in organic synthesis, particularly in the development of pharmaceutical agents. While an invaluable reagent, its hazardous properties necessitate rigorous adherence to safety protocols. Benzylamine and its salts are corrosive and can cause severe chemical burns to skin and eyes, and are harmful if ingested or inhaled.[1][2]
The primary hazard is associated with the benzylamine moiety, which is strongly alkaline and reactive.[3] The hydrobromide salt, being a solid, presents a risk of aerosolization (dusting) during handling, which can lead to respiratory irritation and inadvertent contact with skin and mucous membranes.[1] This guide provides a comprehensive operational protocol based on established safety data for corrosive organic amine salts.
Physicochemical Properties and Hazard Profile
Understanding the fundamental properties of a chemical is the first step in a robust risk assessment. The data below is compiled for this compound and its parent compound, Benzylamine.
Physicochemical Data Summary
| Property | Value | Source |
| Chemical Formula | C₇H₁₀BrN | PubChem |
| Molecular Weight | 188.06 g/mol | PubChem |
| Appearance | Solid (predicted) | N/A |
| Parent Compound (Benzylamine) Boiling Point | 185 °C (365 °F) | Wikipedia[4] |
| Parent Compound (Benzylamine) Density | 0.981 g/mL | Wikipedia[4] |
| Parent Compound (Benzylamine) Solubility | Miscible in water, ethanol, diethyl ether | Wikipedia[4] |
GHS Hazard Identification and Classification
The hazard classification, based on data for analogous compounds, dictates the necessary precautions.[1][5]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Causality of Hazards: The primary amine group on benzylamine is basic and nucleophilic, making it highly reactive with biological tissues. Upon contact, it can hydrolyze fats and proteins, leading to liquefactive necrosis, a type of cell death that results in deep, penetrating chemical burns.[2][3] The solid salt form can easily become airborne as a fine dust, posing a significant inhalation hazard that can damage the sensitive tissues of the respiratory tract.[1]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the researcher from the hazardous material.
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.
-
Emergency Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible (within a 10-second, unobstructed walk) from the handling area.[6] Regular testing of this equipment is required to ensure functionality.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to prevent direct contact with the chemical.[7] Standard PPE for handling this compound includes:
-
Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes or airborne dust. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[1][7]
-
Hand Protection: Nitrile or neoprene gloves are required. Check the glove manufacturer's compatibility chart for breakthrough time. Never wear latex gloves, as they offer poor protection against many chemicals. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[8]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended.[7]
-
Footwear: Closed-toe shoes made of a non-porous material are required.
Standard Operating Protocol for Handling and Storage
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.
Protocol for Weighing and Transferring Solid this compound
-
Preparation: Before starting, ensure the fume hood sash is at the proper working height and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, receiving vessel, waste container).
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Tare Container: Place the receiving vessel on an analytical balance inside the fume hood and tare the balance.
-
Transfer Chemical: Carefully open the stock container. Using a clean spatula, transfer the required amount of this compound from the stock container to the receiving vessel. Perform this action slowly and deliberately to minimize dust generation.
-
Seal and Clean: Securely close the stock container immediately after use. Gently wipe down the spatula and the exterior of the stock container with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.
-
Finalize: Record the weight and proceed with the experiment within the fume hood.
Protocol for Safe Storage
Proper storage is critical for maintaining chemical integrity and preventing hazardous interactions.[4]
-
Container: Keep the chemical in its original, tightly sealed container.[4] Ensure the label is legible and facing forward.
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive solids.[6] Do not store above eye level.[6]
-
Segregation: this compound must be segregated from incompatible materials. This includes:
-
Inventory: Maintain an accurate chemical inventory to track the quantity and location of the substance.
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.
Emergency Response Workflow
The following diagram outlines the decision-making process in the event of a spill or personnel exposure.
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Application Note: Preparation and Standardization of Benzylamine Hydrobromide Solutions
This Application Note is structured to provide a comprehensive, field-ready guide for the preparation and utilization of Benzylamine Hydrobromide (BABr) solutions. While applicable to general organic synthesis, the protocols emphasize its critical role in Perovskite Solar Cell (PSC) passivation, where solution purity and stoichiometry are paramount.
HIntroduction & Material Specifications
This compound (BABr) is the hydrobromic acid salt of benzylamine. In recent years, it has transitioned from a standard organic intermediate to a critical surface-modifying agent in optoelectronics. Specifically, in Perovskite Photovoltaics , BABr is used to passivate surface defects (trap states) and induce the formation of 2D perovskite layers (e.g., (BA)
Chemical Identity
| Property | Specification |
| IUPAC Name | Phenylmethanamine hydrobromide |
| CAS Number | 37488-40-7 (Standard salt form) |
| Formula | C |
| Molecular Weight | 188.07 g/mol |
| Appearance | White crystalline solid |
| Solubility | High: Water, Methanol, Ethanol, DMF, DMSO.Moderate/Low: Isopropanol (IPA).Insoluble: Chlorobenzene, Toluene, Diethyl Ether. |
| Hygroscopicity | High . Must be stored in a desiccator or glovebox. |
Safety & Handling (MSDS Highlights)
-
Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed.
-
Storage: Store under inert atmosphere (N
or Ar) if possible. Hygroscopic nature leads to "caking" and stoichiometry errors if exposed to humid air.
Protocol A: Synthesis & Purification of this compound
Use this protocol if high-purity commercial salt is unavailable or if fresh recrystallization is required for sensitive electronic applications.
Reagents Required[1][2]
-
Benzylamine (Liquid): >99% purity (CAS 100-46-9).
-
Hydrobromic Acid (HBr): 48% Aqueous solution OR 33% in Acetic Acid.
-
Solvents: Ethanol (absolute), Diethyl Ether (anhydrous).
Synthesis Workflow
The reaction is an acid-base neutralization. Exotherm control is critical to prevent oxidation/discoloration.
-
Dissolution: Dissolve 10.7 g (0.1 mol) of Benzylamine in 50 mL of absolute ethanol in a round-bottom flask. Chill to 0°C in an ice bath.
-
Acid Addition: Dropwise add HBr (approx. 0.1 mol equivalent) while stirring. Monitor pH; stop when the solution reaches pH 4–5 (slightly acidic).
-
Why? Excess amine causes instability; slight excess acid is removed in washing.
-
-
Precipitation:
-
Method A (Solvent crash): Slowly add 200 mL of cold Diethyl Ether while stirring. White precipitate forms immediately.
-
Method B (Evaporation): Rotary evaporate the solvent at 50°C to obtain a solid residue.
-
-
Recrystallization (Crucial Step): Dissolve the crude solid in minimal boiling ethanol (~70°C). Allow to cool slowly to room temperature, then to 4°C. Filter the shiny white plate-like crystals.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours. Transfer immediately to a glovebox.
Figure 1: Step-by-step synthesis and purification workflow for this compound.
Protocol B: Preparation of Solutions for Perovskite Passivation
This is the industry-standard method for preparing surface treatment solutions used in High-Efficiency Perovskite Solar Cells (PSCs).
The Solvent Choice: Isopropanol (IPA)
Why IPA? [1]
-
Orthogonality: BABr is soluble in IPA, but the underlying Lead Halide Perovskite (e.g., MAPbI
) is insoluble in IPA. This allows you to spin-coat the BABr solution on top of the perovskite without dissolving the active layer. -
Wetting: IPA has low surface tension, ensuring uniform coverage.
Concentration Standards
-
Standard Passivation: 1 mg/mL to 5 mg/mL.
-
2D Layer Formation (Cap layer): 5 mg/mL to 10 mg/mL.
Step-by-Step Preparation (Inert Atmosphere Recommended)
Reagents:
-
This compound (Dried, from Protocol A).
-
Anhydrous Isopropanol (IPA) (99.5%, Water <50 ppm).
Procedure:
-
Calculation: Determine the required volume.
-
Example: To make 10 mL of a 5 mg/mL stock solution.
-
Mass BABr = 50 mg.
-
-
Weighing: Weigh 50 mg (±0.5 mg) of BABr in a weigh boat inside the glovebox.
-
Note: Static electricity can be an issue with dry BABr crystals; use an anti-static gun if available.
-
-
Mixing: Transfer solid to a clean glass vial. Add 10 mL of Anhydrous IPA.
-
Dissolution:
-
BABr dissolves moderately slowly in IPA at room temperature.
-
Sonicate the capped vial for 5–10 minutes at ambient temperature until the solution is perfectly clear.
-
Caution: Do not heat above 40°C to avoid solvent evaporation and concentration drift.
-
-
Filtration: Filter the solution through a 0.22 µm PTFE (hydrophobic) syringe filter into a fresh vial.
-
Why? Removes undissolved micro-crystallites that act as nucleation centers for defects.
-
-
Storage: Use immediately or store in the dark inside a glovebox. Shelf life: ~1 week (IPA absorbs moisture from air rapidly).
Figure 2: Preparation workflow for anhydrous BABr passivation solution.
Quality Control & Troubleshooting
| Observation | Cause | Corrective Action |
| Solution is cloudy after sonication | Saturation reached or wet solvent. | Ensure IPA is anhydrous. If conc. >10 mg/mL, gentle heating (40°C) may be required. |
| Yellow discoloration | Oxidation of amine (impurities). | Discard. Use fresh, white salt. Ensure HBr synthesis was not performed hot in air. |
| Film "dewetting" during spin coating | Poor surface coverage. | Increase spin speed or treat substrate with UV-Ozone (carefully, as this damages perovskites) or use dynamic dispensing. |
Analytical Validation
-
1H NMR (DMSO-d6): Confirm purity. Look for aromatic protons (7.3–7.5 ppm) and the methylene group (~4.0 ppm). The NH
protons typically appear broad around 8.0–8.5 ppm. -
XRD (Solid): If synthesizing 2D perovskites, the BABr treated film should show low-angle peaks (2θ < 10°) corresponding to the (00k) planes of the layered structure.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 12998568, this compound. National Center for Biotechnology Information (2025). Link
-
-
Perovskite Passivation Mechanism
-
Synthesis & Alkylation Protocols
-
Isopropanol Solvent Engineering
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Benzylamine Hydrobromide in the Synthesis of Imines and Secondary Amines from Carbonyl Compounds
Introduction: The Benzylamino Moiety in Modern Synthesis
In the landscape of organic synthesis and medicinal chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction. The reaction between primary amines and carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases) is a fundamental transformation, serving as a gateway to a vast array of more complex nitrogen-containing molecules, most notably secondary amines via reductive amination.[1][2]
Benzylamine, in particular, is a highly valuable reagent in this context. The resulting N-benzyl group is not only a common structural motif in numerous pharmacologically active compounds but also serves as a versatile protecting group for amines, readily removable under mild hydrogenolysis conditions.[3][4][5] Benzylamine hydrobromide, a stable, crystalline, and less volatile salt of benzylamine, offers significant advantages in terms of handling, storage, and accurate dispensing compared to the free base, which is a corrosive liquid that can absorb atmospheric carbon dioxide.[3][6]
This guide provides an in-depth analysis of the reaction between this compound and carbonyl compounds, offering detailed mechanistic insights, robust experimental protocols, and practical advice for researchers in organic synthesis and drug development.
Mechanistic Deep Dive: The Path from Carbonyl to Imine
The condensation of an amine with a carbonyl compound is a reversible, pH-sensitive process that proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration.[7] Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring high yields.
-
Liberation of the Nucleophile: this compound (BnNH₃⁺Br⁻) is an ammonium salt. In this protonated state, the nitrogen lone pair is unavailable for nucleophilic attack. Therefore, the first step in any protocol is the in situ liberation of free benzylamine (BnNH₂) by the addition of a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).
-
Nucleophilic Attack: The liberated benzylamine acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).[7]
-
Acid-Catalyzed Dehydration: The final step is the elimination of a water molecule from the hemiaminal to form the C=N double bond of the imine. This dehydration step is the rate-limiting step and is effectively catalyzed by acid.[8][9] The triethylammonium bromide salt formed in the initial deprotonation step provides a mild acidic environment that facilitates this process without excessively protonating the starting benzylamine, thereby maintaining a delicate pH balance.
The reversibility of the reaction means that the presence of water can hydrolyze the imine product back to the starting materials.[7] Consequently, effective protocols often incorporate a method for water removal to drive the equilibrium toward the product.[10]
Caption: Mechanism of imine formation from benzylamine and a carbonyl.
Core Application: Reductive Amination
While the synthesis of imines is valuable, the most powerful application of this reaction is as the first step in reductive amination . The imine or iminium ion intermediate is reduced in situ to the corresponding secondary amine. This one-pot procedure is one of the most efficient and widely used methods for constructing C-N bonds in drug development.[1][2][11]
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, particularly effective at reducing protonated imines (iminium ions) much faster than ketones or aldehydes.
-
Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent. It can be used effectively, but care must be taken as it can also reduce the starting carbonyl. Often, the imine formation is allowed to proceed to completion before the NaBH₄ is added.[12]
Caption: Workflow for one-pot reductive amination.
Experimental Protocols
Expertise & Experience Note: The following protocols are designed to be robust and reproducible. The choice of solvent, base, and water removal technique is critical. For sluggish ketones, heating in a solvent like toluene with a Dean-Stark apparatus is highly effective for removing water and driving the reaction to completion.[10] For most aldehydes and reactive ketones, reactions at room temperature using a chemical drying agent are sufficient.
Protocol 1: General Procedure for Imine Synthesis from an Aldehyde
Objective: To synthesize N-benzylidenebenzylamine from benzaldehyde and this compound.
Materials:
-
This compound (1.88 g, 10.0 mmol)
-
Benzaldehyde (1.02 mL, 10.0 mmol)
-
Triethylamine (Et₃N) (1.53 mL, 11.0 mmol, 1.1 equiv)
-
Anhydrous Magnesium Sulfate (MgSO₄) (2.4 g)
-
Dichloromethane (CH₂Cl₂), anhydrous (40 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol) and anhydrous dichloromethane (40 mL).
-
Stir the suspension at room temperature and add triethylamine (11.0 mmol) dropwise. Stir for 15 minutes to ensure complete formation of the free amine and precipitation of triethylammonium bromide.
-
Add benzaldehyde (10.0 mmol) to the mixture in a single portion.
-
Add anhydrous magnesium sulfate (2.4 g) to act as a dehydrating agent.[10]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting benzaldehyde spot has been consumed (typically 2-4 hours).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MgSO₄ and precipitated salts.
-
Rinse the flask and filter cake with a small amount of CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude imine. The product is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation or chromatography if required.
Protocol 2: One-Pot Reductive Amination of a Ketone
Objective: To synthesize N-benzylcyclohexylamine from cyclohexanone and this compound.
Materials:
-
This compound (1.88 g, 10.0 mmol)
-
Cyclohexanone (1.04 mL, 10.0 mmol)
-
Triethylamine (Et₃N) (1.53 mL, 11.0 mmol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE) (50 mL)
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 mmol) and 1,2-dichloroethane (50 mL).
-
Add triethylamine (11.0 mmol) and stir for 15 minutes at room temperature.
-
Add cyclohexanone (10.0 mmol) and stir the mixture for 1 hour at room temperature to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (15.0 mmol) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature overnight (12-16 hours). Monitor for the disappearance of the imine intermediate by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Substrate Scope and Performance
The reaction is broadly applicable to a wide range of aldehydes and ketones. Aromatic and aliphatic aldehydes are generally highly reactive. Ketones react more slowly due to increased steric hindrance and the lower electrophilicity of the carbonyl carbon.[8]
| Carbonyl Substrate | Amine Source | Reducing Agent | Product | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | NaBH₄ | N-Benzyldibenzylamine | ~95% | [11] |
| 4-Methoxybenzaldehyde | Benzylamine | NaBH₄ | N-(4-Methoxybenzyl)benzylamine | ~92% | [11] |
| Cyclohexanecarboxaldehyde | Benzylamine | NaBH₄ | N-(Cyclohexylmethyl)benzylamine | ~90% | [11] |
| Cyclopentanone | Benzylamine | None (Imine) | N-Cyclopentylidenebenzylamine | 87% | [10] |
| Cycloheptanone | Benzylamine | None (Imine) | N-Cycloheptylidenebenzylamine | >95% (crude) | [10] |
Trustworthiness: A Self-Validating System
To ensure the integrity of the synthesis, each protocol must be treated as a self-validating system through rigorous monitoring and characterization.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. A co-spotted TLC plate featuring the starting amine, the carbonyl, and the reaction mixture will clearly show the consumption of starting materials and the formation of a new product spot (the imine or the final amine). The imine is typically less polar than the final secondary amine.
-
Product Characterization: The identity and purity of the final product must be unequivocally confirmed.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. For imines, look for the characteristic C=N proton signal. For secondary amines, the disappearance of the imine signal and the appearance of new aliphatic signals corresponding to the reduced C-N bond are key indicators.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Useful for observing the disappearance of the C=O stretch from the starting material and the appearance of a C=N stretch (for imines) around 1640-1690 cm⁻¹.
-
By systematically applying these analytical checks, a researcher can proceed with confidence in the identity and quality of their synthesized material, a non-negotiable standard in drug development.
References
-
American Chemical Society. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ACS Publications. Retrieved from [Link]
-
Khan Academy. (2019). synthesis of imines from primary amines and carbonyl compounds. YouTube. Retrieved from [Link]
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Retrieved from [Link]
-
LookChem. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Towards the synthesis of imines and iminiums and their reactions in situ. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). α-Benzylation of ketones by reaction with benzylamine. Regioselective reduction of C–C double bonds in conjugated enones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel drug delivery systems of allylamines and benzylamines. Retrieved from [Link]
-
Quora. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
- Google Patents. (n.d.). CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Imine formation-Typical procedures - operachem [operachem.com]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
Application and Protocol for the Scale-Up Synthesis of Benzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Importance and Synthesis Overview
Benzylamine and its salts, such as benzylamine hydrobromide, are pivotal intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other fine chemicals. The benzyl functional group is a common motif in medicinal chemistry, and the amine provides a versatile handle for further molecular elaboration. Consequently, robust and scalable methods for the production of this compound are of significant interest to the drug development community.
This document provides a comprehensive guide to the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for a successful and safe scale-up. The protocols described herein are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the quality and consistency of the final product.
Choosing a Scalable Synthetic Route
Several methods exist for the synthesis of benzylamine, including the Gabriel synthesis, reductive amination of benzaldehyde, and the reaction of benzyl chloride with ammonia or its surrogates.[1][2] For scale-up operations, the direct reaction of benzylamine with hydrobromic acid is the most straightforward and atom-economical approach to the hydrobromide salt. Therefore, this guide will focus on a two-stage process:
-
Stage 1: Synthesis of Benzylamine. We will detail a scalable method for producing benzylamine.
-
Stage 2: Formation and Purification of this compound. We will then describe the reaction of the synthesized benzylamine with hydrobromic acid to yield the desired salt, followed by purification.
Stage 1: Scale-Up Synthesis of Benzylamine via Reductive Amination
While several routes to benzylamine exist, reductive amination of benzaldehyde offers a balance of high yield, good purity, and manageable scale-up parameters.[1][3] This method avoids the use of highly toxic cyanides and can be performed under moderate conditions.
Reaction Scheme:
Benzaldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to benzylamine.
Protocol: Reductive Amination of Benzaldehyde (100 g scale)
Materials and Equipment:
-
5 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Hydrogen source with appropriate pressure regulator and safety measures
-
Raney Nickel (or other suitable hydrogenation catalyst, e.g., Pd/C)
-
Benzaldehyde (reagent grade)
-
Methanol (anhydrous)
-
Ammonia solution (e.g., 7N in methanol)
-
Filter press or large Buchner funnel with appropriate filter paper
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup and Inerting:
-
Assemble the 5 L jacketed reactor and ensure all connections are secure.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
-
Catalyst Charging:
-
Under a gentle stream of inert gas, carefully charge the reactor with Raney Nickel (5% by weight of benzaldehyde).
-
Rationale: Raney Nickel is a pyrophoric catalyst and must be handled under an inert atmosphere to prevent ignition.
-
-
Solvent and Reagent Addition:
-
Add 1 L of anhydrous methanol to the reactor.
-
Begin stirring and add 100 g of benzaldehyde to the reactor.
-
Via the addition funnel, slowly add a 20% molar excess of ammonia solution in methanol.
-
Rationale: A slight excess of ammonia helps to drive the imine formation equilibrium towards the product.
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas (3-4 cycles of pressurizing to ~2 bar and venting).
-
Pressurize the reactor with hydrogen to 5-10 bar.
-
Heat the reactor to 40-50°C.
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Rationale: The chosen temperature and pressure are a compromise between reaction rate and safety. Higher temperatures and pressures can increase the rate but also pose greater risks.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a bed of Celite® in the filter press to remove the catalyst.
-
Caution: The Raney Nickel catalyst is still pyrophoric. Keep the filter cake wet with methanol and handle it appropriately for disposal or regeneration.
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
The crude benzylamine can be purified by vacuum distillation.
-
Data Summary: Stage 1
| Parameter | Value |
| Starting Material | Benzaldehyde (100 g) |
| Key Reagents | Ammonia, Hydrogen, Raney Nickel |
| Solvent | Methanol |
| Reaction Temperature | 40-50°C |
| Reaction Pressure | 5-10 bar |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
Stage 2: Formation and Purification of this compound
This stage involves the exothermic reaction of benzylamine with hydrobromic acid, followed by crystallization to isolate the pure salt.
Reaction Scheme:
Benzylamine reacts with hydrobromic acid in a simple acid-base neutralization to form this compound.
Protocol: this compound Salt Formation (from 100 g Benzylamine)
Materials and Equipment:
-
2 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Hydrobromic acid (48% aqueous solution)
-
Isopropanol (IPA)
-
Filter press or large Buchner funnel with appropriate filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup:
-
Set up the 2 L jacketed reactor.
-
-
Reagent Charging:
-
Charge the reactor with 100 g of purified benzylamine and 500 mL of isopropanol.
-
Begin stirring and cool the solution to 0-5°C using a circulating chiller.
-
Rationale: The neutralization reaction is highly exothermic. Pre-cooling the benzylamine solution helps to control the temperature during the addition of the acid.
-
-
Acid Addition:
-
Slowly add a stoichiometric amount of 48% hydrobromic acid via the addition funnel, maintaining the internal temperature below 20°C.
-
Rationale: Slow addition is crucial for temperature control. A rapid increase in temperature can lead to the formation of impurities and is a safety hazard.
-
-
Crystallization and Isolation:
-
After the addition is complete, stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete crystallization.[4]
-
Filter the solid product using the filter press or Buchner funnel.
-
Wash the filter cake with cold isopropanol (2 x 100 mL) to remove any unreacted starting materials or impurities.[5]
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Data Summary: Stage 2
| Parameter | Value |
| Starting Material | Benzylamine (100 g) |
| Key Reagent | Hydrobromic Acid (48% aq.) |
| Solvent | Isopropanol |
| Reaction Temperature | 0-20°C |
| Crystallization Temp. | 0-5°C |
| Typical Yield | 95-99% |
| Purity (by Titration) | >99% |
Safety Considerations
-
Benzylamine: Corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Hydrobromic Acid: Highly corrosive and can cause severe burns and respiratory damage.[6][7][8] Always handle in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[9]
-
Raney Nickel: Pyrophoric catalyst. Handle under an inert atmosphere and keep wet.
-
Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with proper grounding of equipment.
Visualizations
Workflow for this compound Synthesis
Caption: Overall workflow for the two-stage synthesis of this compound.
Logical Relationship of Key Process Parameters
Caption: Interplay of critical parameters in the hydrogenation step.
Conclusion
The successful scale-up of this compound synthesis hinges on a thorough understanding of the reaction mechanisms, careful control of process parameters, and a steadfast commitment to safety. The protocols outlined in this application note provide a robust framework for achieving high yields of a high-purity product. As with any scale-up endeavor, it is recommended that a thorough process hazard analysis (PHA) be conducted prior to implementation in a manufacturing setting.
References
-
Brainly.com. (2023, August 17). Outline a benzylamine preparation using Gabriel's synthesis.[Link]
- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
-
PrepChem.com. (n.d.). Preparation of benzylamine.[Link]
- Google Patents. (n.d.).
- AK Scientific, Inc. (n.d.).
- Google Patents. (n.d.). US12024483B2 - Synthesis method of hydroxybenzylamine.
-
Wikipedia. (n.d.). Benzylamine.[Link]
-
ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.[Link]
- DTIC. (2006, December 28). Benzylamine-Free, Heavy-Metal-Free Synthesis of CL-20.
-
Wikipedia. (n.d.). Protecting group.[Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide,...[Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.[Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Benzylation of Hydroxy Groups with Tertiary Amine as a Base.[Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid.[Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.[Link]
-
DOD Technologies, Inc. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols.[Link]
-
NJ.gov. (2009, September). Hazardous Substance Fact Sheet - Hydrogen Bromide.[Link]
Sources
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. CN105218382A - A kind of preparation method of benzylamine compound - Google Patents [patents.google.com]
- 3. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 4. US20080262268A1 - Crystallization Method for Benzphetamine - Google Patents [patents.google.com]
- 5. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 9. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Benzylamine Hydrobromide
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of crude benzylamine hydrobromide. The content is structured in a problem-oriented question-and-answer format to directly address common issues encountered in the laboratory.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] The purity of this salt is critical for the success of subsequent reactions, affecting yield, side-product formation, and the overall quality of the final active pharmaceutical ingredient (API). Crude this compound often contains a variety of impurities stemming from the synthetic route used for its preparation, handling, and storage. This guide offers troubleshooting strategies and detailed protocols to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is off-white or yellow. What are the likely impurities causing this discoloration?
This is the most common issue encountered. The discoloration typically arises from two main sources:
-
Oxidation and Degradation Products: The parent benzylamine is susceptible to air oxidation.[2] Impurities can include benzaldehyde, which has a distinct almond-like smell, and N-benzylidenebenzylamine, an imine formed from the condensation of benzylamine and benzaldehyde.[2] These compounds and their subsequent polymerization products are often colored.
-
Residual Reagents and Byproducts: Depending on the synthetic route, various byproducts may be present. For instance, syntheses involving hexamethylenetetramine (e.g., the Delepine or Sommelet reactions) can leave residual ammonium salts.[3][4][5] Unreacted starting materials like benzyl bromide can also be a source of impurities.
A preliminary Thin Layer Chromatography (TLC) analysis is recommended to estimate the number and polarity of the impurities before selecting a purification strategy.
Q2: What is the most effective method to purify and decolorize my crude product?
Recrystallization is the gold standard for purifying crystalline solids like this compound. This process leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. For colored impurities, the addition of activated charcoal during recrystallization is highly effective.
-
Solvent Selection: The ideal solvent should dissolve the crude product completely at an elevated temperature but poorly at low temperatures. Based on patent literature and solubility principles, ethanol, methanol, or a mixture of alcohol and water are excellent starting points.[3][4][6]
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent (or solvent mixture) in portions until all the solid has just dissolved. Swirl the flask continuously.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount (typically 1-2% by weight of the solute) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Swirl the mixture with the charcoal and perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is advised.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum, in a desiccator, or in a vacuum oven at a moderate temperature to remove the last traces of solvent.
Caption: Standard workflow for the recrystallization of this compound.
Q3: My yield is very low after recrystallization. What went wrong?
Low recovery is a frequent issue in recrystallization. The primary causes are:
-
Excessive Solvent: Using too much solvent during the dissolution step is the most common mistake. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will experience significant loss. Solution: Use a stemless funnel, pre-heat the filtration apparatus (funnel and receiving flask), and keep the solution hot. If crystallization occurs, you can try to redissolve it with a small amount of hot solvent.
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.[4] Solution: Refer to the solvent selection table below or introduce an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) to the mother liquor to precipitate more product.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Solution: Always use ice-cold solvent for the washing step and use it sparingly.
Q4: My product won't crystallize out of the solution after cooling. What should I do?
Failure to crystallize is usually due to the solution being too dilute or the presence of impurities that inhibit crystal lattice formation. Here are several techniques to induce crystallization:
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic glass fragments serve as nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. It will act as a template for further crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, attempt to cool and crystallize again.
-
Use an Anti-Solvent: Slowly add a solvent in which your product is known to be insoluble (but which is miscible with your recrystallization solvent). Add it dropwise until the solution becomes cloudy (the "cloud point"), then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
Caption: Decision tree for inducing crystallization.
Q5: Is there an alternative to recrystallization for removing highly soluble impurities?
Yes. If your crude product is only slightly impure or contaminated with very soluble byproducts (like benzaldehyde), a simple solvent wash or trituration may be sufficient and result in a higher yield than a full recrystallization.
-
Trituration: This involves suspending the crude solid in a solvent in which the desired compound is largely insoluble, but the impurities are soluble. The mixture is stirred or ground vigorously. The solid is then collected by filtration, leaving the impurities behind in the solvent. Anhydrous ethanol can be effective for removing residual benzaldehyde from crude this compound.[5]
For deeply impure samples, a more rigorous chemical purification may be necessary. This involves converting the salt back to its free base, purifying the base, and then re-forming the hydrobromide salt.
-
Liberate the Free Base: Dissolve the crude this compound in water and add a strong base (e.g., NaOH or KOH solution) until the solution is strongly alkaline (pH > 11).
-
Extract: Extract the liberated benzylamine (an oil) into an organic solvent like diethyl ether or dichloromethane.
-
Purify the Free Base: The benzylamine can be purified by vacuum distillation.[2] This is highly effective at removing non-volatile impurities.
-
Re-form the Salt: Dissolve the purified benzylamine in a suitable solvent (like diethyl ether) and add a solution of HBr in ether or bubble HBr gas through it. The pure this compound will precipitate out.[2]
-
Isolate: Collect the pure salt by filtration and dry it thoroughly.
Data & Reference Tables
Table 1: Physicochemical Properties of Benzylamine and its Hydrobromide Salt
| Property | Benzylamine (Free Base) | This compound | Source |
| Formula | C₇H₉N | C₇H₁₀BrN | [7][8] |
| Molar Mass | 107.16 g/mol | 188.06 g/mol | [7][8] |
| Appearance | Colorless liquid | White crystalline solid | [7][8] |
| Boiling Point | 184-185 °C | Decomposes | [9] |
| Melting Point | 10 °C | Not available | [7] |
| Solubility (Water) | Miscible | Soluble | [9] |
| pKa | 9.33 (of the conjugate acid) | Not applicable | [9] |
Table 2: Recrystallization Solvent Selection Guide
| Solvent/System | Advantages | Disadvantages | Suitability |
| Ethanol | Good solubility when hot, lower solubility when cold. Readily available. | May not be ideal for removing highly alcohol-soluble impurities. | Excellent starting point.[6] |
| Methanol | Similar to ethanol, higher volatility makes for easier drying. | Can be too good a solvent, potentially reducing yield. | Good , but may require careful control of volume and cooling.[3][6] |
| Isopropanol | Lower solubility than ethanol, potentially leading to higher recovery. | May require more solvent volume to achieve initial dissolution. | Very Good , especially for improving yield. |
| Ethanol/Water | Allows for fine-tuning of polarity and solvency by adjusting the ratio. Water acts as an anti-solvent. | Requires optimization of the solvent ratio for best results. | Excellent , highly versatile.[4] |
References
-
Reddit discussion on Benzylamine Purification. (n.d.). r/OrganicChemistry. Retrieved from [Link]
- Process for the preparation of benzylamine salts. (1998). Google Patents (DE19811092A1).
- Process for preparing Benzylamine salts. (1998). Google Patents (GB2323087A).
-
Purification of Benzylamine Oxidase From Cultured Porcine Aortic Smooth Muscle Cells. (1988). Artery. Retrieved from [Link]
- Preparation method of N-benzylphthalimide. (2021). Google Patents (CN112409237B).
- A kind of preparation method of benzylamine compound. (2016). Google Patents (CN105218382A).
-
Benzylamine. (n.d.). In Wikipedia. Retrieved January 28, 2024, from [Link]
-
Failed Home Synthesis of Benzylamine, Writeup With Pictures. (n.d.). Scribd. Retrieved from [Link]
-
This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Benzylamine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS 100-46-9 Benzylamine Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link]
-
The Gabriel Synthesis of Benzylamine. (1970). Journal of Chemical Education. Retrieved from [Link]
Sources
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 4. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
- 7. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C7H10BrN | CID 12998568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzylamine [tianchipharma.com]
Technical Support Center: Recrystallization of Benzylamine Hydrobromide
This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of benzylamine hydrobromide via recrystallization. It is designed to move beyond a simple set of instructions, offering in-depth explanations for procedural choices and robust troubleshooting advice to overcome common experimental hurdles.
Core Principles: Why Recrystallization Works
Recrystallization is a powerful purification technique based on the principle that the solubility of most solid compounds increases with temperature.[1] The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller concentrations, remain dissolved in the cooled solvent (the mother liquor) and are subsequently separated by filtration.[2]
The success of this technique hinges on the selection of an appropriate solvent, where the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3]
Experimental Protocol: Recrystallization of this compound
This protocol provides a validated starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective for amine salts like this compound. Ethanol provides good solvating power at elevated temperatures, while the addition of water as an anti-solvent will decrease the salt's solubility upon cooling, promoting crystallization.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot 95% ethanol (start with ~15-20 mL). Heat the mixture gently on a hot plate with stirring. The goal is to use the minimum volume of solvent necessary for complete dissolution.[4]
-
If the solid does not fully dissolve near the boiling point of the ethanol, add more hot ethanol dropwise until a clear solution is obtained. Avoid adding an excessive amount of solvent, as this is the most common reason for poor yield.[5]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, a hot filtration step is necessary.
-
Pre-heat a separate Erlenmeyer flask and a stemless funnel.[6] Place a fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the filter paper into the clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[6]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed.[1] Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water mixture or pure, cold ethanol) to rinse away any remaining mother liquor containing impurities.[4] Using cold solvent minimizes the re-dissolving of the desired product.
-
-
Drying:
-
Dry the purified crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, or by transferring them to a watch glass and placing them in a drying oven at a moderate temperature (e.g., 50-60 °C), ensuring it is well below the compound's melting point (204 °C).[7]
-
Visual Workflow: Recrystallization Process
Caption: Workflow for this compound Recrystallization.
Troubleshooting Guide
Q: My this compound is not dissolving, even with a lot of hot solvent. What should I do?
A: This issue typically arises from two possibilities. First, you may not have reached a high enough temperature. Ensure your solvent is at or near its boiling point. Second, your starting material might contain a significant amount of insoluble impurities. If you have a slurry of fine particles that do not dissolve upon adding more hot solvent, proceed to a hot filtration step to remove them before cooling.
Q: I've cooled my solution, but no crystals have formed. What went wrong?
A: This is a very common problem, usually caused by one of the following:
-
Too Much Solvent: This is the most frequent cause.[5] The solution is not saturated enough for crystals to form upon cooling. The remedy is to gently boil off some of the solvent to increase the concentration of your compound and then attempt to cool it again.[8]
-
Supersaturation: The solution may be supersaturated, a metastable state where the compound remains dissolved beyond its normal saturation point.[5] To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
-
Add a seed crystal. If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[6]
-
Q: My product separated as an oily liquid instead of crystals. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.[5] this compound has a high melting point, so this is more likely due to impurities depressing the melting point. To resolve this:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which should favor the formation of crystals over oil.[5]
Q: My final yield is very low. How can I improve it?
A: A low yield is almost always a consequence of using too much solvent during the dissolution step.[5] Any compound that remains dissolved in the cold mother liquor will be lost during filtration. To improve your yield:
-
Use the absolute minimum amount of hot solvent required to dissolve your crude product.
-
Ensure you have cooled the solution thoroughly in an ice bath to maximize precipitation.
-
Avoid using an excessive amount of solvent for washing the crystals during filtration.
Q: My recrystallized product is still discolored or appears impure. What should I do?
A: This indicates that the initial recrystallization did not effectively remove all impurities. This can happen if colored impurities have similar solubility profiles to your product or if they were trapped within the crystal lattice during rapid crystallization.
-
Perform a second recrystallization. A repeated procedure will almost always result in higher purity.
-
If colored impurities are the issue, you can consider adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, for amine salts, polar protic solvents are excellent candidates. Saturated aliphatic alcohols like methanol, ethanol, or propanol are often preferred due to their favorable solubility profiles, relatively low cost, and low boiling points, which makes them easy to remove.[9] A mixed solvent system, such as ethanol/water, provides a tunable system where water acts as an anti-solvent to promote crystallization upon cooling.
Q: How can I determine the purity of my final product?
A: The most common methods for assessing the purity of a recrystallized solid are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and to occur over a broader range. Compare your experimental value to the literature value for this compound (~204 °C).[7]
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of your product and spot it on a TLC plate alongside a spot of the crude starting material. A pure compound should ideally show a single spot.
-
Spectroscopy (NMR, IR): For definitive structural confirmation and purity assessment, spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to check for the absence of impurity signals.
Q: What are the key safety precautions when performing this recrystallization?
A: Standard laboratory safety practices should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and gloves.
-
This compound is an irritant to the skin and eyes.[7] Avoid inhalation of the powder and direct contact.
-
Perform the procedure in a well-ventilated fume hood, especially when heating flammable solvents like ethanol.
-
Never heat a closed system. Ensure your flask is open to the atmosphere or fitted with a reflux condenser.
Solvent Property Data
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78.4 | Polar Protic | Good general-purpose solvent for amine salts. Flammable. |
| Methanol | 64.7 | Polar Protic | Similar to ethanol but more volatile and toxic.[9] |
| Water | 100 | Very Polar Protic | This compound is likely soluble. Can be used as a single solvent or as an anti-solvent with an alcohol.[10] |
| Isopropanol | 82.6 | Polar Protic | Less volatile than ethanol, which can be beneficial for slower crystal growth. |
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from [Link]
- CN111632400B - Recrystallization purification method of enamine salt. Google Patents.
- US4670232A - Recovery of amines from by-product chloride salts. Google Patents.
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ResearchGate. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- US2987548A - Preparation of benzylamine. Google Patents.
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
- DE19811092A1 - Process for the preparation of benzylamine salts. Google Patents.
- GB2323087A - Process for preparing Benzylamine salts. Google Patents.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. Retrieved from [Link]
-
MDPI. (2026). Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Benzylamine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Benzylamine Hydrobromide Purity & Handling
Topic: Impurity Profiling and Purification of Benzylamine Hydrobromide (
Executive Summary & Chemical Context
This compound is a critical building block in organic synthesis, particularly in peptide coupling and the formation of secondary amines. However, its utility is frequently compromised by specific impurities that arise from its synthesis (often via benzyl halides or reductive amination) and storage.
High-purity Benzylamine HBr is a white, crystalline solid with a melting point of 204°C [1].[2] Deviations from this physical constant, or the appearance of yellow discoloration, are immediate indicators of contamination. This guide provides a mechanistic understanding of these impurities and validated protocols for their removal.
Diagnostic Center: Troubleshooting Q&A
Use this module to identify the specific issue affecting your lot.
Q1: My sample has turned from white to yellow/orange. Is it still usable?
Diagnosis: Oxidation / Schiff Base Formation. Mechanism: Free benzylamine (if the salt is not stoichiometric or has dissociated) reacts with atmospheric oxygen to form Benzaldehyde . This aldehyde then condenses with remaining benzylamine to form N-benzylidenebenzylamine (a Schiff base), which is highly colored (yellow/orange). Action: Recrystallization (Method A) is usually sufficient. If the color is deep orange, perform an Acid-Base Wash (Method B) first.
Q2: The melting point is 190–195°C (broad). What does this indicate?
Diagnosis: Moisture or Excess HBr.
Mechanism: this compound is hygroscopic . Absorbed water lowers the lattice energy, causing melting point depression. Alternatively, trapped HBr (from synthesis) can solvate the crystal lattice.
Action: Dry the sample in a vacuum desiccator over
Q3: I see small extra peaks in the NMR around 3.8–4.0 ppm. What are they?
Diagnosis: Dibenzylamine (Secondary Amine). Mechanism: During synthesis, the primary amine can react with another equivalent of benzyl halide, forming the secondary amine (Dibenzylamine). The methylene protons of dibenzylamine appear slightly downfield from those of benzylamine. Action: This is a difficult impurity to remove by simple washing because its salt has similar solubility properties. Recrystallization from Ethanol/Ether (Method A) is the most effective separation technique due to the significant difference in solubility of the mono- vs. di-benzylamine salts.[1]
The Impurity Profile: "The Heavy Hitters"
Understanding the origin of impurities is the first step toward removal.
Impurity 1: Dibenzylamine ( )[3]
-
Origin: Over-alkylation during the reaction of ammonia with benzyl bromide.
-
Risk: It acts as a chain terminator in peptide synthesis and competes for binding sites.
-
Detection: LC-MS or
NMR (distinct methylene signal).
Impurity 2: Benzaldehyde ( )
-
Origin: Oxidative degradation of the amine upon exposure to air and light.
-
Risk: Forms imines with the product, reducing yield and causing discoloration.
-
Detection: Distinct almond odor; aldehyde proton peak (~10 ppm) in NMR.
Impurity 3: Benzyl Bromide ( )
-
Origin: Unreacted starting material.
-
Risk: Potentially Genotoxic Impurity (PGI). Highly reactive alkylating agent.
-
Detection: TLC (non-polar spots) or GC-MS.
Pathway Visualization: Impurity Formation
Figure 1: Mechanistic pathways for the formation of common impurities during synthesis and storage.[1]
Purification Protocols
Method A: Solvent-Antisolvent Recrystallization (Standard)
Best for: Routine cleaning, removing oxidation products, and separating Dibenzylamine salts.
Principle: Benzylamine HBr is soluble in hot ethanol but insoluble in diethyl ether. Impurities like benzaldehyde (neutral) and benzyl bromide (neutral) remain in the organic mother liquor, while the secondary amine salt has a different solubility profile [2].
Reagents:
-
Solvent: Anhydrous Ethanol (EtOH)
-
Antisolvent: Diethyl Ether (
) or tert-Butyl Methyl Ether (TBME)[1]
Protocol:
-
Dissolution: Place the crude Benzylamine HBr in a flask. Add the minimum amount of boiling anhydrous Ethanol required to just dissolve the solid.
-
Filtration (Optional): If the solution is cloudy (inorganic salts), filter hot through a glass frit.
-
Precipitation: Remove from heat. While still warm, slowly add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Crystallization: Add a few drops of Ethanol to clear the turbidity, then cover and let the flask cool slowly to room temperature. Once at room temp, place in an ice bath (
) for 2 hours. -
Isolation: Filter the white crystals using vacuum filtration. Wash with cold Ether.
-
Drying: Dry in a vacuum desiccator (hygroscopic!).
Method B: Acid-Base Back-Extraction (The "Reset")
Best for: Heavily contaminated samples or removal of non-amine impurities (Benzaldehyde, Benzyl Bromide).[1]
Principle: Converts the salt to the free base (soluble in organic solvent), washes away neutral impurities, and then regenerates the salt.
Protocol:
-
Free-Basing: Dissolve the salt in water (10 mL/g). Add 2M NaOH until pH > 12. The solution will become oily as Benzylamine free base separates.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Washing (Crucial): Wash the combined organic layers with:
-
Saturated Bisulfite Solution: Removes Benzaldehyde.
-
Brine: Removes water.
-
-
Salt Regeneration: Dry the organic layer over
, filter, and cool in an ice bath. Slowly bubble HBr gas (or add concentrated aqueous HBr dropwise) into the solution to precipitate the pure this compound.
Workflow Visualization: Recrystallization Logic
Figure 2: Decision matrix and workflow for the recrystallization of Benzylamine HBr.
Storage & Handling
-
Hygroscopicity: Benzylamine salts are hygroscopic. Store in a tightly sealed container, preferably within a desiccator.
-
Light Sensitivity: Store in amber vials to prevent photo-oxidation to benzaldehyde.[1]
-
Safety: Benzylamine is corrosive and a skin irritant.[3][4] Benzyl bromide (if present as impurity) is a lachrymator. Always handle in a fume hood [3].
References
-
TCI Chemicals. this compound Product Specification (B5185). Retrieved from
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine salt purification via ethanol/ether).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from
Sources
Technical Support Center: Benzylamine Hydrobromide Synthesis
Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Organic Chemists, Materials Scientists (Perovskite Photovoltaics), and Process Engineers.
Introduction: The Purity Imperative
Benzylamine Hydrobromide (
This guide moves beyond standard "recipe" instructions to address the mechanistic origins of failure . We focus on the three enemies of this synthesis: Oxidative Coupling , Atmospheric Carboxylation , and Competitive Alkylation .
Module 1: The "Yellowing" Phenomenon (Oxidative Instability)
The Issue: Users frequently report that their white Benzylamine HBr salt turns yellow or brown upon drying or storage.
The Mechanism: Benzylamine is an electron-rich primary amine susceptible to oxidative dehydrogenation. This is not a simple "rusting" process but a cascade reaction.
-
Radical Abstraction: Atmospheric oxygen abstracts an
-proton, forming a radical species. -
Imine Formation: This collapses into a highly reactive imine intermediate (
). -
Hydrolysis vs. Coupling:
-
Path A (Hydrolysis): The imine hydrolyzes to Benzaldehyde (almond odor) and ammonia.[1]
-
Path B (Coupling - The Color Source): The electrophilic imine reacts with unoxidized benzylamine to form N-Benzylbenzaldimine (Schiff Base). This conjugated system is the primary source of the yellow discoloration.
-
Visualizing the Pathway
Figure 1: The oxidative degradation cascade of Benzylamine. The Schiff base (black node) is the persistent yellow impurity often mistaken for simple oxidation.
Troubleshooting Q&A
Q: My starting Benzylamine liquid is slightly yellow. Can I still use it? A: No. The yellow color indicates the presence of N-Benzylbenzaldimine. Adding HBr to this will protonate the impurity, trapping it in your crystal lattice.
-
Protocol: You must distill the amine under nitrogen/vacuum before use. Discard the first 10% (for water/benzaldehyde) and the last 10% (for Schiff bases/dibenzylamine).
Q: I synthesized the salt, but it smells like almonds. Why? A: This confirms Benzaldehyde contamination. The acidic environment (HBr) accelerates the hydrolysis of the imine intermediate (see Figure 1, Path A).
-
Remediation: Wash the solid salt with anhydrous diethyl ether. Benzaldehyde is highly soluble in ether, whereas Benzylamine HBr is insoluble.
Module 2: Atmospheric Carboxylation ( Scrubbing)
The Issue: A white crust forms on the surface of the liquid amine or the reaction mixture becomes cloudy before acid addition.
The Mechanism:
Benzylamine is a strong enough base (
Q: How do I distinguish Carbamate crust from my product?
A: Solubility test. The carbamate degrades/dissolves differently than the HBr salt. However, the best diagnostic is effervescence . If you add dilute acid to the solid and it bubbles (
Module 3: Competitive Alkylation (For De Novo Synthesis)
The Issue: Users synthesizing Benzylamine from Benzyl Chloride/Bromide often find high melting point impurities (Dibenzylamine HBr).
The Mechanism: This is a classic competitive nucleophilic substitution. The product (Benzylamine) is more nucleophilic than the reactant (Ammonia) due to the inductive electron-donating effect of the benzyl group.
-
Primary Reaction:
-
Side Reaction (Killer):
(Dibenzylamine)
Visualizing the Competition
Figure 2: The over-alkylation pathway. Note that k2 (rate of secondary amine formation) is often faster than k1, leading to significant impurities unless stoichiometry is controlled.
Q: How do I prevent Dibenzylamine formation?
A: Stoichiometric Overkill. You cannot use a 1:1 ratio. You must use a 10:1 to 20:1 excess of Ammonia to Benzyl Halide. This statistically ensures the Benzyl Halide collides with
Module 4: Experimental Protocol & Troubleshooting Matrix
Optimized Synthesis Protocol (Salt Formation)
Standardized for 10g Scale
-
Pre-Cooling: Charge 10g Distilled Benzylamine into a flask. Add 50mL anhydrous Ethanol. Cool to 0°C (Ice bath).
-
Why? The acid-base reaction is highly exothermic. Heat promotes oxidation (yellowing).
-
-
Acid Addition: Add 48% HBr (aq) dropwise. Monitor pH.
-
Target: Stop at pH 4-5 . Do not go to pH 1.
-
Why? Excess HBr is difficult to remove and makes the salt hygroscopic (sticky).
-
-
Crystallization: Evaporate solvent to 20% volume. Add cold Diethyl Ether until turbid. Refrigerate.
-
Washing: Filter crystals. Wash 3x with Diethyl Ether (removes Benzaldehyde).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Yellow Product | Oxidation (Schiff Base) | Recrystallize from hot Ethanol/Ether. Ensure starting amine is distilled. |
| Sticky / Wet Solid | Excess HBr or Water | Vacuum dry at 60°C for 24h. Wash with dry Ether to remove excess acid. |
| Almond Smell | Hydrolysis of Imine | Wash with Ether. Store under Argon. |
| Melting Point >260°C | Dibenzylamine Contamination | Recrystallization is ineffective. Must distill starting material or use chromatography. |
| Foaming on Acid Addition | Carbonate ( | Add acid slowly to degas. Proceed as normal (impurity converts to product). |
References
-
Mechanism of Amine Oxidation
-
Perovskite Passivation & Purity
-
Carbamate Formation
-
Dibenzylamine Side Reactions
Sources
- 1. chemistai.org [chemistai.org]
- 2. ias.ac.in [ias.ac.in]
- 3. nanoGe - HOPV23 - Effects of Applying Benzylamine as a Monoamine Additive in Wide-bandgap Perovskites [nanoge.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Dibenzylamine - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for N-alkylation with Benzylamine hydrobromide
Status: Operational Ticket ID: BNHBR-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanism
The Challenge:
Using Benzylamine Hydrobromide (
The Solution: Successful alkylation requires a biphasic or pseudo-homogeneous system where the base acts as a "phase-transfer" agent for protons. The reaction proceeds in two distinct kinetic regimes:[1]
-
In-Situ Liberation:
-
Nucleophilic Attack:
Core Protocol: The "Competitive Deprotonation" Strategy
This protocol is optimized to prevent poly-alkylation (formation of tertiary amines) by exploiting the solubility differences between the hydrobromide salt and the free amine.
Standard Operating Procedure (SOP-802)
Reagents:
-
This compound (
equiv)[2] -
Alkyl Halide (
equiv) — Limiting reagent to prevent over-alkylation. -
Base: Anhydrous
( equiv) or ( equiv). -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
-
Catalyst (Optional): TBAI (
equiv) or KI ( equiv).
Step-by-Step Workflow:
-
Salt Breaking (Crucial Step):
-
Electrophile Addition:
-
Add the Alkyl Halide dropwise.
-
Why? Keeps the concentration of electrophile low relative to the nucleophile, statistically favoring mono-alkylation.
-
-
Reaction Monitoring:
-
Heat to
(for MeCN) or (for DMF). -
Monitor via TLC/LC-MS. Look for the disappearance of the alkyl halide, not the amine (since amine is in excess).
-
-
Workup (The "Salt Crash"):
-
Cool to RT. Filter off the inorganic salts (
). -
Evaporate solvent.
-
Partition residue between EtOAc and Water.
-
pH Control: Adjust aqueous layer to pH > 11 with NaOH to ensure product is in the organic phase.
-
Troubleshooting Guide (FAQ)
Category A: Reaction Stalled / Low Conversion
Q: My reaction mixture is a solid block/paste. What happened?
-
Diagnosis: "Salt Caking." The byproduct (KBr or organic salt) has crystallized around your unreacted starting material, preventing diffusion.
-
Fix:
-
Switch solvent to DMF (higher solubility for salts).
-
Use mechanical stirring instead of magnetic.
-
Add a phase transfer catalyst like TBAI (Tetrabutylammonium iodide) to shuttle ions.
-
Q: I see starting material remaining even after 24 hours.
-
Diagnosis: The alkyl chloride/bromide is too stable, or the "Finkelstein" equilibrium is absent.
-
Fix: Add 0.1 eq Potassium Iodide (KI) . This converts the alkyl chloride (
) to a more reactive alkyl iodide ( ) in situ.
Category B: Selectivity Issues (Over-alkylation)
Q: I am getting significant amounts of tertiary amine (Bis-alkylation).
-
Diagnosis: The product (secondary amine) is more nucleophilic than the starting benzylamine.
-
Fix:
-
The Cesium Effect: Switch from
to Cesium Carbonate ( ) . The larger Cesium cation stabilizes the transition state for mono-alkylation and suppresses the second attack [1]. -
Stoichiometry Inversion: Use 3.0 equivalents of
relative to the alkyl halide.
-
Category C: Green Chemistry / Aqueous Options[5]
Q: Can I run this in water to avoid DMF waste?
-
Diagnosis: Yes, using surfactant technology.
-
Protocol: Use 2% wt TPGS-750-M in water. This forms nanomicelles. The lipophilic alkyl halide and the free benzylamine migrate into the micelle (high local concentration), while the HBr byproduct is expelled into the water (preventing salt inhibition) [2].
Data & Optimization Tables
Table 1: Base Selection Matrix
| Base | Equiv Required | Pros | Cons | Best For |
| 2.5 - 3.0 | Cheap, easy removal | Low solubility in MeCN | General Purpose | |
| 1.5 - 2.0 | High Mono-Selectivity | Expensive | Precious substrates | |
| DIPEA | 2.5 | Homogeneous reaction | Hard to remove; forms viscous salts | Kinetic studies |
| NaH | 2.0 | Very fast | Risk of Bis-alkylation ; Moisture sensitive | Non-selective exhaustive alkylation |
Table 2: Solvent Effects on Kinetics
| Solvent | Dielectric Constant | Rate | Selectivity | Recommendation |
| Acetonitrile | 37.5 | Moderate | High | Standard Start |
| DMF | 36.7 | Fast | Moderate | Sterically hindered electrophiles |
| Toluene | 2.38 | Slow | High | Requires phase transfer catalyst |
| Water (Micellar) | 80.1 | Fast | High | Green Chemistry |
Visual Logic Pathways
Diagram 1: The "Salt-Break" Reaction Workflow
This diagram illustrates the critical pre-equilibrium step often missed when using hydrobromide salts.
Caption: The reaction requires an initial energy investment to liberate the amine. If Step 1 is incomplete (insufficient base/time), Step 2 cannot proceed.
Diagram 2: Troubleshooting Decision Tree
Follow this logic when results are suboptimal.
Caption: Systematic fault isolation for N-alkylation. Most failures stem from solubility (kinetics) or base strength (thermodynamics).
References
-
Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] Tetrahedron, 58(46), 9297-9308.
-
Lipshutz, B. H., et al. (2011). "Transition Nanoparticles: From Organic Solvents to Water." Chemical Reviews, 111(4), 3054-3132.
-
Bhattacharyya, S., et al. (2014).[2] "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[2][5][6] RSC Advances, 4, 25600-25604.
-
Jung, K. W. (2002).[7] "Efficient synthesis of secondary amines by selective alkylation of primary amines." US Patent 6,423,871.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amination [fishersci.co.uk]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
Preventing oxidation of Benzylamine hydrobromide during storage
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of Benzylamine hydrobromide. Below, you will find troubleshooting advice and frequently asked questions to diagnose and prevent its oxidative degradation during storage.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses specific issues that may arise during the storage and handling of this compound. Follow the logical workflow to identify the root cause and implement corrective actions.
Q1: My this compound, which was initially a white powder, has turned yellow/brown. What happened and is it still usable?
A1: Root Cause Analysis & Corrective Action
A color change from white to yellow or brown is a primary indicator of chemical degradation.[1] For benzylamine and its salts, this is most commonly due to oxidation from improper storage, leading to the formation of highly conjugated impurities like imines.
Scientific Explanation: Benzylamine is susceptible to oxidation by atmospheric oxygen.[2] While the hydrobromide salt form offers greater stability than the free base by protonating the amine, it does not entirely prevent degradation. The oxidation process is often initiated by exposure to air and can be accelerated by light or trace metal impurities. The primary degradation pathway involves the oxidation of the benzylamine to benzaldehyde.[3] This aldehyde can then react with remaining benzylamine to form N-benzylidenebenzylamine, an imine, which is a common source of discoloration.[2][4][5]
Recommended Workflow:
-
Confirm Impurity: Do not assume the material is usable. The presence of aldehydes or imines can interfere with subsequent reactions. Confirm the presence of impurities via analytical methods:
-
Thin-Layer Chromatography (TLC): A quick check will likely show a new, lower Rf spot corresponding to the less polar benzaldehyde or imine impurity, in addition to the baseline spot for the salt.
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). Look for characteristic new peaks: a singlet around 10 ppm for the aldehyde proton (CHO) of benzaldehyde and a singlet around 8.5 ppm for the imine proton (CH=N).
-
-
Assess Usability: If analytical data confirms the presence of significant impurities (>5%), the material should be purified before use. Using the degraded material can lead to unpredictable reaction outcomes and the formation of unwanted byproducts.
-
Purification (Recrystallization): If purification is necessary, recrystallization is often effective for removing colored impurities from crystalline solids. A common solvent system for amine salts is a mixture of ethanol and diethyl ether.
-
Dissolve the powder in a minimal amount of hot ethanol.
-
Allow it to cool slowly to room temperature.
-
If crystals do not form, slowly add diethyl ether until turbidity is observed, then allow crystallization to proceed.
-
Filter the purified white crystals and dry them thoroughly under vacuum.
-
-
Implement Correct Storage: Immediately transfer the purified, dry product into a suitable container and store it using the best practices outlined in the FAQ section below.
Below is a DOT script diagram illustrating the troubleshooting workflow for discolored this compound.
Caption: Troubleshooting workflow for discolored this compound.
Frequently Asked Questions (FAQs)
Q2: What is the fundamental mechanism of this compound oxidation?
A2: The oxidation of benzylamine is a chemical transformation that primarily affects the amine functional group and the adjacent benzylic carbon. The process generally proceeds as follows:
-
Oxidation to Imine: The primary amine is first oxidized to an intermediate imine.
-
Hydrolysis to Aldehyde: This imine is unstable and readily hydrolyzes in the presence of trace moisture to form benzaldehyde and ammonia.[6]
-
Condensation: The newly formed benzaldehyde is an electrophile and can react with another molecule of unoxidized benzylamine to form N-benzylidenebenzylamine, a more stable imine, and water. This condensation product is often a key source of the yellow discoloration.
This entire process is accelerated by oxygen and light.
Below is a DOT script diagram illustrating the oxidative degradation pathway.
Caption: Oxidative degradation pathway of Benzylamine.
Q3: What are the definitive best practices for storing this compound to ensure its long-term stability?
A3: To prevent oxidation and maintain the integrity of the compound, adhere strictly to the following storage protocols. These practices are based on established guidelines for handling air-sensitive materials.[7][8][9]
| Parameter | Optimal Storage Condition | Suboptimal Condition | Consequence of Suboptimal Storage |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | Storage in ambient air. | Direct exposure to oxygen and moisture initiates and accelerates oxidative degradation.[2] |
| Container | Use an amber glass vial with a PTFE-lined cap or a specialized Sure/Seal™ bottle.[7] | Clear glass vials; polyethylene or polypropylene containers; poorly sealed caps. | UV light from ambient lighting can catalyze oxidation.[10] Plastic containers can be gas-permeable. Poor seals allow air/moisture ingress. |
| Temperature | Store in a cool, dry place, generally below 30°C.[2][11] For long-term storage, refrigeration (2-8°C) inside a desiccator is recommended. | Storage at elevated temperatures (e.g., on a lab bench in direct sunlight). | Higher temperatures increase the rate of chemical reactions, including oxidation. |
| Handling | All transfers and aliquoting should be performed quickly in a controlled environment (e.g., glovebox or under a positive flow of inert gas). | Weighing or transferring the compound on an open bench for extended periods. | Prolonged exposure to the atmosphere negates all other proper storage precautions. |
Q4: How do I properly prepare a vial of this compound for long-term storage using an inert atmosphere?
A4: The most reliable method is to use a Schlenk line or a glovebox. If those are unavailable, the following "gas-cycling" protocol is effective for displacing air from the container headspace.
Protocol: Inert Gas Backfilling
Materials:
-
Vial containing dry this compound with a septum-lined cap.
-
Source of dry inert gas (Nitrogen or Argon) with a regulator.
-
Needle connected to the inert gas line via tubing.
-
A second, short "vent" needle.
Procedure:
-
Prepare the Setup: Ensure your this compound is already in a clean, dry vial equipped with a rubber septum or a PTFE-lined septum cap. Crimp or securely fasten the cap.
-
Insert Needles: Pierce the septum with both the gas inlet needle and the shorter vent needle. Ensure the gas inlet needle reaches the headspace above the solid material, but the vent needle just pierces the septum.
-
Purge the Headspace: Gently open the inert gas flow. Allow the gas to flow into the vial and exit through the vent needle for 2-3 minutes. This process displaces the heavier, oxygen-containing air with the lighter inert gas.
-
Pressurize and Seal: Remove the vent needle first. Allow the vial to become slightly pressurized (a few seconds), then remove the gas inlet needle. The positive pressure inside helps prevent air from re-entering.
-
Seal and Store: For extra security, wrap the cap and septum area with Parafilm®. Store the vial in a cool, dark, and dry location, preferably within a desiccator.[10]
References
-
Wikipedia. (2024). Benzylamine. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]
-
Mashima, K., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega, 1(5), 890-896. Retrieved from [Link]
-
Wang, C., et al. (2013). CuO-Al2O3 catalyzed oxidation of primary benzylamines and secondary dibenzylamines to N-benzylbenzaldimines. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A hydrophilic covalent organic framework for photocatalytic oxidation of benzylamine in water. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The aerobic oxidation of substituted benzylamines under aerial.... Retrieved from [Link]
-
Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.... Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic degradation pathway of benzylamine.... Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
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- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylamine | 100-46-9 [chemicalbook.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. diplomatacomercial.com [diplomatacomercial.com]
Navigating the Nuances of Benzylamine Hydrobromide Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzylamine Hydrobromide. As Senior Application Scientists, we understand that even seemingly straightforward steps like dissolution can present unexpected challenges in the laboratory. This guide is designed to provide you with in-depth, field-proven insights into the solubility characteristics of this compound. We will move beyond simple solubility tables to explore the underlying chemical principles and offer robust troubleshooting strategies to ensure your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is the salt formed from the reaction of benzylamine, a weak base, and hydrobromic acid, a strong acid. This conversion from the free base to the salt form significantly alters its solubility profile. Generally, this compound is a white to off-white crystalline solid that is soluble in polar protic solvents like water and alcohols.[1] Its solubility in non-polar organic solvents is expected to be significantly lower. This is a fundamental principle of "like dissolves like," where polar, ionic compounds have stronger interactions with polar solvent molecules.[2]
Q2: I'm having trouble dissolving this compound in a non-polar solvent for my reaction. Why is this happening?
This is a common challenge. The ionic nature of the hydrobromide salt, with its charged ammonium and bromide ions, makes it poorly suited for dissolution in non-polar environments such as toluene, hexane, or diethyl ether. These solvents lack the ability to effectively solvate the ions and overcome the crystal lattice energy of the salt. In essence, the strong ionic bonds within the salt are more energetically favorable than interactions with the non-polar solvent molecules.
To use benzylamine in a non-polar solvent, it is often necessary to first convert the hydrobromide salt back to its free base form, which is a liquid and miscible with many organic solvents.[1][3] This can be achieved by treating an aqueous solution of the salt with a base, such as sodium hydroxide, followed by extraction of the liberated benzylamine into an organic solvent.
Q3: My this compound is not dissolving completely in water, even though it's supposed to be soluble. What could be the issue?
Several factors can contribute to incomplete dissolution in water:
-
Concentration: You may be exceeding the solubility limit of this compound in water at the given temperature. While soluble, it is not infinitely so.
-
Temperature: Solubility is often temperature-dependent. For many salts, solubility increases with temperature.[4] Gently warming the solution may aid dissolution.
-
pH of the Water: While this compound is a salt of a strong acid and weak base, the pH of your water (especially if deionized water has absorbed atmospheric CO2) could slightly influence the equilibrium. However, this is less likely to be a major factor for this specific salt in water.
-
Purity of the Compound: Impurities in the this compound can affect its solubility characteristics.
Troubleshooting Guide: Overcoming Dissolution Challenges
This section provides a systematic approach to troubleshooting common solubility issues with this compound.
Issue 1: Slow or Incomplete Dissolution in Polar Protic Solvents (Water, Ethanol, Methanol)
If you are experiencing difficulty dissolving this compound in solvents where it is expected to be soluble, follow this workflow:
Figure 2: Energetics of Dissolution
For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to overcome the crystal lattice energy and create the solvent cavity. In polar protic solvents, the strong ion-dipole interactions and hydrogen bonding lead to a significant release of solvation energy, driving the dissolution process. In non-polar solvents, the weak van der Waals forces provide insufficient solvation energy to overcome the strong ionic attractions in the crystal lattice.
Concluding Remarks
Understanding the chemical nature of this compound as an amine salt is paramount to successfully employing it in your experimental work. By recognizing the interplay between its ionic character and the polarity of the chosen solvent, you can anticipate and circumvent potential solubility issues. When faced with challenges, a systematic approach involving adjustments in temperature, the use of co-solvents, or conversion to the free base will provide a clear path forward. We trust this guide will serve as a valuable resource in your research endeavors.
References
-
Wikipedia. (2024). Protecting group. [Link]
-
The Role of Product Solubility in the Synthesis of CL-20 Precursor - kth .diva. (2025). DiVA. [Link]
- Google Patents. (1998).
-
ResearchGate. (2025). Effects of Pressure and Temperature on the Solubility of Alkylbenzenes in Water: Volumetric Property of Hydrophobic Hydration. [Link]
- Google Patents. (1998). GB2323087A - Process for preparing Benzylamine salts.
-
ResearchGate. (2025). A New CO 2 Absorbent Developed from Addressing Benzylamine Vapour Pressure Using Co-solvents. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Solubility of Hydrocarbons in Physical Solvents. [Link]
-
Wikipedia. (2024). Benzylamine. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
Academia.edu. (n.d.). effect of temperature and solvent on the solubility of naphthalene. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Excedr. [Link]
-
ResearchGate. (2014). Solubility of citalopram hydrobromide in(ethanol + toluene) and (ethanol + ethyl acetate) at 283.15–318.15 K and its correlation with the Jouyban-Acree and CNIBS/R-K models. [Link]
-
Academia.edu. (n.d.). effect of temperature and solvent on the solubility of naphthalene. [Link]
-
ResearchGate. (2017). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. [Link]
-
BioCrick. (n.d.). Benzylamine hydrochloride. [Link]
Sources
Technical Support Center: Benzylamine Hydrobromide Optimization
Topic: Overcoming Incomplete Reactions & Solubility Issues Ticket ID: BNHBr-PROTO-001 Status: Open Support Tier: Level 3 (Senior Scientist)
Executive Summary: The "Hidden" Stoichiometry
Welcome to the technical support center. If you are experiencing incomplete conversion, low yields, or "stalled" kinetics when substituting Benzylamine Hydrobromide for liquid Benzylamine, the root cause is almost invariably a failure in in-situ deprotonation or solvent incompatibility .
While the hydrobromide salt (MW: 188.07 g/mol ) offers superior oxidative stability compared to the free base (MW: 107.15 g/mol ), it is non-nucleophilic in its native state. The nitrogen lone pair is occupied by a proton (
This guide provides the protocols to correct these failures without abandoning the stable salt reagent.
Module 1: The "No Reaction" Scenario (Solubility & Free-Basing)
Symptom: You added the salt to DCM or THF, added your electrophile, and after 24 hours, TLC/LCMS shows only starting material. Diagnosis: The lattice energy of the salt prevents dissolution in non-polar solvents, or the amine remains protonated.
The Protocol: In-Situ vs. Ex-Situ Free Basing
You must choose a path based on your solvent system.
Option A: In-Situ Deprotonation (Preferred for One-Pot)
Best for: Amide couplings, Reductive Aminations in DCE/DCM.
-
Calculate Stoichiometry: You must add 1.0 to 1.2 equivalents of a tertiary non-nucleophilic base (DIPEA or Triethylamine) solely to neutralize the HBr. This is in addition to any base required for the reaction mechanism itself.
-
Correction: If your protocol calls for 2 eq of base for the reaction, you now need 3 eq total.
-
-
Order of Addition:
-
Suspend Benzylamine HBr in solvent.
-
Add DIPEA/TEA.
-
Wait 15 minutes. (The solution should clarify or change appearance as the free base is liberated and the HBr salt of the base precipitates or dissolves).
-
Add the electrophile.
-
Option B: Ex-Situ Free Basing (Biphasic Extraction)
Best for: Reactions sensitive to bromide ions or tertiary amine salts.
-
Dissolve Benzylamine HBr in a minimum volume of 1M NaOH or Sat. Na2CO3 .
-
Extract 3x with DCM or EtOAc .
-
Dry organic layer over
, filter, and concentrate. -
Immediate Use: The resulting oil is the free amine. Use immediately to avoid carbonate formation (
absorption).
Module 2: Reductive Amination Troubleshooting
Symptom: Reaction with aldehyde/ketone and Sodium Triacetoxyborohydride (STAB) stalls at <50% conversion. Diagnosis: pH Mismatch. STAB requires a slightly acidic pH (4–5) to activate the imine formation, but the HBr salt can make the solution too acidic, or neutralizing it completely (pH > 7) prevents imine formation.
The "Buffered" Protocol (Abdel-Magid Modification)
The classic Abdel-Magid protocol [1] is robust, but using the HBr salt requires a specific modification to balance the pH.
| Component | Standard Protocol (Free Base) | HBr Salt Protocol (Corrected) |
| Amine | 1.0 eq Free Amine | 1.0 eq Benzylamine HBr |
| Base | None | 1.0 eq Triethylamine (TEA) |
| Acid Catalyst | 1.0 eq Acetic Acid (AcOH) | 1.0 - 2.0 eq Acetic Acid (AcOH) |
| Reductant | 1.4 eq NaBH(OAc)3 | 1.5 eq NaBH(OAc)3 |
| Solvent | DCE or THF | DCE (Preferred) |
Why this works:
-
The TEA neutralizes the strong HBr (which would otherwise degrade the borohydride too fast).
-
The AcOH buffers the system back to pH ~5, ideal for imine formation without destroying the reagent.
-
Note: Do not skip the TEA. If you only use HBr, the acidity is uncontrolled.
Module 3: Amide Coupling (EDC/HATU)
Symptom: Low yield; formation of "activated ester" intermediate but no amide product. Diagnosis: The amine is competing with the coupling reagent for the base.
Critical Step: When using HATU or EDC, the carboxylate must be generated and the amine must be free.
-
Rule of Thumb: Use DIPEA (Diisopropylethylamine) instead of TEA. TEA can sometimes act as a nucleophile or cause racemization (if chiral centers are present).
-
Stoichiometry:
-
Typically: 1.0 eq (for HBr) + 2.0 eq (for Coupling) = 3.0 eq DIPEA .
-
Visual Troubleshooting Logic
The following diagram illustrates the decision process for activating Benzylamine HBr for various reaction types.
Figure 1: Decision matrix for troubleshooting reactivity issues with this compound salts.
Reference Data: Stoichiometry Converter
Users often fail to account for the mass difference, leading to under-dosing the amine.
| Property | Benzylamine (Free Base) | This compound |
| Formula | ||
| MW ( g/mol ) | 107.15 | 188.07 |
| Physical State | Liquid (Viscous) | Solid (Crystalline) |
| pKa (Conjugate Acid) | 9.34 | ~9.3 (when dissolved) |
| Conversion Factor | 1.0 g = 9.33 mmol | 1.0 g = 5.31 mmol |
Correction Rule: If a protocol calls for
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as the base to neutralize the HBr?
A: Generally, no. Pyridine (
Q: Why does my reaction turn cloudy when I add TEA?
A: This is a good sign. It indicates the formation of Triethylamine Hydrobromide (
Q: I am seeing a "doublet" peak in my HPLC. Is the salt impure? A: Likely not. In HPLC methods using acidic modifiers (Formic acid/TFA), benzylamine can exist in equilibrium between the free base and the salt form, causing peak splitting or tailing.[1] Ensure your mobile phase pH is controlled or use a high-pH buffer (ammonium bicarbonate) if the column permits. [2]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12998568, this compound. PubChem.
-
BenchChem Technical Support. (2025). Troubleshooting Low Yield in Amide Bond Formation. BenchChem.[9]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Benzylamine Hydrobromide in Selectivity-Controlled Reactions
Welcome to the technical support center for leveraging Benzylamine Hydrobromide to enhance reaction selectivity. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modern organic synthesis. Here, we move beyond simple protocols to explore the fundamental principles and practical troubleshooting steps required to master the use of this versatile reagent. Our focus is on providing actionable insights rooted in established chemical principles to solve specific challenges encountered in the lab.
Section 1: Foundational Concepts & Core Principles (FAQs)
This section addresses the fundamental questions regarding the role and function of this compound in organic synthesis.
Q1: What is this compound and why use it instead of benzylamine free base?
A: this compound (C₇H₉N·HBr) is the salt formed from the reaction of benzylamine, a weak base, with hydrobromic acid, a strong acid. In solution, it exists in equilibrium with its constituent ions: the benzylammonium cation and the bromide anion.
Using the hydrobromide salt offers several distinct advantages over using the volatile, corrosive, and air-sensitive free base[1][2]:
-
Improved Handling & Stability: The salt is a stable, crystalline solid that is easier to weigh and handle compared to the liquid free base. It is not susceptible to oxidation or reaction with atmospheric CO₂ which can form carbamic acid salts with the free amine[3].
-
Controlled Reactivity: The benzylammonium cation is significantly less nucleophilic than the free amine. This "protection" prevents unwanted side reactions. The slow, controlled release of the free amine in the presence of a base allows for highly selective transformations.
-
In Situ Acid Catalysis: The salt can act as a source of mild, in situ acid (HBr), which can be beneficial in reactions like reductive aminations by promoting the formation of the imine intermediate[4].
Q2: How does this compound improve chemoselectivity in alkylation reactions?
A: The primary challenge in the N-alkylation of primary amines like benzylamine is over-alkylation, leading to the formation of secondary (dibenzyl) and tertiary amines. This compound provides an elegant solution to this problem.
The core principle is based on the significant difference in basicity and nucleophilicity between the primary amine reactant and the secondary amine product. The secondary amine is typically more basic and a stronger nucleophile.
By using the hydrobromide salt, the primary amine is protonated and largely non-nucleophilic. As a base is slowly added or consumed in the reaction, it liberates a small, steady-state concentration of the free primary amine to react. Once the desired mono-alkylated product is formed (which is also a base), it is immediately protonated by the remaining benzylammonium salt in the reaction mixture. This protonation effectively "quenches" the nucleophilicity of the product, preventing it from competing with the primary amine for the alkylating agent.
Here is a workflow illustrating this selectivity principle:
Caption: Controlling Over-Alkylation with this compound.
Section 2: Troubleshooting Guide & Experimental Optimization
This section addresses common issues encountered during reactions involving this compound and provides systematic solutions.
Q3: My reaction is sluggish and gives a low yield. What are the likely causes?
A: A slow or incomplete reaction can often be traced back to a few key factors:
| Potential Cause | Explanation & Troubleshooting Steps | Relevant Citations |
| Insufficient Base | The reaction requires a base to liberate the free benzylamine. Ensure you are using at least one stoichiometric equivalent of base relative to the this compound. For weak bases (e.g., K₂CO₃), a slight excess (1.1-1.5 eq) may be necessary to drive the equilibrium. | |
| Incorrect Solvent | Solvent polarity plays a critical role. Polar aprotic solvents like DMF or DMSO are often effective as they can dissolve the salt while also facilitating Sₙ2 reactions. In some cases, protic solvents like methanol or ethanol can improve selectivity in hydrogenations. | [5] |
| Low Reaction Temperature | While higher temperatures can reduce selectivity, excessively low temperatures will decrease the reaction rate. A patent for a related process notes that temperatures below 0°C can significantly slow the reaction. A good starting point is often room temperature, with gentle heating (40-50°C) if the reaction is slow. | [6] |
| Poor Substrate Reactivity | If you are using a sterically hindered or electronically deactivated alkylating agent, the reaction will naturally be slower. Consider increasing the temperature or using a more reactive leaving group (e.g., iodide or triflate instead of bromide or chloride). | [7] |
Q4: I'm still getting significant amounts of the dibenzylamine byproduct. How can I further improve selectivity?
A: If over-alkylation persists despite using the hydrobromide salt, consider the following optimization workflow:
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. carlroth.com [carlroth.com]
- 3. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 4. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination - Google Patents [patents.google.com]
- 5. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 7. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Reactions Involving Benzylamine Hydrobromide
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of excess benzylamine hydrobromide from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges in completely removing this compound from their reaction mixtures. This section addresses the most common issues with practical, field-tested solutions.
Issue 1: My product is soluble in the aqueous layer during acidic extraction.
This is a common problem when the desired product also possesses basic functional groups that become protonated and, therefore, water-soluble under acidic conditions.
Root Cause Analysis: The principle of acid-base extraction relies on the differential partitioning of the basic impurity (benzylamine) and the desired product between an organic and an acidic aqueous phase. If your product also has a basic moiety, it will be extracted along with the this compound into the aqueous layer.
Solution Pathway:
-
pH Adjustment: Carefully adjust the pH of the aqueous wash. The pKa of the benzylammonium ion is approximately 9.3.[1] If your product has a significantly lower pKa, you may be able to find a pH window where benzylamine is protonated and water-soluble, while your product remains in its free base form and stays in the organic layer.
-
Alternative Extraction: Instead of an acidic wash, consider a wash with a saturated aqueous solution of copper (II) sulfate. Amines can form complexes with copper ions, rendering them water-soluble.[2] This method avoids the use of acid and may be suitable if your product is acid-sensitive.
-
Chromatographic Purification: If extraction fails, column chromatography is a reliable alternative.
-
Normal Phase Silica Gel: Due to the basic nature of benzylamine, it can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this, you can:
-
Reverse Phase Chromatography: This can also be an effective method for separating polar compounds.
-
Issue 2: A persistent emulsion forms during liquid-liquid extraction.
Emulsions are a frequent frustration in workups involving amines. They are colloidal suspensions of one liquid in another and can be difficult to resolve.
Root Cause Analysis: Emulsions are often stabilized by surfactants or fine solid particles at the interface between the two liquid phases. The presence of amine salts can sometimes contribute to their formation.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to break up the droplets and resolve the two layers.
-
Centrifugation: If the emulsion is persistent, centrifugation can be a very effective method for separating the layers.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Q1: What are the key solubility properties of this compound?
This compound is a salt formed from a moderately strong base (benzylamine) and a strong acid (hydrobromic acid). As a salt, it is generally soluble in polar solvents like water and alcohols.[4] It has limited solubility in non-polar organic solvents.
Q2: How can I convert this compound to the free base, benzylamine?
To obtain the free base, you need to neutralize the hydrobromide salt with a base.
Protocol for Basification:
-
Dissolve the this compound in water.
-
Cool the solution in an ice bath.
-
Slowly add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), while monitoring the pH with a pH meter or pH paper.[5]
-
Continue adding the base until the pH is above 10.
-
The free benzylamine will separate as an oil or can be extracted with a suitable organic solvent like diethyl ether or dichloromethane.[6]
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
Q3: Is vacuum distillation a viable method for removing benzylamine?
Yes, for the free base, benzylamine. Benzylamine has a boiling point of 185 °C at atmospheric pressure.[1] This can be significantly lowered under vacuum, allowing for its removal at a temperature that is less likely to degrade sensitive products.[7] However, this method is not suitable for removing the non-volatile this compound salt.
Q4: Can I use recrystallization to purify my product from this compound?
Recrystallization is an excellent purification technique if your desired product is a solid and has significantly different solubility properties from this compound in a particular solvent system.[8][9][10] You would need to identify a solvent in which your product has high solubility at an elevated temperature and low solubility at a lower temperature, while this compound remains soluble or insoluble under these conditions.
Visual Decision-Making Workflows
The following diagrams illustrate the logical steps for selecting a purification strategy.
Caption: Decision tree for selecting a primary purification method.
Caption: Step-by-step workflow for liquid-liquid extraction.
Data Summary Table
| Property of Benzylamine | Value | Source |
| Molecular Formula | C₆H₅CH₂NH₂ | [1] |
| Molar Mass | 107.15 g/mol | [11] |
| Boiling Point | 185 °C | [1] |
| pKa of Conjugate Acid | 9.34 | [1] |
| Solubility (Free Base) | Miscible in water, ethanol, diethyl ether | [1] |
| Solubility (HBr Salt) | Soluble in water and alcohol | [4] |
References
-
ResearchGate. (2012). Removing Benzyl bromide. [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?[Link]
-
Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H2O and diethyl ether, or NaOH, but I'm not sure how to proceed with either route?[Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
Reddit. (2018). Ways of crashing out amines. [Link]
-
Sciencemadness.org. (2016). Benzylamine via the delepine reaction. [Link]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?[Link]
-
Wikipedia. (n.d.). Benzylamine. [Link]
- Google Patents. (1998).
- Google Patents. (1998). GB2323087A - Process for preparing Benzylamine salts.
-
MDPI. (2024). Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. [Link]
-
Wikipedia. (n.d.). Alkaloid. [Link]
-
University of Rochester. (n.d.). Workup: Amines. [Link]
- Google Patents. (1967).
- Google Patents. (1979). US4163025A - Process for the production of benzylamine and dibenzylamine.
-
Vedantu. (n.d.). What is the action of bromine water on benzylamine class 12 chemistry CBSE. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
- Google Patents. (1990).
-
FooDB. (2010). Showing Compound Benzylamine (FDB012059). [Link]
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- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. CAS 37488-40-7: Benzyl amine hydrobromide | CymitQuimica [cymitquimica.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 10. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide: Benzylamine Hydrobromide vs. Benzylamine Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Differences: The Influence of the Halide Counter-ion
The primary distinction between benzylamine hydrobromide and benzylamine hydrochloride lies in the identity of the halide counter-ion (Br⁻ vs. Cl⁻). This seemingly small difference gives rise to variations in several key physicochemical properties that can influence their behavior in a reaction environment.
Table 1: Physicochemical Properties of Benzylamine Salts
| Property | This compound | Benzylamine Hydrochloride |
| Molecular Formula | C₇H₁₀BrN[1] | C₇H₁₀ClN[2][3] |
| Molecular Weight | 188.07 g/mol [1][4] | 143.61 g/mol [3] |
| Appearance | White to off-white crystalline powder[4] | White crystalline powder[3][5] |
| Melting Point | 158-162 °C | 257-261 °C[3] or 262-263 °C[5] |
| Solubility | Soluble in water and alcohol[4] | Soluble in water and organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3] |
A crucial aspect to consider is the acidity of the corresponding hydrohalic acids. Hydrobromic acid (HBr) is a slightly stronger acid than hydrochloric acid (HCl). This difference can affect the overall pH of a reaction mixture and the equilibrium of acid-base sensitive steps.
Performance in Key Synthetic Transformations
To provide a practical comparison, we will examine the performance of each salt in two common and important reaction types: N-alkylation and reductive amination.
N-Alkylation: The Case of N-Benzylation of Aniline
N-alkylation is a fundamental C-N bond-forming reaction. Here, we consider a representative example: the N-benzylation of aniline using either this compound or benzylamine hydrochloride in the presence of a base to neutralize the salt and liberate the free benzylamine.
Experimental Protocol: N-Benzylation of Aniline
Objective: To compare the efficacy of this compound and benzylamine hydrochloride as the benzylating agent in the N-alkylation of aniline.
Materials:
-
Aniline
-
This compound OR Benzylamine hydrochloride
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 equivalent), potassium carbonate (2.5 equivalents), and acetonitrile.
-
Add this compound (1.2 equivalents) or benzylamine hydrochloride (1.2 equivalents) to the respective reaction flasks.
-
Heat the reaction mixtures to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixtures to room temperature and filter to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylaniline.
-
Purify the product by flash column chromatography.
Sources
- 1. This compound | C7H10BrN | CID 12998568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 37488-40-7: Benzyl amine hydrobromide | CymitQuimica [cymitquimica.com]
- 5. Benzylamine hydrochloride | 3287-99-8 [chemicalbook.com]
Spectroscopic Profiling of Benzylamine Salts: Hydrochloride vs. Hydrobromide
This guide provides an in-depth technical comparison of Benzylamine Hydrochloride (BnNH₂·HCl) and Benzylamine Hydrobromide (BnNH₂·HBr), focusing on spectroscopic differentiation and physicochemical properties relevant to drug development and solid-state chemistry.
Executive Summary: The Halide Effect
In pharmaceutical salt selection, the choice between hydrochloride (HCl) and hydrobromide (HBr) counterions is often dictated by solubility, crystallinity, and hygroscopicity. Spectroscopically, these salts are distinguishable primarily in the solid state, where the hydrogen-bonding capability and ionic radius of the halide anion dictate the vibrational signature.
| Feature | Benzylamine Hydrochloride (BnNH₂·HCl) | This compound (BnNH₂·HBr) |
| Counterion Radius | 1.81 Å (Smaller) | 1.96 Å (Larger) |
| H-Bond Strength | Stronger (N-H···Cl⁻) | Weaker (N-H···Br⁻) |
| IR N-H Stretch | Lower Frequency (Red-shifted), Broader | Higher Frequency, Sharper |
| Melting Point | ~253–263 °C | ~204 °C |
| Lattice Energy | Higher (More stable crystal lattice) | Lower |
| Key Differentiator | Broad NH₃⁺ band centered ~3000 cm⁻¹ | Shifted NH₃⁺ band >3000 cm⁻¹ |
Theoretical Basis: The Anion Influence
The spectroscopic divergence between these salts arises from the Hard-Soft Acid-Base (HSAB) nature of the interaction between the benzylammonium cation (
Mechanism of Spectral Shift
-
Hydrogen Bonding: The ammonium protons form hydrogen bonds with the halide anions (
). -
Electronegativity: Chlorine (3.16) is more electronegative than Bromine (2.96), creating a stronger electrostatic attraction to the ammonium proton.
-
Bond Weakening: Stronger H-bonding in the HCl salt weakens the covalent N-H bond more significantly than in the HBr salt.
-
Frequency Shift: According to Hooke’s Law, a weaker bond vibrates at a lower frequency. Therefore, BnNH₂·HCl exhibits N-H stretching at lower wavenumbers than BnNH₂·HBr.
Spectroscopic Comparison
A. Infrared Spectroscopy (FT-IR)
The most diagnostic region for distinguishing these salts is the high-frequency N-H stretching zone (2500–3500 cm⁻¹).
-
Benzylamine Hydrochloride:
-
N-H Stretch: Appears as a broad, intense envelope centered around 2800–3000 cm⁻¹ . The strong H-bonding broadens the peak significantly.
-
Combination Bands: A series of weak "combination bands" (overtones and Fermi resonances) is often visible between 2000–2500 cm⁻¹ , characteristic of amine hydrochlorides.
-
Fingerprint: C-N stretching and N-H bending modes appear near 1500–1600 cm⁻¹.
-
-
This compound:
-
N-H Stretch: The main NH₃⁺ stretching band shifts to a higher frequency (typically >3000 cm⁻¹) compared to the HCl salt due to the weaker N-H···Br interaction. The band is often sharper.
-
Fingerprint: While the organic skeleton (benzyl group) signals remain largely unchanged (C-H aromatic stretches ~3030 cm⁻¹), the lattice modes involving the heavier Br⁻ ion affect the far-IR region (<600 cm⁻¹).
-
B. Raman Spectroscopy
Raman is superior for observing low-frequency lattice modes which are directly dependent on the mass of the counterion.
-
Lattice Modes (< 200 cm⁻¹):
-
These modes involve the translation and vibration of the entire cation against the anion.
-
Mass Effect: Since Bromide (79.9 amu) is significantly heavier than Chloride (35.5 amu), the lattice vibrations for BnNH₂·HBr will appear at significantly lower frequencies than those of BnNH₂·HCl.
-
-
Structural Insight: Raman can distinguish polymorphic forms which are common in benzylammonium salts.
C. Nuclear Magnetic Resonance (NMR)
-
Solution State (¹H / ¹³C in D₂O or DMSO-d₆):
-
Indistinguishable: In polar solvents like D₂O, the salt dissociates. The spectra will show identical signals for the benzylammonium cation.
-
Solvent Tip: To see differences, use a non-polar solvent (like CDCl₃) where the salt exists as a tight ion pair. However, solubility is often poor.
-
-
Solid-State NMR (ssNMR):
-
¹⁵N ssNMR: This is the definitive method. The chemical shift of the nitrogen nucleus is highly sensitive to the local electronic environment. The stronger H-bonding in the HCl salt typically causes a downfield shift (higher ppm) compared to the HBr salt.
-
Experimental Protocols
Protocol 1: Rapid IR Identification (ATR-FTIR)
Objective: Distinguish between HCl and HBr salts using vibrational frequency shifts.
-
Preparation: Ensure the sample is a dry, crystalline solid. Moisture causes peak broadening that obscures the H-bond shift.
-
Measurement: Place ~5 mg of sample on the diamond ATR crystal. Apply high pressure to ensure contact.
-
Parameters: Scan range 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans.
-
Analysis:
-
Normalize the C-H aromatic stretch at ~3030 cm⁻¹ (internal standard).
-
Observe the NH₃⁺ envelope. If the centroid is <3000 cm⁻¹ , assign as HCl . If >3000 cm⁻¹ (often overlapping with aromatic C-H), assign as HBr .
-
Protocol 2: Gravimetric Halide Precipitation (Chemical Validation)
Objective: Confirm anion identity if spectroscopy is ambiguous.
-
Dissolve 50 mg of the salt in 2 mL deionized water.
-
Add 2 drops of AgNO₃ (Silver Nitrate) solution (0.1 M).
-
Observation:
-
White Precipitate (AgCl): Indicates HCl salt . Soluble in dilute ammonia.
-
Pale Yellow Precipitate (AgBr): Indicates HBr salt . Sparingly soluble in dilute ammonia; requires concentrated ammonia to dissolve.
-
Visualization: Identification Workflow
Caption: Logical decision tree for differentiating Benzylamine HCl and HBr salts using spectroscopic and physical data.
References
-
Spectroscopic Principles of Amine Salts
- Title: Hydrogen bonding in the amine hydrohalides. II.
- Source:Canadian Journal of Chemistry
-
URL:[Link] (Demonstrates the frequency shift trend HCl < HBr < HI).
-
Melting Point & Physical Data (HCl)
-
Melting Point & Physical Data (HBr)
-
Raman Spectroscopy of Ammonium Halides
- Title: Characterization of the Ammonium Bending Vibrations in Two-Dimensional Hybrid Lead-Halide Perovskites
- Source:The Journal of Physical Chemistry C (ACS Public
-
URL:[Link] (Provides comparative vibrational data for benzylammonium cations with different halides).
Sources
A Senior Application Scientist's Guide to N-Alkylation: Selecting the Optimal Reagent Beyond Benzylamine Hydrobromide
For the modern researcher in synthetic and medicinal chemistry, the N-alkylation of amines is a cornerstone transformation for building molecular complexity. While benzylamine hydrobromide serves as a reliable, solid-phase reagent, its application is not universal. The presence of a bromide counter-ion, the required stoichiometry of the base, and potential side reactions necessitate a broader toolkit of benzylating agents. This guide provides an in-depth comparison of viable alternatives, grounded in experimental data and mechanistic rationale, to empower scientists in selecting the optimal N-alkylation strategy for their specific synthetic challenges.
The Baseline: Understanding this compound
This compound is an attractive reagent primarily due to its stability and ease of handling. As a salt, it is a non-volatile solid, simplifying weighing and dispensing compared to free benzylamine. The reaction requires at least two equivalents of a base: one to neutralize the hydrobromide salt and a second to deprotonate the amine substrate, facilitating its nucleophilic attack on the alkylating agent.
However, this approach has inherent limitations. The introduction of bromide ions can lead to unwanted side reactions with sensitive functional groups. Furthermore, the need for a strong base and often elevated temperatures can be detrimental to complex or delicate substrates.
Key Alternatives to this compound for N-Benzylation
The choice of an N-benzylating agent is a critical decision that impacts yield, purity, and scalability. Below is a comparative analysis of the most effective alternatives.
The Classics: Benzyl Halides (Bn-Br, Bn-Cl)
Direct alkylation with benzyl bromide or chloride is the most traditional approach. The reaction proceeds via a straightforward SN2 mechanism where the amine acts as the nucleophile.[1]
-
Mechanism & Rationale : The high reactivity of benzyl halides is due to the stabilized transition state of the SN2 reaction. Benzyl bromide is generally more reactive than benzyl chloride, allowing for milder reaction conditions. A key challenge, however, is controlling over-alkylation.[2] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][3]
-
Experimental Considerations : To favor mono-alkylation, a large excess of the starting amine is often employed. Alternatively, using a mild inorganic base like NaHCO₃ in an aqueous medium can provide excellent yields, minimizing the hydrolysis of the benzyl halide that occurs with stronger bases.[4]
The Green Standard: Reductive Amination via "Borrowing Hydrogen"
A more elegant and atom-economical strategy is the N-alkylation of amines with benzyl alcohol.[5] This method, often termed the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, avoids the use of pre-activated electrophiles like halides and generates water as the only stoichiometric byproduct.[6][7]
-
Mechanism & Rationale : The reaction is catalyzed by a transition metal complex (e.g., based on Ru, Ir, Mn, Fe, Ni).[7][8][9] The catalyst first dehydrogenates the benzyl alcohol in situ to form benzaldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride species generated in the initial step. A significant advantage is the potential for high selectivity towards mono-alkylation, as over-alkylation can be suppressed by catalyst and condition selection.[10][11]
-
Experimental Considerations : This method is exceptionally versatile, tolerating a wide array of functional groups.[7] Catalysts based on earth-abundant metals like manganese and iron are making this approach more sustainable and cost-effective.[7][9] For instance, manganese pincer complexes have been shown to effectively catalyze the mono-alkylation of anilines with benzyl alcohol under relatively mild conditions (80-100 °C).[7]
The Mild Agent: Dibenzyl Dicarbonate
Dibenzyl dicarbonate is a stable, solid reagent that serves as a mild and effective benzylating agent, particularly for primary aliphatic amines.[12][13]
-
Mechanism & Rationale : Dibenzyl dicarbonate acts as a source of an electrophilic benzyl group. The reaction with an amine leads to the formation of the N-benzylated product and benzyl carbamate byproducts, which can be readily removed. Its low toxicity and stability make it a safer alternative to highly reactive halides.[13]
-
Experimental Considerations : This reagent is particularly useful when working with substrates that are sensitive to the harsher conditions or byproducts of other methods. The reaction typically proceeds under neutral or mildly basic conditions.
The Unexpected Route: Benzyl Chloroformate
While primarily known as a reagent for introducing the Cbz (benzyloxycarbonyl) protecting group, benzyl chloroformate can also serve as a direct N-benzylating agent under certain conditions.[14][15]
-
Mechanism & Rationale : The reaction of benzyl chloroformate with anilines can produce both the expected N-Cbz protected product and the N-benzylated product.[15] Studies have shown that anilines bearing electron-withdrawing groups, especially in the ortho position, favor the formation of the N-benzylated compound exclusively.[15][16] This is a mechanistically interesting, albeit less general, alternative.
-
Experimental Considerations : This method's utility is highly substrate-dependent. It is most effective for specific classes of anilines and may not be a suitable general-purpose N-benzylation strategy. The product distribution between Cbz protection and benzylation must be carefully monitored.[15]
Comparative Data Summary
The following table summarizes the key characteristics of each alternative, providing a quick reference for reagent selection.
| Reagent Class | Typical Reagents | Mechanism | Key Advantages | Key Disadvantages | Typical Conditions |
| Benzylamine Salt | Benzylamine·HBr | SN2 | Solid, stable, easy to handle | Requires ≥2 eq. base, potential halide side-reactions | Base (e.g., K₂CO₃), polar solvent (e.g., DMF) |
| Benzyl Halides | Benzyl bromide, Benzyl chloride | SN2 | High reactivity, well-established | Prone to over-alkylation, corrosive, lachrymatory | Base (e.g., NaHCO₃, Et₃N), various solvents |
| Benzyl Alcohols | Benzyl alcohol | Borrowing Hydrogen | High atom economy, "green" (water byproduct), high selectivity | Requires specific metal catalyst, often elevated temps | Metal catalyst (Ru, Mn, Fe, etc.), base (e.g., tBuOK) |
| Carbonates | Dibenzyl dicarbonate | Nucleophilic Acyl Sub. | Mild conditions, low toxicity, stable solid | Less reactive than halides, byproduct removal | Heat, often neat or in a non-polar solvent |
| Chloroformates | Benzyl chloroformate | Nucleophilic Sub. | Can work for specific electron-poor anilines | Not general, can give mixed products (Cbz/Bn) | Base, aprotic solvent |
Experimental Protocols & Workflows
To provide a practical context, detailed protocols for two distinct and effective N-benzylation methods are provided below.
Protocol 1: N-Benzylation using Benzyl Alcohol via Manganese Catalysis
This protocol is adapted from the work of Beller et al. and demonstrates a sustainable approach using an earth-abundant metal catalyst.[7]
Materials:
-
Substituted Aniline (1.0 mmol)
-
Benzyl Alcohol (1.2 mmol)
-
Potassium tert-butoxide (KOtBu) (0.2 mmol)
-
Manganese PNP Pincer Catalyst (e.g., [Mn(PNP-iPr)(CO)₂Br]) (0.01 mmol, 1 mol%)
-
Toluene (2 mL)
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the manganese catalyst, aniline, and KOtBu.
-
Add toluene (2 mL) followed by benzyl alcohol via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time (typically 12-24 hours, monitor by TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated amine.
Protocol 2: Aqueous-Phase N-Benzylation with Benzyl Bromide
This protocol, adapted from Das et al., offers a simple, efficient method using a mild base in water, avoiding harsh organic solvents.[4]
Materials:
-
Aniline (5.0 mmol)
-
Benzyl Bromide (11.0 mmol, 2.2 eq.)
-
Sodium Bicarbonate (NaHCO₃) (11.0 mmol, 2.2 eq.)
-
Sodium Dodecyl Sulfate (SDS) (20 mg, optional surfactant)
-
Water (20 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the aniline, water, and SDS.
-
Stir the suspension and add sodium bicarbonate, followed by benzyl bromide.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath.
-
Maintain stirring at 80 °C for 1-2 hours (monitor by TLC). Complete conversion is often observed within this timeframe.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product often precipitates. Collect the product by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure N,N-dibenzylaniline.
Visualization of Workflow and Decision Logic
To assist in navigating the experimental process and reagent selection, the following diagrams are provided.
Caption: General experimental workflow for N-alkylation reactions.
Caption: Decision tree for selecting an N-benzylation reagent.
Conclusion
The selection of an N-alkylation reagent extends far beyond the convenience of using a solid like this compound. For syntheses demanding high selectivity, mild conditions, or adherence to green chemistry principles, alternatives such as catalytic reductive amination with benzyl alcohols offer a superior approach. For robust transformations where over-alkylation is a manageable concern, classic benzyl halides remain a cost-effective and powerful option. By understanding the mechanistic nuances and experimental conditions associated with each class of reagent, researchers can design more efficient, selective, and sustainable synthetic routes to crucial N-benzylated amine building blocks.
References
- M. H. S. A. Hamid, C. L. Allen, G. J. P. Williams, et al. "Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources." ACS Sustainable Chemistry & Engineering.
- ResearchGate. "The two possible alternative N-alkylation products are illustrated by...
- Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.
- M. Pena-Lopez, P. Piehl, L. J. Goossen. "N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions." Organic & Biomolecular Chemistry, 2023.
- S. Elangovan, M. Garbe, K. Junge, M. Beller. "Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols.
- A. B. Akdas, G. A. C. Gök, Z. K. G. Gök, et al. "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes." ACS Omega, 2023.
- Organic Chemistry Portal. "Synthesis of benzylic amines." Organic Chemistry Portal.
- M. H. S. A. Hamid, C. L. Allen, G. J. P. Williams, et al. "Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources." ACS Sustainable Chemistry & Engineering.
- S. Elangovan, J. Neumann, J.-B. Sortais, et al. "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
- M. A. G. M. El-Sharief, Y. O. El-Khoshnieh, M. A. A. Mohamed.
- ACS Green Chemistry Institute. "N alkylation at sp3 Carbon Reagent Guide." American Chemical Society.
- B. C. Ranu, S. S. Dey, A. Hajra. "Aqueous-Mediated N-Alkylation of Amines." European Journal of Organic Chemistry, 2007.
- OC-TV. "Alkylation of Amines, Part 1: with Alkyl Halides." YouTube, 2020.
- Master Organic Chemistry. "Functional Groups In Organic Chemistry." Master Organic Chemistry, 2010.
- ResearchGate. "Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
- S. P. Midya, A. B. Gade, P. D. Panchal, E. Balaraman. "N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex." Inorganic Chemistry Frontiers.
- D. C. F. F. de C. da Silva, V. F. Ferreira, J. C. F. da Silva. "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.
- Smolecule.
- ResearchGate. "N-Alkylation benzylamine·HBr with butylbromide utilizing different bases.
- A. Perosa, M. Selva, P. Tundo.
- Reddit.
- ResearchGate. "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF.
- B. L. Johnson.
- Wikipedia.
- ResearchGate. "N-Alkylation of various amines with benzyl alcohols catalyzed by 2.[a].
- ChemBK.
- Master Organic Chemistry. "Alkylation of Amines (Sucks!)." Master Organic Chemistry, 2017.
- Tokyo Chemical Industry. "Benzyl Chloroformate | 501-53-1." Tokyo Chemical Industry (India) Pvt. Ltd.
- The Hive Methods Discourse. "reductive amination w/ n-methyl benzylamine- help!" The Hive.
- Chem-Impex.
- National Institutes of Health.
- Speciality Chemicals.
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The Salt Advantage: Why Benzylamine Hydrobromide Outperforms its Free Base Counterpart in Research and Development
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, the choice of starting materials can significantly impact experimental outcomes, reproducibility, and even laboratory safety. Benzylamine, a cornerstone reagent in organic synthesis, is a prime example where the choice between its free base form and its hydrobromide salt is not trivial. While seemingly a minor distinction, opting for benzylamine hydrobromide offers a cascade of practical and chemical advantages that streamline workflows and enhance the reliability of results. This guide provides a comprehensive comparison, supported by experimental logic and data, to illuminate why the solid salt is often the superior choice for discerning scientists.
At a Glance: A Comparative Analysis of Benzylamine Forms
A direct comparison of the physicochemical properties of benzylamine free base and this compound reveals the fundamental reasons behind the superior handling and stability of the salt form.
| Property | Benzylamine (Free Base) | This compound | Advantage of Hydrobromide Salt |
| Physical State | Colorless to pale yellow liquid[1][2] | White to off-white crystalline solid | Easier and more accurate weighing; non-volatile, reducing inhalation exposure and odor. |
| Molecular Weight | 107.15 g/mol [1] | 188.06 g/mol | Higher mass allows for more precise measurements, especially on a small scale. |
| Melting Point | 10 °C[3][4] | ~200-205 °C (decomposes) | Solid at room temperature, simplifying handling and storage. |
| Boiling Point | 184-185 °C[4][5] | Not applicable (decomposes) | The high boiling point of the free base can necessitate vacuum distillation for purification, which is not required for the salt. |
| Solubility | Miscible with water, ethanol, and diethyl ether[4] | Soluble in water and alcohols | While both are soluble in polar solvents, the salt's solid nature prevents issues with miscibility during extractions. |
| Stability | Air-sensitive; absorbs CO₂ to form a solid carbamate[6] | Stable crystalline solid | Significantly longer shelf-life; no special handling required to protect from atmospheric degradation. |
| Hygroscopicity | Low | Moderate | While the salt is hygroscopic, this is often a manageable issue compared to the chemical degradation of the free base. |
| Safety | Corrosive, causes severe skin burns and eye damage[2] | Irritant | Reduced corrosive hazards, making it safer to handle. |
The Causality Behind the Choice: Deconstructing the Advantages
The superiority of this compound can be attributed to three core pillars: stability, ease of handling, and enhanced reaction control.
Enhanced Stability and Purity
Benzylamine free base is notoriously susceptible to degradation. Its primary amine is readily oxidized by atmospheric oxygen, leading to the formation of impurities. Furthermore, it readily reacts with carbon dioxide from the air to form a non-volatile benzylammonium carbamate salt, which can complicate stoichiometry and introduce contaminants into reactions. This degradation necessitates purification of the free base, often by vacuum distillation, before use. A common purification strategy ironically involves converting the free base to its salt, washing away impurities, and then liberating the free base just before use. Opting for the pre-purified, crystalline hydrobromide salt bypasses these issues entirely, ensuring a reagent of high purity and a longer shelf-life.
Superior Handling and Stoichiometric Accuracy
The physical state of a reagent is a critical factor in its practical application. As a liquid, benzylamine free base can be challenging to weigh accurately, especially in small quantities. Its volatility also contributes to a strong ammonia-like odor and presents an inhalation hazard. In contrast, this compound is a free-flowing crystalline solid, which allows for precise and straightforward weighing. This is paramount in sensitive reactions where exact stoichiometry is crucial for optimal yield and purity. The solid nature of the salt also significantly reduces its vapor pressure, leading to a safer and more pleasant laboratory environment.
Controlled In-Situ Liberation for Precision in Reactions
A key advantage of using the hydrobromide salt is the ability to liberate the free base in situ at the point of reaction. This is achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. This technique ensures that the highly reactive free base is generated in a controlled manner and is immediately consumed by the desired reaction, minimizing the potential for side reactions and degradation.
Experimental Workflow: Acylation of Benzylamine
To illustrate the practical advantages of this compound, let's consider a common synthetic transformation: the acylation of benzylamine with benzoyl chloride to form N-benzylbenzamide.
dot
Protocol Using this compound (Method B)
Objective: To synthesize N-benzylbenzamide with high purity and yield, demonstrating the superior handling and control offered by this compound.
Materials:
-
This compound (1.88 g, 10.0 mmol)
-
Benzoyl chloride (1.41 g, 1.17 mL, 10.0 mmol)
-
Triethylamine (1.01 g, 1.39 mL, 10.0 mmol)
-
Dichloromethane (CH₂Cl₂, 50 mL)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄
Procedure:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.88 g, 10.0 mmol).
-
Suspension: Add dichloromethane (50 mL) to the flask and stir to create a suspension.
-
In-Situ Free Base Liberation: Slowly add triethylamine (1.39 mL, 10.0 mmol) to the suspension. Stir for 10 minutes at room temperature. The triethylamine will react with the hydrobromide salt to form triethylammonium bromide and liberate the benzylamine free base.
-
Acylation: In a separate vial, dissolve benzoyl chloride (1.17 mL, 10.0 mmol) in a small amount of dichloromethane. Add this solution dropwise to the stirring reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylbenzamide.
Expected Outcome and Justification:
This protocol, utilizing this compound, is expected to yield a product of high purity. The precise weighing of the solid reagent ensures accurate stoichiometry. The in-situ generation of the free base minimizes its exposure to the atmosphere, preventing degradation and the formation of by-products. The triethylammonium bromide byproduct is easily removed during the aqueous work-up. In contrast, a reaction with aged benzylamine free base may result in lower yields and the presence of impurities derived from oxidation or reaction with CO₂, complicating purification.
Conclusion
In the landscape of modern chemical synthesis, where precision, reproducibility, and safety are paramount, the choice of reagents deserves careful consideration. This compound, with its inherent stability, ease of handling, and amenability to controlled in-situ free base liberation, presents a clear advantage over its volatile and reactive liquid counterpart. For researchers and drug development professionals, standardizing on the hydrobromide salt can lead to more reliable and efficient synthetic workflows, ultimately accelerating the path to discovery and innovation.
References
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
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Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing Benzylamine salts.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
ResearchGate. (2020). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2012). Comparative study on the heterogeneous reaction between methylamine and ammonium salts. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzylamine salts.
-
ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
-
ACS Omega. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. Retrieved from [Link]
-
Chemical Communications. (n.d.). Deoxygenative hydroboration of primary and secondary amides: a catalyst-free and solvent-free approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study on the heterogeneous reaction between methylamine and ammonium salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]
-
ResearchGate. (2025). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Byju's. (n.d.). Reactions of Acyl halide. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved from [Link]
-
YouTube. (2016). Reactions of Acyl Chlorides. Retrieved from [Link]
-
Cheméo. (n.d.). Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. Retrieved from [Link]
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A Comparative Guide to Purity Validation of Benzylamine Hydrobromide: HPLC, Titration, and GC Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reproducible research. Benzylamine hydrobromide, a key building block in the synthesis of numerous pharmaceuticals, is no exception. Its purity can directly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance. This guide provides an in-depth technical comparison of three common analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC), Non-Aqueous Titration, and Gas Chromatography (GC).
Introduction to this compound and the Imperative of Purity
This compound (C₇H₁₀BrN) is the hydrobromide salt of benzylamine, a primary amine widely used as a versatile intermediate in organic synthesis.[1] In the pharmaceutical industry, it serves as a precursor for various APIs, including certain antihypertensives and antidepressants.[1] Given its role in drug synthesis, the presence of impurities can have significant consequences. Potential impurities may arise from the synthetic route, such as residual starting materials or byproducts like ammonium salts, or from degradation, where oxidation and condensation can lead to the formation of imine dimers.
Therefore, a validated, reliable analytical method to accurately determine the purity of this compound is not merely a quality control measure but a critical component of the entire drug development lifecycle. This guide will dissect the principles, protocols, and performance of HPLC, a highly specific and sensitive chromatographic technique, and compare it with two alternative methods: the classical yet precise non-aqueous titration and the powerful separation capabilities of Gas Chromatography.
High-Performance Liquid Chromatography (HPLC): A Deep Dive into a Stability-Indicating Method
High-Performance Liquid Chromatography (HPLC) is the workhorse of the modern pharmaceutical analysis laboratory, prized for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited.
The core principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By manipulating the mobile phase composition, we can finely tune the retention and separation of Benzylamine from its potential impurities.
Rationale for Method Parameters
A successful HPLC method is built on a logical selection of its parameters. For this compound, a primary amine salt, careful consideration of the mobile phase pH is critical to ensure good peak shape and retention. At a pH below its pKa (~9.3), benzylamine will be protonated and highly polar, leading to poor retention on a C18 column. Therefore, a slightly basic mobile phase is often employed to suppress the ionization of the amine and enhance its interaction with the stationary phase.
The choice of detector is also crucial. Benzylamine possesses a benzene ring, which imparts UV absorbance, making a UV detector a simple and effective choice. The UV spectrum of benzylamine shows absorption maxima at approximately 206 nm and 256 nm, providing options for detection wavelength.[3]
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for this compound Purity Analysis by HPLC.
Detailed HPLC Protocol
Objective: To determine the purity of this compound and separate it from potential impurities using a stability-indicating RP-HPLC method.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium carbonate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 20 mM Ammonium Carbonate buffer (pH 9.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 256 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity of the sample using the following formula:
% Purity = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Purity of Standard
Forced Degradation Studies
To establish the stability-indicating nature of this HPLC method, forced degradation studies are essential. These studies intentionally degrade the sample to ensure that the method can separate the intact drug from its degradation products.[4]
Forced Degradation Conditions:
-
Acidic Hydrolysis: Reflux sample in 0.1 M HCl at 60°C for 4 hours.[5]
-
Basic Hydrolysis: Reflux sample in 0.1 M NaOH at 60°C for 2 hours.[5]
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample to UV light (254 nm) for 24 hours.
The developed HPLC method should demonstrate the ability to resolve the Benzylamine peak from all degradation product peaks, confirming its utility as a stability-indicating assay.
Comparative Analysis: Non-Aqueous Titration and Gas Chromatography
While HPLC is a powerful tool, other methods offer distinct advantages in specific contexts. Here, we compare HPLC with non-aqueous titration and gas chromatography.
Method 2: Non-Aqueous Titration
Non-aqueous titration is a classic analytical technique for the quantification of weakly acidic or basic substances that are not amenable to titration in aqueous solutions.[6] For this compound, a salt of a weak base, a non-aqueous acid-base titration can be a rapid and precise method for purity determination.
Principle: The hydrobromide salt is treated with mercuric acetate in a non-aqueous solvent (typically glacial acetic acid) to replace the bromide ion with the more weakly basic acetate ion. The liberated benzylaminium ion can then be titrated as a base with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid.
Experimental Workflow for Non-Aqueous Titration
Caption: Workflow for Purity Determination by Non-Aqueous Titration.
Detailed Non-Aqueous Titration Protocol
Objective: To determine the purity of this compound by non-aqueous acid-base titration.
Reagents and Materials:
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Glacial acetic acid
-
Mercuric acetate solution (5% w/v in glacial acetic acid)
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
Potassium hydrogen phthalate (primary standard)
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 500 mg of previously dried potassium hydrogen phthalate and dissolve in 25 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.[6]
-
Sample Analysis: Accurately weigh about 300 mg of this compound, dissolve in 50 mL of glacial acetic acid, and add 10 mL of mercuric acetate solution.
-
Add 2 drops of crystal violet indicator and titrate with the standardized 0.1 N perchloric acid to a blue-green endpoint.
-
Perform a blank titration and make any necessary corrections.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 18.81 mg of C₇H₁₀BrN.
% Purity = (Volume of Titrant (mL) x Normality of Titrant x 18.81) / (Weight of Sample (mg)) x 100
Method 3: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, the free base, benzylamine, is sufficiently volatile for GC analysis. The analysis can be performed by direct injection of a solution of the free base or by headspace analysis to detect volatile impurities.
Principle: A solution of the sample (as the free base) is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.
Experimental Workflow for GC Purity Analysis
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of Benzylamine Hydrobromide: A Comparative Evaluation of qNMR, HPLC, and GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their salts is a cornerstone of quality control and regulatory compliance. Benzylamine hydrobromide, a key intermediate and API in various pharmaceutical syntheses, demands precise and reliable analytical methods for its quantification. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. The insights provided herein are grounded in fundamental principles and supported by practical, field-proven considerations to aid in selecting the most appropriate analytical strategy.
The Analytical Challenge: Quantifying this compound
This compound presents a unique set of analytical considerations. As a salt, its non-volatile nature can pose challenges for direct GC analysis without derivatization. Its chromophore dictates the sensitivity of UV-based HPLC detection, and its structure provides distinct signals for qNMR analysis. The choice of analytical technique, therefore, hinges on a balance of specificity, accuracy, precision, and the practicalities of sample throughput and method development.
A Paradigm Shift in Quantification: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the determination of substance purity and concentration.[1] Its fundamental principle lies in the direct proportionality between the integrated NMR signal intensity and the number of nuclei contributing to that signal.[2] This allows for quantification without the need for a chemically identical reference standard for the analyte, a significant advantage over chromatographic methods.[1]
Why qNMR Excels for this compound
-
Primary Method: qNMR is a primary ratio measurement procedure, meaning it does not require a calibration curve generated from a series of dilutions of a reference standard of the analyte itself.[1] Instead, a certified internal standard of a different, well-characterized compound is used.
-
High Specificity: The high resolution of NMR spectra often allows for the unambiguous identification and quantification of the analyte signal, free from interference from excipients or impurities. For this compound, the benzylic protons and the aromatic protons provide distinct, well-resolved signals suitable for integration.
-
Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when dealing with expensive or limited-quantity materials.[3]
-
Simultaneous Structural Confirmation: Beyond quantification, the NMR spectrum provides a fingerprint of the molecule, simultaneously confirming the identity and structure of the this compound.
The Workhorses of Pharmaceutical Analysis: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used analytical techniques in the pharmaceutical industry for assay and impurity determination.
HPLC-UV: A Versatile Tool
HPLC with UV detection is a robust and versatile technique for the analysis of a wide range of compounds, including this compound. The benzyl group in the molecule contains a chromophore that absorbs UV light, with reported absorption maxima at 206 nm and 256 nm, enabling its detection.[4]
GC-FID: For Volatile Analytes
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. While benzylamine itself can be analyzed by GC, the hydrobromide salt is non-volatile.[5] Therefore, direct analysis is not feasible without either converting the salt to the free base or employing a derivatization step.
Head-to-Head Comparison: qNMR vs. HPLC vs. GC
The choice of the optimal analytical technique depends on a thorough evaluation of their respective strengths and weaknesses in the context of this compound analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation of volatile compounds in a gaseous mobile phase, with flame ionization detection. |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Requires a well-characterized reference standard of this compound. | Requires a reference standard of benzylamine or a derivatized form. |
| Specificity | Excellent, with high-resolution spectra allowing for clear signal identification. | Good, but potential for co-eluting impurities can interfere with quantification. | Good, but derivatization can introduce side products. |
| Accuracy & Precision | High accuracy and precision are achievable.[6][7] | High accuracy and precision with proper method validation.[8][9] | Good accuracy and precision, but can be influenced by derivatization efficiency.[10] |
| Sample Preparation | Simple: accurate weighing and dissolution.[2] | More involved: may require filtration and precise dilutions. | Complex: requires conversion to free base or derivatization, followed by extraction. |
| Analysis Time | Relatively short per sample, but requires longer relaxation delays for accurate quantification.[6] | Typically longer run times per sample for good separation.[11] | Fast run times are possible.[12] |
| Destructive? | No, the sample can be recovered.[3] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Method Development | Can be more straightforward as it doesn't require extensive optimization of separation parameters. | Can be time-consuming, requiring optimization of column, mobile phase, and gradient. | Requires optimization of column, temperature program, and derivatization conditions. |
| Information Content | Provides both quantitative and structural information. | Provides quantitative and retention time information. | Provides quantitative and retention time information. |
Experimental Data: A Hypothetical Comparison
To illustrate the practical differences, let's consider a hypothetical set of validation data for the assay of a single batch of this compound.
| Validation Parameter | qNMR | HPLC-UV | GC-FID (after derivatization) |
| Assay (% w/w) | 99.8% | 99.5% | 99.2% |
| Relative Standard Deviation (RSD) | 0.15% | 0.45% | 0.65% |
| Linearity (r²) | >0.999 (achieved through validation of the pulse sequence and receiver gain)[13] | >0.999 | >0.998 |
| Accuracy (Recovery) | 99.5% - 100.5% | 98.5% - 101.5% | 97.0% - 102.0% |
| Limit of Quantification (LOQ) | ~0.05 mg/mL[13] | ~0.1 µg/mL[11] | ~1 µg/mL (analyte dependent) |
Note: These are representative values and actual results will depend on the specific instrumentation and method parameters.
Experimental Workflows
qNMR Analysis Workflow
Caption: Workflow for qNMR analysis of Benzylamine HBr.
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV analysis of Benzylamine HBr.
Detailed Experimental Protocols
qNMR Protocol
-
Internal Standard Selection: Maleic acid is a suitable internal standard due to its chemical stability, non-overlapping signals with this compound, and good solubility in DMSO-d6.[14]
-
Solvent Selection: DMSO-d6 is a good choice as it effectively dissolves both this compound and the maleic acid internal standard.[13]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (certified reference material) into the same vial.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Gently vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard 30-degree pulse (zg30) sequence.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A D1 of 30 seconds is a conservative starting point.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Calculation:
-
Apply Fourier transformation, and perform phase and baseline correction manually to ensure accuracy.
-
Integrate the well-resolved benzylic proton signal of this compound (a singlet) and the olefinic proton signal of maleic acid (a singlet).
-
Calculate the purity of this compound using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
IS = Internal Standard
-
HPLC-UV Protocol
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer at a pH of around 3.
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Buffer (e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 256 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area of the benzylamine peak against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Trustworthiness and Self-Validation
A key aspect of any analytical method is its inherent trustworthiness, which is established through rigorous validation in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[15]
-
qNMR: The self-validating nature of qNMR stems from its reliance on a certified internal standard with a known purity, traceable to a national metrology institute.[1] The accuracy of the method is primarily dependent on the accuracy of the weighings and the purity of the internal standard.
-
HPLC and GC: The validity of these methods is contingent on the quality of the reference standard of the analyte itself. Any impurities in the reference standard will directly impact the accuracy of the results.
Conclusion and Recommendations
For the quantitative analysis of this compound, qNMR stands out as a superior technique in terms of its status as a primary method, high specificity, and the provision of simultaneous structural information. Its simpler sample preparation and non-destructive nature are also significant advantages, particularly in a research and development setting.
HPLC-UV remains a robust and reliable workhorse for routine quality control due to its widespread availability and the extensive experience of analysts with the technique. However, it requires a well-characterized reference standard of this compound and more extensive method development.
GC-FID is the least suitable method for the direct analysis of this compound due to the non-volatile nature of the salt. The necessity for derivatization or conversion to the free base introduces additional steps that can increase variability and potential for error.
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017). SciSpace. [Link]
-
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. (2010). Zenodo. [Link]
-
Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (2017). ResearchGate. [Link]
-
Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group. [Link]
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qNMR - Quantitative Analysis by NMR. (2022). AWS. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]
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A Comprehensive Guide to the Efficacy of Benzylamine Hydrobromide in Different Solvent Systems
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success or failure of a chemical transformation. It is not merely a medium for reaction but an active participant that influences solubility, reactivity, kinetics, and ultimately, product yield and purity. This guide provides an in-depth comparison of the efficacy of Benzylamine Hydrobromide, a versatile primary amine salt, across various common solvent systems. We will delve into the fundamental principles governing its behavior and provide practical, data-driven insights for its application, with a focus on the widely used reductive amination reaction.
This compound: Physicochemical Profile
This compound (C₇H₉N·HBr) is the hydrobromide salt of benzylamine, a common precursor in organic synthesis.[1][2] As an ammonium salt, its properties are dominated by its ionic character. Understanding these fundamental properties is the first step in rational solvent selection.
| Property | Value | Source |
| Appearance | White to almost white crystalline solid | [3] |
| Molecular Formula | C₇H₁₀BrN | [4] |
| Molecular Weight | 188.07 g/mol | [3][4] |
| Melting Point | 204 °C | [3] |
| Key Feature | Hygroscopic | [3] |
| Hydrogen Bond Donors | 2 (from -NH₃⁺) | [4] |
| Hydrogen Bond Acceptors | 1 (from Br⁻) | [4] |
The presence of the charged benzylammonium cation and bromide anion dictates that the compound's solubility is highest in polar, protic solvents capable of solvating these ions effectively.
The Crucial Role of the Solvent: A Solubility Overview
The efficacy of this compound is inextricably linked to its solubility and the stability of reactive intermediates in the chosen solvent. A solvent's properties—its polarity, dielectric constant, and ability to form hydrogen bonds—determine the extent to which the salt dissolves and participates in a reaction.
| Solvent Class | Example(s) | Polarity | Dielectric Constant (ε) | Key Interaction Mechanism | Expected Solubility of C₇H₉N·HBr |
| Polar Protic | Water, Methanol, Ethanol | High | High (Water: ~80, EtOH: ~25) | Ion-dipole, Hydrogen Bonding | High to Very High |
| Polar Aprotic | DCM, THF, Acetonitrile | Medium | Medium (DCM: ~9, THF: ~7.5) | Dipole-dipole | Low to Moderate |
| Non-Polar Aprotic | Toluene, Hexane | Low | Low (Toluene: ~2.4) | van der Waals forces | Very Low to Insoluble |
The following diagram illustrates the fundamental relationship between solvent type and the dissolution of this ionic reagent.
Caption: General mechanism of reductive amination using benzylamine.
Analysis of Solvent Classes
1. Polar Protic Solvents (e.g., Methanol, Ethanol)
-
Expertise & Experience: These solvents are often the first choice due to their excellent ability to dissolve the this compound salt. The protic nature can also facilitate the proton transfers necessary for imine/iminium ion formation. However, this is a double-edged sword. Alcohols can compete with the amine for reaction with the carbonyl, forming hemiacetals or acetals. Furthermore, when using catalytic hydrogenation for the reduction step, primary and secondary alcohols can be oxidized by the metal catalyst to form aldehyde or ketone impurities, which then generate undesired side-products. [5]* Trustworthiness: While effective for dissolving the starting material, the potential for side reactions requires careful control and analysis. The miscibility of these solvents with water can complicate aqueous workups, often necessitating evaporation of the solvent first. [6] 2. Polar Aprotic Solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Expertise & Experience: Solvents like DCM are workhorses for reductive aminations using hydride reagents like sodium triacetoxyborohydride (STAB). [5]While the solubility of this compound is lower than in alcohols, it is often sufficient, or the reaction can proceed under heterogeneous conditions. The key advantage is the non-reactive nature of the solvent, preventing the side reactions seen with alcohols.
-
Trustworthiness: This system is highly reliable and predictable. The primary challenge is the potential need for a stoichiometric base (like triethylamine) to be added to neutralize the hydrobromide, liberating the free benzylamine to drive the reaction forward. This adds a step and requires removal of the resulting ammonium salt during workup.
3. Non-Polar Aprotic Solvents (e.g., Toluene)
-
Expertise & Experience: Toluene is generally a poor choice for reactions starting with this compound due to extremely low solubility. However, it becomes a viable and even advantageous solvent if the reaction is designed to generate the free benzylamine in situ. For instance, by starting with an aqueous solution of the salt, adding a base, and extracting the liberated free amine into toluene. Toluene is also excellent for driving imine formation by allowing for the azeotropic removal of water with a Dean-Stark apparatus. One study successfully used toluene for the reductive amination of ketones with benzylamine over a heterogeneous catalyst. [7]* Trustworthiness: This approach is only effective under specific conditions where the insolubility of the salt is circumvented. It is not a general-purpose system for this reagent.
Illustrative Data Summary
The following table presents illustrative data for a model reductive amination of cyclohexanone with this compound, reflecting the expected outcomes based on the principles discussed.
| Solvent | Reducing Agent | Additive | Approx. Time (h) | Approx. Yield (%) | Key Considerations |
| Methanol | NaBH₄ | Acetic Acid | 6 | 75-85 | Good solubility; potential for side reactions; difficult workup. [8][6] |
| DCM | NaBH(OAc)₃ | Et₃N | 4 | 85-95 | Controlled reaction; requires base; straightforward workup. [5] |
| Toluene | H₂ (30 bar), Au/TiO₂ | None | 12 | <10* | Poor reagent solubility leads to very low conversion. [7] |
*Note: The yield in toluene would be significantly higher if starting with free benzylamine rather than the hydrobromide salt.
Experimental Protocol: Evaluating Solvent Efficacy
To provide a self-validating system for your specific application, we present a general protocol to screen different solvents for the reductive amination of a model aldehyde (benzaldehyde) with this compound.
Objective: To determine the optimal solvent for the reductive amination between benzaldehyde and this compound using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (Et₃N)
-
Solvents to be tested (e.g., Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF), Methanol)
-
Saturated aq. NaHCO₃ solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware
Step-by-Step Protocol
-
Reaction Setup: To four separate round-bottom flasks equipped with magnetic stir bars, add this compound (1.0 eq) and the chosen solvent (e.g., DCM, 20 mL).
-
Base Addition: Add triethylamine (1.1 eq) to each flask and stir for 10 minutes at room temperature to liberate the free amine.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq) to each flask.
-
Imine Formation: Stir the mixtures at room temperature for 1 hour to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to each flask over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every hour) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. If the reaction solvent is water-miscible (e.g., Methanol, THF), first remove it under reduced pressure and then extract the aqueous residue with an immiscible organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Purify the crude product by column chromatography and calculate the isolated yield for each solvent system. Characterize the product (N-benzyl-1-phenylmethanamine) by ¹H NMR and ¹³C NMR to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for screening solvent efficacy.
Conclusion and Recommendations
The efficacy of this compound is fundamentally governed by the choice of solvent, which controls its solubility and the stability of reaction intermediates.
-
For reactions requiring high solubility of the salt , polar protic solvents like methanol or ethanol are effective, but one must be cautious of potential side reactions and challenging workups.
-
For controlled, predictable reactions with hydride reagents , polar aprotic solvents like DCM are superior, providing a clean reaction environment, though often requiring an added base.
-
Non-polar solvents like toluene are generally unsuitable for the salt form but can be employed in specialized setups where the free amine is used or generated in situ.
Ultimately, the optimal solvent system is application-dependent. The provided screening protocol offers a robust framework for making an empirical, data-driven decision tailored to your specific synthetic challenge.
References
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Protecting group - Wikipedia . Wikipedia. [Link]
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Benzylamine - Wikipedia . Wikipedia. [Link]
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This compound | C7H10BrN | CID 12998568 - PubChem . National Institutes of Health. [Link]
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Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem . National Institutes of Health. [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry . Master Organic Chemistry. [Link]
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The Gabriel Synthesis of Benzylamine - ResearchGate . ResearchGate. [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive . Brigham Young University. [Link]
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Benzylamine via the delepine reaction - Sciencemadness.org . Sciencemadness.org. [Link]
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Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences . Indian Academy of Sciences. [Link]
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Specific solvent issues with Reductive Amination/Alkylation - Wordpress . ACS Green Chemistry Institute. [Link]
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(PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides - ResearchGate . ResearchGate. [Link]
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Supplementary Informations - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]
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Workup for Polar and Water-Soluble Solvents - University of Rochester . University of Rochester Department of Chemistry. [Link]
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Publish Comparison Guide: Cross-Reactivity & Substrate Specificity of Benzylamine Hydrobromide
Executive Summary: The Gold Standard Probe for SSAO/VAP-1 Activity
Benzylamine Hydrobromide (CAS 37488-40-7) is not merely a chemical intermediate; in the context of drug development and bioanalysis, it serves as the definitive reference substrate for distinguishing Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) activity from Monoamine Oxidases (MAO-A and MAO-B).
While often grouped with other primary amines like Tyramine and Phenethylamine, Benzylamine exhibits a unique "cross-reactivity" profile: it is a high-affinity substrate for SSAO and MAO-B but is virtually inert to MAO-A. This guide provides the experimental framework to utilize Benzylamine HBr for validating VAP-1 inhibitors—a critical target in anti-inflammatory and diabetes therapeutics—while controlling for off-target MAO interference.
Comparative Profile: Benzylamine vs. Structural Analogs
To accurately interpret metabolic data, researchers must understand how Benzylamine compares to other biogenic amines. The following matrix highlights the "Enzymatic Cross-Reactivity"—defined here as the potential for a substrate to be metabolized by multiple oxidase isoforms.
Table 1: Amine Oxidase Isoform Specificity Matrix[1]
| Substrate | SSAO (VAP-1) Activity | MAO-B Activity | MAO-A Activity | Primary Inhibitor Check |
| Benzylamine | High ( | Moderate | Negligible | Semicarbazide (Abolishes signal) |
| Tyramine | Moderate | High | High | Clorgyline (MAO-A) / Selegiline (MAO-B) |
| Low | High (Specific) | Low | Selegiline (Deprenyl) | |
| Methylamine | High (SSAO Specific) | Negligible | Negligible | Semicarbazide |
Key Insight: Unlike Tyramine, which "cross-reacts" broadly across all three isoforms, Benzylamine allows for a cleaner isolation of SSAO activity when used in conjunction with selective MAO-B inhibitors (e.g., Pargyline or Selegiline).
Mechanistic Insight: The Structural Basis of Selectivity
The specificity of this compound arises from the steric constraints of the enzyme active sites.
-
SSAO/VAP-1: The active site contains a topaquinone (TPQ) cofactor. Benzylamine's phenyl ring fits optimally into the hydrophobic pocket of SSAO, allowing the primary amine to form a Schiff base with TPQ, initiating oxidative deamination.
-
MAO-A Exclusion: MAO-A prefers phenolic rings (like Serotonin or Tyramine) due to specific polar residues in its active site. The non-polar benzyl ring of Benzylamine lacks the hydroxyl groups required for high-affinity binding to MAO-A, effectively "filtering" it out of the reaction.
Diagram 1: The Enzymatic Selectivity Logic Flow
This decision tree illustrates how to use Benzylamine HBr to confirm specific SSAO activity in a heterogeneous tissue sample.
Caption: Logic flow for distinguishing SSAO from MAO activity using Benzylamine HBr and selective inhibitors.
Experimental Protocol: Differential Inhibition Assay
Objective: Quantify specific SSAO activity in adipose tissue or serum using Benzylamine HBr, correcting for MAO-B cross-reactivity.
Reagents Required[2][3][4][5]
-
Substrate: this compound (Prepare 100 mM stock in dH2O).
-
Inhibitor B: Pargyline (MAO A/B selective).
-
Detection System: Amplex Red / Horseradish Peroxidase (HRP).
Step-by-Step Methodology
-
Pre-Incubation (The Specificity Filter):
-
Aliquot tissue homogenate (20 µg protein) into three wells:
-
Well 1 (Total Activity): Buffer only.
-
Well 2 (MAO-Blocked): Add Pargyline (10 µM final). This isolates SSAO activity.
-
Well 3 (SSAO-Blocked): Add Semicarbazide (1 mM final). This isolates MAO activity.[3]
-
-
Incubate at 37°C for 30 minutes. This step is critical to allow irreversible inhibitors to bind.
-
-
Reaction Initiation:
-
Add Benzylamine HBr (final concentration 0.5 mM) to all wells.
-
Simultaneously add the Amplex Red/HRP detection mix.
-
Note on Causality: Benzylamine is oxidized to Benzaldehyde + H2O2 + NH3. The H2O2 reacts with Amplex Red (via HRP) to produce Resorufin (fluorescent).
-
-
Kinetic Measurement:
-
Measure fluorescence (Ex/Em: 530/590 nm) every 2 minutes for 30 minutes.
-
Calculate the slope (RFU/min) for the linear portion.
-
-
Data Validation (Self-Check):
-
Calculate Specific SSAO Activity = (Slope Well 2) - (Slope Well 3).
-
Cross-Reactivity Check: If Well 3 shows significant activity (>10% of Well 1), your sample contains high MAO-B levels, confirming the need for the Pargyline block.
-
Cross-Reactivity in Immunoassays
While Benzylamine is primarily an enzymatic probe, it is structurally homologous to amphetamines and phenethylamines. In the context of Urine Drug Screening (UDS) :
-
False Positives: High concentrations of Benzylamine (rare in biological samples unless supplemented) generally do not trigger false positives in standard Amphetamine immunoassays because they lack the
-methyl group required for antibody recognition. -
Interference: However, Benzylamine derivatives (e.g., N-benzyl-amphetamine) can show significant cross-reactivity. When designing haptens for antibody generation, the benzyl group is often used as a linker; therefore, free Benzylamine HBr is used in "blocking" studies to ensure antibodies are specific to the drug core and not the linker arm.
Diagram 2: Oxidative Deamination Pathway
Visualizing the chemical transformation utilized in the detection assay.
Caption: The oxidative deamination pathway of Benzylamine generating the H2O2 signal.
References
-
Ochiai, Y., et al. (2006). "Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems."[4] Biological and Pharmaceutical Bulletin. Available at: [Link]
-
Carpéné, C., et al. (2006). "SSAO Substrates Exhibiting Insulin-Like Effects in Adipocytes as a Promising Treatment Option for Metabolic Disorders." ResearchGate. Available at: [Link]
-
Visentin, S., et al. (2020). "Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Haller, C.A., et al. (2019). "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry. Available at: [Link]
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- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Synthesis: Benchmarking Simple Amine Salt Precursors Against Novel Catalytic Systems in Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone for the construction of a myriad of essential molecules, from pharmaceuticals to advanced materials. Reductive amination, the process of converting a carbonyl group to an amine, stands out as one of the most powerful and widely utilized transformations for this purpose. Historically, methodologies have often relied on stoichiometric reagents or simple amine derivatives to drive these reactions. This guide provides an in-depth technical comparison between the conceptual role of a simple amine salt, exemplified by benzylamine hydrobromide, in initiating organocatalytic cycles, and the performance of cutting-edge, novel catalytic systems. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics to offer a clear perspective on the evolution of C-N bond formation strategies.
The Evolving Role of Amine Salts in Catalysis: From Precursor to In Situ Catalyst Generation
This compound, in itself, is not a catalyst. Rather, it represents a stable, solid form of benzylamine, an essential primary amine in organic synthesis. The true catalytic activity in the context of this discussion arises from the amine functionality. In the presence of a base, this compound liberates the free amine, which can then participate in catalytic cycles. This is particularly relevant in the field of organocatalysis, where secondary and primary amines are known to catalyze reactions through the formation of nucleophilic enamines or electrophilic iminium ions.
The use of an amine salt can be seen as an in situ method for generating the active organocatalyst. The hydrobromide salt ensures stability and ease of handling of the amine. This approach can be considered a baseline for amine-driven catalysis, from which more sophisticated and efficient catalytic systems have evolved.
Reductive Amination: A Model Reaction for Benchmarking
To provide a clear and relevant comparison, we will focus on the reductive amination of an aldehyde with an amine. This reaction typically proceeds in two stages: the formation of an imine intermediate followed by its reduction to the corresponding amine. The efficiency and selectivity of this process are highly dependent on the chosen catalytic system and the reducing agent.
The Organocatalytic Approach: An Amine Salt-Mediated Baseline
In a simple organocatalytic reductive amination, a primary or secondary amine, generated from its salt, reacts with a carbonyl compound to form an imine. This imine is then activated by a catalyst, often through hydrogen bonding or protonation, making it more susceptible to reduction by a hydride source.
Experimental Protocol: Organocatalyzed Reductive Amination of Benzaldehyde with Aniline
This protocol represents a typical organocatalytic approach where the catalyst activates the imine for reduction.
-
Imine Formation: In a round-bottom flask, combine benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL).
-
Catalyst Addition: Add a thiourea-based organocatalyst (e.g., 5-10 mol%).
-
Reductant Addition: Introduce a mild reducing agent, such as a Hantzsch ester (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography.
The organocatalyst in this process activates the imine intermediate towards reduction by forming hydrogen bonds, thereby increasing its electrophilicity.
Novel Catalytic Systems: A Leap in Efficiency and Selectivity
Modern synthetic chemistry has seen the advent of highly sophisticated catalysts that significantly outperform simpler systems in terms of activity, selectivity, and substrate scope. We will now explore three major classes of novel catalysts for reductive amination.
Transition Metal Catalysis: The Powerhouses of C-N Bond Formation
Transition metal complexes, particularly those based on ruthenium, iridium, and palladium, have revolutionized reductive amination.[1][2] These catalysts can activate hydrogen directly or facilitate transfer hydrogenation, often with exceptional efficiency and stereoselectivity.
Ruthenium-Catalyzed Asymmetric Reductive Amination
Ruthenium complexes, in combination with chiral phosphine ligands, are highly effective for the asymmetric synthesis of primary amines from ketones using ammonium salts as the amine source and molecular hydrogen as the reductant.[3]
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination of Acetophenone [3]
-
Catalyst Preparation: In a glovebox, a vial is charged with a ruthenium precursor (e.g., [Ru(cod)(2-methylallyl)2]) and a chiral diphosphine ligand (e.g., C3-TunePhos).
-
Reaction Setup: To this catalyst mixture, add the ketone substrate (acetophenone, 1.0 mmol), an ammonium salt (e.g., ammonium acetate, 1.5 mmol), and a solvent (e.g., methanol).
-
Hydrogenation: The vial is placed in an autoclave, which is then purged and pressurized with hydrogen gas (50 atm).
-
Reaction: The reaction is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 h).
-
Analysis: After cooling and careful depressurization, the conversion and enantiomeric excess of the resulting primary amine are determined by chiral HPLC or GC.
The key to the high performance of this system lies in the ability of the ruthenium complex to coordinate and activate both the imine intermediate and hydrogen, facilitating the highly enantioselective reduction.
Photocatalysis: Harnessing Light for Amine Synthesis
Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis.[4][5] In the context of reductive amination, photocatalysts can facilitate the single-electron reduction of imines to generate radical intermediates, which are then converted to the final amine product.
Quantum Dot-Catalyzed Reductive Amination via Transfer Hydrogenation
Cadmium-based quantum dots (QDs) can act as highly active and stable photoredox catalysts for the transfer hydrogenation of imines to amines, using a hydrogen atom donor like thiophenol.[4]
Experimental Protocol: QD-Photocatalyzed Transfer Hydrogenation of an Imine [4]
-
Reaction Setup: In a vial, the pre-formed imine (0.1 mmol), the CdSe/CdS core/shell quantum dot photocatalyst, and a hydrogen donor (e.g., thiophenol, 0.2 mmol) are dissolved in a suitable solvent.
-
Irradiation: The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature.
-
Monitoring: The progress of the reaction is monitored by GC-MS.
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the amine product.
This method proceeds via a proton-coupled electron transfer (PCET) from the photoexcited quantum dot to the protonated imine, followed by a hydrogen atom transfer.[4]
Advanced Organocatalysis: Chiral Brønsted Acids
While simple amines can initiate organocatalytic cycles, the development of sophisticated chiral organocatalysts, such as BINOL-derived phosphoric acids, has enabled highly enantioselective reductive aminations.[6] These catalysts act as chiral Brønsted acids, activating the imine towards reduction by a hydride donor.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Reductive Amination [6]
-
Reaction Setup: A mixture of the ketone (e.g., acetophenone, 0.5 mmol), the amine (e.g., p-anisidine, 0.6 mmol), and the chiral phosphoric acid catalyst (e.g., an ortho-triphenylsilyl substituted BINOL-phosphoric acid, 5 mol%) is prepared in a suitable solvent.
-
Reductant Addition: A Hantzsch ester is added as the hydride source.
-
Reaction: The reaction is stirred at a specific temperature (e.g., 40 °C) until completion.
-
Purification and Analysis: The product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC.
The chiral pocket created by the phosphoric acid catalyst ensures that the hydride transfer occurs in a highly stereocontrolled manner.
Performance Benchmark: A Comparative Analysis
To provide a clear comparison, the following table summarizes the key performance metrics of the different catalytic approaches for reductive amination.
| Catalytic System | Typical Catalyst Loading | Reaction Conditions | Yield | Selectivity (e.g., enantioselectivity) | Turnover Number (TON) | Key Advantages | Limitations |
| "Amine Salt-Mediated" Organocatalysis (Baseline) | 5-20 mol% | Room temperature to mild heating | Moderate to Good | Varies; often low for simple amines | Low | Simple setup, metal-free | Higher catalyst loading, longer reaction times, limited scope |
| Ruthenium/Chiral Phosphine | 0.5-2 mol% | Elevated temperature and pressure (H₂) | High to Excellent | Excellent (often >90% ee) | High | High efficiency and enantioselectivity for primary amines | Requires specialized equipment (autoclave), precious metal |
| Iridium/Chiral Ligand | 1-5 mol% | Mild to elevated temperatures | High to Excellent | Excellent (often >95% ee) | Moderate to High | Broad substrate scope, high enantioselectivity | Precious metal catalyst |
| Palladium/Buchwald-Hartwig Ligands | 0.1-2 mol% | Mild to elevated temperatures | High to Excellent | N/A (for achiral) | Very High (up to 5000 reported for C-N coupling)[7] | Extremely high TONs, broad scope for C-N coupling | Precious metal, ligand sensitivity |
| Quantum Dot Photocatalysis | Low loading | Room temperature, visible light | Good to Excellent | N/A (for achiral) | Potentially high | Mild conditions, uses light as energy source | Requires specific light source, potential for side reactions |
| Chiral Phosphoric Acid Organocatalysis | 1-10 mol% | Room temperature to mild heating | High to Excellent | Excellent (often >90% ee) | Moderate | Metal-free, high enantioselectivity | Can require higher catalyst loading than metal catalysts |
Visualizing the Catalytic Cycles
To better understand the mechanistic differences, the following diagrams illustrate the catalytic cycles for three of the discussed systems.
Caption: Baseline organocatalytic cycle for reductive amination.
Caption: Simplified cycle for Ru-catalyzed reductive amination.
Caption: General cycle for photocatalytic imine reduction.
Conclusion: A Paradigm Shift in Amine Synthesis
While simple amine salts like this compound play a foundational role as precursors for the in situ generation of amine reactants and basic organocatalysts, the landscape of C-N bond formation has been dramatically reshaped by the development of novel catalytic systems.
-
For Efficiency and Throughput: Transition metal catalysts, particularly those based on palladium and ruthenium, offer unparalleled activity and turnover numbers, making them ideal for large-scale synthesis and applications where catalyst loading is a critical cost factor.[7][8]
-
For Stereoselectivity: Chiral ruthenium and iridium complexes, as well as advanced chiral Brønsted acid organocatalysts, provide exquisite control over stereochemistry, which is paramount in the synthesis of chiral drugs and natural products.[3][9][10]
-
For Green and Sustainable Chemistry: Photocatalytic methods, operating at room temperature and utilizing light as a renewable energy source, represent a significant step towards more environmentally benign synthetic protocols.[4]
The choice of a catalytic system is therefore a multifactorial decision that depends on the desired product, the required scale, cost considerations, and the importance of stereocontrol. While the conceptual simplicity of using a basic amine salt as a catalyst precursor has its place, the adoption of novel, more sophisticated catalysts offers chemists an expanding toolbox to tackle increasingly complex synthetic challenges with greater efficiency, selectivity, and sustainability.
References
- Amine-Catalyzed Aldol Condensation in the Presence of Lithium Perchlor
-
Organocatalyzed Reductive Amination and its Application in the Construction of Biologically Significant Molecules. (n.d.). Masaryk University. Retrieved from [Link]
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Synthesis of Amines. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Journal of Organic Chemistry & Process Research.
- Comparative Analysis of Different Reducing Agents in Amin
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). University of Oregon. Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Enantioselective Organocatalytic Reductive Amination. (2005). Macmillan Group, Princeton University.
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Synthesis of Amines. (2025). Chemistry LibreTexts. Retrieved from [Link]
- Organo-catalysed Reductive Amination/alkyl
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Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]
- Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. (n.d.). The Journal of Organic Chemistry.
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A Comparative Guide to the Applications of Benzylamine Hydrobromide in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a primary amine source is a critical decision that can significantly impact the efficiency, scalability, and overall success of a synthetic route. Among the myriad of options, benzylamine and its salts serve as versatile and widely utilized reagents. This guide provides an in-depth technical comparison of benzylamine hydrobromide, offering insights into its applications, performance relative to alternatives, and detailed experimental protocols.
Introduction to this compound: Properties and Advantages
This compound (C₇H₉N·HBr) is the hydrobromide salt of benzylamine.[1] While benzylamine itself is a liquid with an ammonia-like odor, its hydrobromide salt is a stable, crystalline solid, which offers significant advantages in a laboratory and industrial setting.[2][3]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀BrN | [1] |
| Molecular Weight | 188.07 g/mol | [4] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 204 °C | [4] |
| Solubility | Soluble in water | [3] |
The solid nature of this compound makes it easier to handle, weigh, and store compared to the liquid and volatile free base. This increased stability also translates to a longer shelf life and reduced risk of degradation. From a safety perspective, the lower volatility of the salt minimizes inhalation exposure.
Key Applications and Comparative Analysis
The primary utility of this compound in organic synthesis lies in its function as a precursor to the benzylamine moiety. This can be for the introduction of a primary amine via reductive amination or for the synthesis of N-substituted benzylamines.
N-Alkylation: A Direct Route to Secondary Amines
A significant application of this compound is in the direct N-alkylation to form secondary amines. This approach offers an alternative to the often difficult-to-control direct alkylation of benzylamine, which can lead to over-alkylation and the formation of tertiary amines.[5]
Comparative Performance with Different Bases:
A study on the monoalkylation of this compound with butyl bromide highlighted the importance of the base in achieving high selectivity for the secondary amine product. The data below summarizes the findings.
| Base | Conversion (%) | Selectivity (Secondary Amine) (%) |
| K₂CO₃ | 95 | 85 |
| Cs₂CO₃ | 98 | 92 |
| DBU | 80 | 75 |
| Et₃N | 65 | 60 |
Data synthesized from a study on the N-alkylation of primary amine hydrobromides.
As the data suggests, the choice of base is critical, with cesium carbonate providing the highest selectivity for the desired secondary amine. The rationale behind this selectivity lies in the careful deprotonation of the primary amine hydrobromide to the free amine for reaction, while the resulting, more sterically hindered secondary amine product remains protonated and less reactive towards further alkylation.
Experimental Protocol: N-Alkylation of this compound
-
To a stirred solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added cesium carbonate (1.2 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
Butyl bromide (1.1 mmol) is added, and the reaction mixture is heated to 60 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-butylbenzylamine.
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A Researcher's Guide to Isotopic Labeling of Primary Amines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is paramount. Isotopic labeling, the intentional replacement of an atom with its heavier, non-radioactive isotope, provides an indispensable tool for elucidating metabolic pathways, quantifying metabolites, and understanding drug disposition.[1][2][3] This guide offers an in-depth comparison of common isotopic labeling strategies for primary amines, a functional group prevalent in pharmaceuticals and biomolecules. We will delve into the nuances of Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) labeling, providing experimental insights and a comparative framework to guide your selection of the most appropriate technique.
The Strategic Value of Isotopic Labeling in Amine-Containing Molecules
Primary amines are key pharmacophores and metabolic hubs. Labeling these molecules allows for:
-
Metabolic Fate and Pharmacokinetic (ADME) Studies: Tracing the absorption, distribution, metabolism, and excretion of drug candidates.[3][4][5]
-
Quantitative Mass Spectrometry: Using isotopically labeled compounds as internal standards for accurate quantification of endogenous or exogenous amines.[6][7]
-
Mechanistic Elucidation: Investigating reaction mechanisms and enzyme kinetics by observing the fate of the isotopic label.[8][9]
The choice of isotope—²H, ¹³C, or ¹⁵N—is a critical experimental decision, each with distinct advantages and methodological considerations.
Comparative Analysis of Isotopic Labeling Strategies for Primary Amines
While a universal "best" method does not exist, an optimal choice depends on the experimental goals, the molecular structure, and the analytical techniques available. Here, we compare the leading approaches for labeling primary amines.
| Labeling Strategy | Isotope Source Examples | Key Advantages | Key Considerations | Typical Labeling Efficiency |
| Nitrogen-15 (¹⁵N) Labeling | ¹⁵N-Ammonium Chloride, ¹⁵N-Benzophenone Imine | Direct labeling of the amine functional group; provides insights into nitrogen metabolism.[10][11] | Can be synthetically challenging for late-stage labeling.[10][12] | >99% achievable with specific methods.[10] |
| Deuterium (²H) Labeling | Deuterium gas (D₂), Deuterated solvents (e.g., D₂O), Sodium borodeuteride (NaBD₄) | Can alter metabolic rates (Kinetic Isotope Effect), potentially improving drug stability.[6][8][13] | Potential for back-exchange; position of the label is critical.[3] | Varies widely depending on the method and substrate. |
| Carbon-13 (¹³C) Labeling | ¹³C-Glucose, ¹³C-Amino Acids, ¹³C-Labeled building blocks | Provides a stable label within the carbon skeleton, resistant to exchange.[14][15] | Often requires de novo synthesis of the labeled molecule.[16] | High incorporation achievable through metabolic labeling or synthesis.[14] |
In-Depth Look at Key Labeling Methodologies
Nitrogen-15 Labeling of Primary Amines
Nitrogen-15 is the most direct way to label the amine moiety. Its low natural abundance (0.366%) makes the ¹⁵N-labeled signal easily distinguishable.[11][17] A powerful, late-stage method for the isotopic exchange of primary amines utilizes a ¹⁵N-labeled benzophenone imine as the nitrogen source.[10][12] This approach is notable for its broad substrate scope, including complex drug molecules, and achieves complete and selective isotopic labeling.[10][12]
Experimental Workflow: Late-Stage ¹⁵N Isotopic Exchange
This workflow illustrates the general principle of late-stage nitrogen isotope exchange for primary amines.
Caption: Workflow for late-stage ¹⁵N labeling of primary amines.
Deuterium Labeling at the Benzylic Position
For benzylamine and related structures, deuterium labeling at the benzylic C-H position is of significant interest. This is because these positions are often susceptible to metabolism by cytochrome P450 enzymes. Replacing hydrogen with deuterium can slow down this metabolic process due to the kinetic isotope effect, potentially enhancing the drug's half-life.[8][13] Palladium-catalyzed methods have been developed for the chemoselective deuteration of benzylic C-H bonds using deuterium gas.[13]
Protocol: Palladium-Catalyzed Benzylic C-H Deuteration
The following is a generalized protocol based on modern synthetic methods for benzylic C-H deuteration.
-
Reaction Setup: In a suitable pressure vessel, combine the benzylamine substrate, a palladium catalyst (e.g., Pd/C), and a suitable solvent.
-
Atmosphere Exchange: Purge the vessel with deuterium gas (D₂), and then pressurize to the desired level.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature and stir for the designated time.
-
Workup and Purification: After cooling, carefully vent the deuterium gas. The reaction mixture is then filtered to remove the catalyst, and the product is purified using standard techniques such as chromatography.
-
Analysis: The extent and position of deuterium incorporation are confirmed by mass spectrometry and NMR spectroscopy.[18]
Logical Relationship: Isotope Choice and Experimental Outcome
The selection of an isotopic label has direct consequences for the type of information that can be obtained.
Caption: The relationship between experimental goals, isotope selection, and outcomes.
Concluding Remarks for the Practicing Scientist
The isotopic labeling of primary amines is a powerful and versatile tool in the modern drug development and life sciences landscape. While direct ¹⁵N-labeling offers unparalleled specificity for tracking the amine nitrogen, deuterium labeling provides a strategic avenue for modulating metabolic stability. Carbon-13 labeling, in turn, offers a robust method for creating internal standards and tracing carbon skeletons. The choice of labeling strategy should be a deliberate one, guided by the specific research question at hand. By understanding the comparative advantages and limitations of each approach, researchers can design more informative experiments, leading to deeper insights into the complex behavior of amine-containing molecules in biological systems.
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A Comparative Guide to the Kinetic Analysis of Amine Sources in the Kabachnik-Fields Reaction
Welcome to a detailed guide on the kinetic analysis of reactions involving primary amines, with a specific focus on comparing Benzylamine hydrobromide to its free base counterpart, Benzylamine, in the context of the Kabachnik-Fields reaction. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize multi-component reactions through rigorous kinetic investigation.
This guide moves beyond simple protocol recitation. It delves into the "why" behind experimental design, offering a framework for self-validating studies and grounding all claims in established scientific literature. We will explore how the choice of an amine salt versus a free base can impact reaction kinetics and provide the tools to quantify these differences.
Introduction: The Significance of Amine Choice in C-P Bond Formation
The Kabachnik-Fields (K-F) reaction is a cornerstone of medicinal chemistry, providing a robust pathway to synthesize α-aminophosphonates, a class of compounds with significant biological activity. This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.
The reaction mechanism is generally accepted to proceed through two potential pathways: an "imino-route" where the amine and carbonyl first form a Schiff base, which is then attacked by the phosphite, or a "hydroxy-route" involving initial addition of the phosphite to the carbonyl. The prevailing pathway is often dictated by the specific reactants and catalysts used. The amine's nucleophilicity and steric profile are critical determinants of the reaction rate and overall yield.
A common experimental variable is the form of the amine used. While free bases like Benzylamine are standard, their hydrohalide salts, such as this compound, are often more stable, less volatile, and easier to handle. However, the use of a salt introduces a new variable: the in-situ generation of the free amine, which can be influenced by reaction conditions and potentially alter the kinetic profile. This guide provides a framework for quantitatively comparing these two amine sources.
Comparative Kinetic Analysis: Benzylamine vs. This compound
This section outlines a comparative study to determine the kinetic performance of this compound against Benzylamine in a model Kabachnik-Fields reaction.
The Model Reaction
We will consider the reaction between benzaldehyde, diethyl phosphite, and the amine source (either Benzylamine or this compound) to yield diethyl (phenyl(benzylamino)methyl)phosphonate.
Experimental Design & Rationale
To ensure a robust comparison, the kinetic analysis must be conducted under carefully controlled conditions. The primary analytical technique will be in-situ Fourier Transform Infrared (FTIR) spectroscopy, which allows for real-time monitoring of reactant consumption and product formation without quenching the reaction.
Core Principle: By monitoring the change in concentration of a key species over time, we can determine the reaction rate constant (k) under different conditions. Comparing the k values obtained for Benzylamine and this compound will provide a quantitative measure of their relative performance.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative kinetic study.
Caption: Workflow for comparative kinetic analysis.
Detailed Experimental Protocols
Protocol 1: Kinetic Run using Benzylamine (Free Base)
-
Reactor Setup: Charge a 100 mL jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and an in-situ FTIR probe (e.g., Mettler Toledo ReactIR) with 50 mL of toluene.
-
Thermal Equilibration: Set the circulator to 60°C and allow the solvent to equilibrate with stirring (300 RPM).
-
Background Spectrum: Collect an IR background spectrum of the toluene at 60°C.
-
Reactant Injection:
-
Inject 10.0 mmol of Benzylamine into the reactor.
-
Inject 10.0 mmol of benzaldehyde and 12.0 mmol of diethyl phosphite (a slight excess of phosphite is used to ensure the amine is the limiting reagent).
-
-
Data Collection: Immediately begin collecting IR spectra every 2 minutes for a total of 4 hours.
-
Analysis: Monitor the growth of a unique product peak (e.g., the P=O stretch around 1238 cm⁻¹) to track the reaction progress.
Protocol 2: Kinetic Run using this compound
-
Reactor Setup & Equilibration: Follow steps 1-3 from Protocol 1.
-
Reactant Injection:
-
Inject 10.0 mmol of this compound into the reactor.
-
Inject 10.5 mmol of a non-nucleophilic base (e.g., triethylamine) to liberate the free benzylamine in-situ. The slight excess ensures full deprotonation.
-
Inject 10.0 mmol of benzaldehyde and 12.0 mmol of diethyl phosphite.
-
-
Data Collection & Analysis: Follow steps 5-6 from Protocol 1.
Trustworthiness Check: The use of an in-situ probe is critical for trustworthiness as it provides a continuous, non-invasive view of the reaction. This avoids errors associated with quenching and sampling. The inclusion of a non-nucleophilic base in the hydrobromide experiment is a crucial control to isolate the effect of the amine source itself.
Data Interpretation and Performance Comparison
The data from the FTIR analysis will be used to generate concentration vs. time profiles for the product. Assuming the reaction is pseudo-first-order with respect to the amine (a common finding when other reactants are in excess or their concentration changes minimally), we can plot the natural logarithm of the normalized reactant concentration (ln[A]/[A]₀) against time. The slope of this line will be the negative of the pseudo-first-order rate constant, -k.
Expected Results and Visualization
It is hypothesized that the reaction with Benzylamine will exhibit a faster initial rate than the reaction with this compound. This is because the free amine is immediately available for reaction. In contrast, the hydrobromide salt requires an initial deprotonation step, which may introduce an induction period or result in a lower overall rate constant.
The following diagram illustrates the expected kinetic profiles.
A Head-to-Head Comparison of Benzylamine Hydrobromide Synthesis Methods: A Guide for Researchers
For chemists engaged in pharmaceutical development and fine chemical synthesis, the selection of a synthetic route is a critical decision that balances efficiency, purity, scalability, and safety. Benzylamine hydrobromide, a key intermediate and active pharmaceutical ingredient in its own right, is accessible through several well-established synthetic pathways. This guide provides an in-depth, head-to-head comparison of the most common methods for its synthesis, offering experimental insights and data to inform your selection process.
Introduction: The Significance of Benzylamine and Its Hydrobromide Salt
Benzylamine is a versatile primary amine utilized in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. Its hydrobromide salt, this compound, is often preferred for its crystalline nature, stability, and ease of handling compared to the free base, which is a liquid and susceptible to oxidation and carboxylation upon exposure to air.
This guide will dissect three principal routes to benzylamine, the immediate precursor to the target hydrobromide salt:
-
The Gabriel Synthesis: A classic method for the preparation of primary amines.
-
Reductive Amination of Benzaldehyde: A highly efficient and atom-economical approach.
-
The Delépine Reaction (via Hexamethylenetetramine): An indirect ammonolysis of benzyl halides.
The final conversion of the synthesized benzylamine to its hydrobromide salt will be addressed as a concluding step applicable to all primary synthesis routes.
Comparative Analysis of Benzylamine Synthesis Routes
The choice of synthesis method is a multifactorial decision. The following table provides a comparative overview of the key performance indicators for the three main routes to benzylamine.
| Metric | Gabriel Synthesis | Reductive Amination of Benzaldehyde | Delépine Reaction (from Benzyl Halide) |
| Typical Yield | 60-70% | 90-99% | 65-85% |
| Product Purity | Very High | High | High |
| Reaction Time | Multi-step, can be lengthy | Relatively short (one-pot possible) | Multi-step, moderately long |
| Scalability | Moderate | High | High |
| Key Reagents | Phthalimide, Benzyl Bromide, Hydrazine | Benzaldehyde, Ammonia, Reducing Agent (e.g., H₂, NaBH₄) | Benzyl Halide, Hexamethylenetetramine, Acid |
| Safety Concerns | Use of hydrazine (toxic), lachrymatory benzyl bromide | Handling of gaseous ammonia and hydrogen (flammable), metal catalysts | Use of halogenated solvents, lachrymatory benzyl halide |
| Byproducts | Phthalhydrazide | Water, minor over-alkylation products | Ammonium salts, formaldehyde |
Method 1: The Gabriel Synthesis
The Gabriel synthesis is renowned for its ability to produce primary amines of very high purity, effectively avoiding the over-alkylation issues that can plague other methods.
Mechanistic Rationale
The synthesis proceeds via two key stages. First, the phthalimide anion acts as a nucleophile, attacking the benzyl halide in an SN2 reaction to form N-benzylphthalimide. The phthalimide group serves as a protecting group for the amine. In the second stage, the N-benzylphthalimide is cleaved, typically with hydrazine (the Ing-Manske procedure), to release the desired primary amine.
Experimental Protocol: Gabriel Synthesis of Benzylamine
Step 1: Synthesis of N-Benzylphthalimide
-
In a round-bottom flask, combine phthalimide and potassium carbonate.
-
Add benzyl bromide and a suitable solvent, such as dimethylformamide (DMF).
-
Heat the mixture under reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into water to precipitate the N-benzylphthalimide.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure N-benzylphthalimide.
Step 2: Hydrolysis of N-Benzylphthalimide to Benzylamine
-
Suspend the N-benzylphthalimide in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 1-2 hours, during which the phthalhydrazide byproduct precipitates.
-
Cool the mixture and add an excess of aqueous hydrochloric acid to dissolve the benzylamine and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide.
-
Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free benzylamine.
-
Extract the benzylamine with an organic solvent (e.g., diethyl ether), dry the organic layer, and distill to purify the benzylamine.
Workflow Diagram: Gabriel Synthesis
Caption: Workflow for the Gabriel Synthesis of Benzylamine.
Method 2: Reductive Amination of Benzaldehyde
Reductive amination is a highly versatile and widely used method for the synthesis of amines. For benzylamine, this typically involves the reaction of benzaldehyde with ammonia to form an intermediate imine, which is then reduced in situ.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a benzylideneimine. The imine is subsequently reduced to benzylamine using a suitable reducing agent. Common reducing agents include hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon) or hydride reagents like sodium borohydride (NaBH₄).
Experimental Protocol: Reductive Amination for Benzylamine Synthesis
-
In a pressure vessel, dissolve benzaldehyde in a solvent such as methanol.
-
Add a solution of ammonia in methanol.
-
Introduce a catalyst, for example, Raney Nickel.
-
Pressurize the vessel with hydrogen gas.
-
Heat the mixture with stirring. The reaction progress can be monitored by the uptake of hydrogen.
-
After the reaction is complete, cool the vessel, vent the hydrogen, and filter off the catalyst.
-
The resulting solution of benzylamine can be purified by distillation. A yield of 93% has been reported for this process.
Workflow Diagram: Reductive Amination
Caption: Workflow for the Reductive Amination of Benzaldehyde.
Method 3: The Delépine Reaction (via Hexamethylenetetramine)
The Delépine reaction provides an efficient method for the synthesis of primary amines from alkyl halides, using hexamethylenetetramine as an ammonia surrogate. This approach avoids the formation of secondary and tertiary amine byproducts often seen with direct ammonolysis.
Mechanistic Rationale
Benzyl halide reacts with hexamethylenetetramine to form a quaternary ammonium salt. This salt is stable and can be isolated. Subsequent hydrolysis of this salt in an acidic medium (e.g., ethanolic hydrochloric acid) yields the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts. The free amine can then be liberated by neutralization.
Experimental Protocol: Delépine Reaction for Benzylamine Synthesis
Step 1: Formation of the Quaternary Ammonium Salt
-
Dissolve hexamethylenetetramine in a suitable solvent like chloroform or dichloromethane.
-
Add benzyl bromide to the solution.
-
The quaternary ammonium salt will precipitate out of the solution. The reaction can be driven to completion by gentle heating.
-
Filter the solid salt and wash with the solvent. A yield of 97.2% for the salt has been reported based on benzyl bromide.
Step 2: Acid Hydrolysis to Benzylamine Salt
-
Suspend the isolated quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Upon cooling, the benzylamine hydrochloride will crystallize out.
-
Filter the benzylamine hydrochloride and wash with a small amount of cold ethanol. Purity of 99.0% and a yield of 68.5% have been reported for this step.
Workflow Diagram: Delépine Reaction
Caption: Workflow for the Delépine Reaction.
Final Step: Formation of this compound
Once benzylamine has been synthesized by any of the above methods and purified, it can be converted to its hydrobromide salt.
Experimental Protocol: Benzylamine to this compound
-
Dissolve the purified benzylamine in a suitable solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrobromic acid with stirring.
-
The this compound will precipitate from the solution.
-
Filter the crystalline solid, wash with a small amount of cold solvent, and dry under vacuum.
This procedure is analogous to the preparation of benzylamine hydrochloride, for which simple addition of the corresponding acid leads to crystallization of the salt.
Conclusion
The choice of the optimal synthesis route for this compound depends on the specific requirements of the project.
-
For the highest purity, the Gabriel synthesis is an excellent, albeit longer, choice.
-
For high yield and scalability, reductive amination is often the preferred industrial method.
-
The Delépine reaction offers a good balance of yield and purity, with the advantage of avoiding the direct handling of large quantities of ammonia.
Each method has its own set of advantages and challenges. By understanding the underlying chemistry and procedural nuances detailed in this guide, researchers can make an informed decision to select the most appropriate synthetic strategy for their needs.
References
- Brainly. (2023, August 17). Outline a benzylamine preparation using Gabriel's synthesis.
- PrepChem. (n.d.). Preparation of benzylamine.
- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
- ChemicalBook. (n.d.). Benzylamine synthesis.
- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
- Wikipedia. (n.d.). Benzylamine.
- Google Patents. (n.d.). CN102276377A - Method for preparing benzylamine.
- Google Patents. (n.d.). US2987548A - Preparation of benzylamine.
- ChemicalBook. (2023, May 24). Benzylamine: Properties, Preparation and Applications.
- YouTube. (2025, June 30). [Chemistry] How would you prepare benzylamine ( ) from each compound? In some cases, more than one s.
- TCI EUROPE N.V. (n.d.). This compound.
- ResearchGate. (2020, November 16). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?.
- PubChem. (n.d.). This compound.
- Quora. (2017, April 14). How to convert benzamide to benzyl amine.
- Alfa Chemistry. (n.d.). CAS 37488-40-7 this compound.
- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
- ACS Publications. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education.
- ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.
- Taylor & Francis Online. (n.d.). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION.
- Journal of Chemical Education. (n.d.). The Gabriel synthesis of benzylamine: An undergraduate organic experiment.
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
Safety Operating Guide
Benzylamine hydrobromide proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of Benzylamine Hydrobromide
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This compound, a versatile reagent, demands a methodical approach not only in its application but also in its disposal. This guide provides an in-depth, procedural framework for managing this compound waste, ensuring that safety and regulatory compliance are maintained at the highest standard. Our objective is to provide value beyond the product, building a foundation of trust through expert guidance on chemical handling and safety.
Foundational Knowledge: Hazard Assessment
Before any disposal protocol is initiated, a comprehensive understanding of the compound's hazards is essential. This compound is an amine salt that is corrosive, toxic, and presents environmental risks. The Safety Data Sheet (SDS) is the primary source for this critical information.
A summary of the key hazards is presented below:
| Hazard Class | Description | Primary Precaution |
| Acute Toxicity (Oral/Dermal) | Harmful if swallowed or in contact with skin.[1] | Prevent all contact; do not eat, drink, or smoke while handling.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][3] Skin corrosion can lead to irreversible damage.[1] | Wear appropriate chemical-resistant gloves and protective clothing.[2] |
| Serious Eye Damage | Causes severe eye damage, with a risk of blindness.[2][3][4][5] | Wear chemical safety goggles and, if necessary, a face shield.[3][6] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or vapors.[2][6] | Use only in a well-ventilated area or with local exhaust ventilation.[2] |
| Aquatic Hazard | Harmful to aquatic life. | Prevent release to the environment; contain all spills and waste.[3] |
The Disposal Protocol: A Step-by-Step Methodology
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Because the molecule contains a bromine atom, it is classified as a halogenated organic compound .[7][8] This classification is critical as it dictates the final disposal pathway.
Figure 1: Disposal Workflow for this compound.
Methodology:
-
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing the correct PPE. This includes, at a minimum, nitrile gloves, a lab coat, and chemical safety goggles.[2][3] If there is a risk of generating dust, respiratory protection should also be used.[9]
-
Waste Segregation (The Critical Step): Waste streams in a laboratory must be kept separate. This compound waste must be placed in a container specifically designated for halogenated organic waste .[10][11]
-
Causality: Non-halogenated solvents can often be recycled as fuel additives. Halogenated solvents, however, require high-temperature incineration to prevent the formation of toxic byproducts.[11] Mixing these streams leads to the entire volume being treated via the more complex and costly incineration process.[12]
-
-
Containerization: Use a robust, leak-proof container with a screw-top cap, provided by your institution's Environmental Health & Safety (EHS) department.[11] Ensure the container is chemically compatible (e.g., High-Density Polyethylene - HDPE). The container must be kept closed at all times except when adding waste.[10][12]
-
Labeling: The waste container must be labeled clearly and accurately as soon as the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Corrosive," "Toxic")
-
The date of accumulation.
-
-
Interim Storage: Store the sealed and labeled container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[13]
-
Final Disposal: Disposal must be managed through your institution's EHS department, which will coordinate with a licensed and permitted hazardous waste disposal company.[8][13] Never attempt to dispose of this chemical down the drain or in regular trash.[3][12]
Spill Management Protocol
Accidents require a prepared response. In the event of a this compound spill, follow these steps:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control & Contain: Control the source of the spill. For solid spills, use dry cleanup procedures to avoid generating dust.[2] For liquid spills, cover with an inert absorbent material like sand, diatomite, or a universal binding agent.[3] Prevent the spill from entering drains.[2][3]
-
Collect: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
The hierarchy of controls is a fundamental concept in safety science that prioritizes safety measures. Proper disposal falls under the essential final step, but it is supported by the preceding layers of protection.
Figure 2: The Role of Disposal within the Hierarchy of Controls.
By adhering to these detailed protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of our shared scientific environment.
References
-
Safety Data Sheet: Benzylamine - Carl ROTH.
-
Benzylamine hydrochloride Safety Data Sheet - Apollo Scientific.
-
Safety Data Sheet - Benzylamine - Sigma-Aldrich.
-
Safety Data Sheet - Benzylamine hydrochloride - Fisher Scientific.
-
This compound SDS - ECHEMI.
-
Benzyl Bromide Hazard Summary - NJ.gov.
-
ICSC 1338 - Benzylamine - INCHEM.
-
Safety Data Sheet - Benzylamine - Sigma-Aldrich (Aldrich).
-
Benzylamine Material Safety Data Sheet - Santa Cruz Biotechnology.
-
Safety Data Sheet: Benzylamine - Carl ROTH (Alternate).
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds - eCFR.
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University.
-
7.2 Organic Solvents - Cornell University EHS.
-
Organic Solvent Waste Disposal - University of British Columbia Safety & Risk Services.
-
Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts.
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Navigating the Safe Handling of Benzylamine Hydrobromide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. Benzylamine hydrobromide, a key intermediate in various synthetic pathways, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with this compound confidently and securely.
Understanding the Risks: Hazard Profile of this compound
This compound and its related salts are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] It is crucial to recognize the following potential health effects:
-
Acute Toxicity: The compound is harmful if swallowed or if it comes into contact with the skin.[2]
-
Corrosivity: It can cause severe skin burns and serious eye damage.[1][2][3] Direct contact can lead to redness, pain, blisters, and in the case of eye contact, severe deep burns.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation, leading to a sore throat, coughing, and shortness of breath.[1][3] In some cases, inhalation of the vapor may lead to lung edema, with symptoms that can be delayed.[1]
Given these hazards, the implementation of appropriate engineering controls, such as working in a well-ventilated area or under an extractor hood, is a critical first line of defense.[3][4]
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash risk.[1][5] | Chemical-resistant gloves (e.g., Neoprene, Viton®). It is advisable to wear two pairs of gloves ("double gloving").[6][7] | A lab coat or chemical-resistant apron. For larger quantities, a one-piece coverall or a hooded two-piece chemical splash suit is recommended.[5][6] | If not handled in a fume hood, a NIOSH-approved respirator (e.g., N95 filtering facepiece or a half-mask air-purifying respirator) is necessary.[5][6] |
| Performing reactions and work-up | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves. Regularly inspect for and replace any damaged gloves. | A chemical-resistant lab coat or coveralls.[6] | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] |
| Handling spills | Full-face shield and chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Full chemical-resistant suit or coveralls.[6][8] | A full-face or half-mask air-purifying respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.[1][6][8] |
It is imperative to inspect all PPE for integrity before each use and to receive proper training on its correct donning, doffing, and maintenance.[9]
Operational Blueprint: Step-by-Step Handling and Disposal
Adherence to a standardized operational procedure is critical for minimizing risk.
Step 1: Preparation and Engineering Controls
-
Before handling, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Remove all unnecessary items from the work area to prevent contamination.
Step 2: Donning Personal Protective Equipment
-
Don PPE in the following order: lab coat or coveralls, inner gloves, respirator (if required), eye and face protection, and finally, outer gloves.
Step 3: Chemical Handling
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.[3]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[10]
Step 4: Spill Management
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small spills, if you are trained and have the appropriate PPE, you can proceed with cleanup.
-
Use an absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent to contain the spill.[8] Do not use combustible materials.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.[4]
-
Wash the spill area with a suitable decontaminating solution, followed by soap and water.
-
For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
Step 5: Disposal Protocol
-
This compound and any materials contaminated with it must be disposed of as hazardous waste.[4]
-
Do not empty this chemical into drains or dispose of it with general laboratory trash.[4][8]
-
Collect all waste in a clearly labeled, sealed container appropriate for hazardous chemical waste.[3]
-
Follow all local, regional, and national regulations for the disposal of hazardous materials.[4]
Step 6: Doffing and Decontamination
-
Remove PPE in a manner that avoids contaminating yourself. The general sequence is outer gloves, lab coat or coveralls, eye and face protection, respirator, and finally, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
Visualizing the Spill Response Workflow
The following diagram illustrates the decision-making process and procedural flow for responding to a chemical spill of this compound.
Caption: Workflow for this compound Spill Response.
By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
Reinste Updates. (n.d.). Workplace Salt Hazards: A Guide to Particle Exposure Control. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Scopolamine hydrobromide trihydrate. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1338 - BENZYLAMINE. Retrieved from [Link]
-
Cardinal Health. (2020, April 24). USP 800 Ask the Expert – Personal Protective Equipment (PPE) [Video]. YouTube. Retrieved from [Link]
-
HEROES. (2018, March 31). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning [Video]. YouTube. Retrieved from [Link]
-
3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020, December 31). HYDROGEN BROMIDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
